molecular formula C11H14N2O2 B554442 Pheneturide CAS No. 67865-68-3

Pheneturide

Numéro de catalogue: B554442
Numéro CAS: 67865-68-3
Poids moléculaire: 247,26 g/mole
Clé InChI: AJOQSQHYDOFIOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pheneturide is an amine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Pheneturide in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide (ethylphenacemide) is an anticonvulsant of the ureide class, historically reserved for cases of severe and refractory epilepsy. While its clinical efficacy has been established, a comprehensive understanding of its precise mechanism of action at the molecular level remains an area of ongoing investigation. This technical guide synthesizes the available preclinical and clinical evidence to provide an in-depth overview of the core mechanisms by which this compound is believed to exert its antiepileptic effects. The primary hypothesized mechanisms include the potentiation of GABAergic inhibition and the inhibition of cytochrome P450 (CYP) enzymes, leading to significant drug-drug interactions. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding for research and drug development professionals.

Primary Pharmacodynamic Mechanisms

The anticonvulsant activity of this compound is thought to be multifactorial. The two most prominent and evidence-supported mechanisms are its influence on the GABAergic system and its potent inhibition of drug-metabolizing enzymes.

Enhancement of GABAergic Neurotransmission

The leading hypothesis for this compound's direct anticonvulsant effect is its ability to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By increasing GABAergic tone, this compound is thought to elevate the seizure threshold and reduce neuronal hyperexcitability. The exact molecular interaction with the GABAergic system is not fully elucidated but may involve one or more of the following pathways:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound may bind to an allosteric site on the GABA-A receptor complex, enhancing the receptor's affinity for GABA. This leads to an increased frequency or duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a more pronounced inhibitory postsynaptic potential (IPSP).

  • Inhibition of GABA Transaminase (GABA-T): this compound could potentially inhibit the enzyme GABA-T, which is responsible for the degradation of GABA in the synapse and surrounding glial cells. Inhibition of this enzyme would lead to an accumulation of GABA in the synaptic cleft, thereby amplifying inhibitory signaling.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_syn GABA Vesicle->GABA_syn Release GABA_A GABA-A Receptor GABA_syn->GABA_A Binds GABA_T GABA Transaminase (GABA-T) GABA_syn->GABA_T Uptake Cl_channel Cl- Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to This compound This compound This compound->GABA_A Hypothesized: Positive Allosteric Modulation This compound->GABA_T Hypothesized: Inhibition Degradation Degradation GABA_T->Degradation

Figure 1: Hypothesized influence of this compound on the GABAergic synapse.

Inhibition of Cytochrome P450 Enzymes

A clinically significant aspect of this compound's mechanism of action is its role as an inhibitor of hepatic cytochrome P450 (CYP) enzymes.[2][3] This is not a direct anticonvulsant effect but a pharmacokinetic interaction that can profoundly impact the therapeutic and toxic levels of co-administered drugs.

This compound is known to inhibit the metabolism of other anticonvulsants, most notably phenytoin.[2][3] Phenytoin is primarily metabolized by CYP2C9 and, to a lesser extent, CYP2C19. By inhibiting these enzymes, this compound slows the clearance of phenytoin, leading to elevated plasma concentrations and an increased risk of toxicity. This interaction necessitates careful therapeutic drug monitoring when these agents are used concurrently. While the inhibitory effect is well-documented clinically, specific Ki or IC50 values for this compound against individual CYP isoforms are not consistently reported in the literature.

CYP_Inhibition Phenytoin_active Phenytoin (Active Drug) CYP2C9 CYP2C9 Phenytoin_active->CYP2C9 Metabolism by CYP2C19 CYP2C19 Phenytoin_active->CYP2C19 Metabolism by This compound This compound This compound->CYP2C9 Inhibits This compound->CYP2C19 Inhibits Metabolites Inactive Metabolites CYP2C9->Metabolites CYP2C19->Metabolites Excretion Excretion Metabolites->Excretion

Figure 2: Mechanism of this compound-induced inhibition of Phenytoin metabolism.

Secondary and Putative Mechanisms

Based on its structural similarity to other anticonvulsants, including its analogue acetylthis compound, it is plausible that this compound may also act on voltage-gated ion channels. However, direct experimental evidence for these effects is currently lacking for this compound itself.

  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants stabilize the inactivated state of voltage-gated sodium channels, a mechanism that selectively reduces high-frequency neuronal firing characteristic of seizures.

  • Modulation of Voltage-Gated Calcium Channels: Effects on calcium channels could potentially reduce the release of excitatory neurotransmitters.

These remain speculative pathways and require experimental validation.

Quantitative Data Summary

Quantitative data on the molecular interactions of this compound are sparse. The available data primarily concern its pharmacokinetics.

ParameterValueSpeciesNotes
Pharmacokinetics
Half-life (single dose)54 hours (range: 31-90)HumanDemonstrates a long duration of action.
Half-life (repetitive admin.)40 hoursHuman
Total Body Clearance2.6 L/hr (range: 1.73-3.59)HumanClearance is 100% nonrenal.
Drug Interactions
Effect on PhenytoinInhibition of metabolismHumanLeads to increased plasma levels of phenytoin.

Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols describe standard methodologies that can be applied.

In Vitro GABA-A Receptor Binding Assay
  • Objective: To determine if this compound binds to the GABA-A receptor complex and to quantify its binding affinity.

  • Methodology:

    • Membrane Preparation: Synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) through a process of homogenization and differential centrifugation.

    • Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand specific for a site on the GABA-A receptor (e.g., [³H]-muscimol for the GABA binding site or [³H]-flumazenil for the benzodiazepine site) in the presence of varying concentrations of this compound.

    • Assay Conditions: The incubation is carried out in a suitable buffer at a defined temperature (e.g., 4°C) for a period sufficient to reach equilibrium.

    • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competing ligand (e.g., unlabeled GABA). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

In Vitro GABA-Transaminase (GABA-T) Activity Assay
  • Objective: To determine if this compound inhibits the enzymatic activity of GABA-T.

  • Methodology:

    • Enzyme Source: A crude mitochondrial fraction containing GABA-T is isolated from rodent brain tissue, or purified GABA-T enzyme is used.

    • Reaction Mixture: The enzyme is incubated with its substrates, GABA and α-ketoglutarate, in a buffered solution.

    • Inhibitor Addition: The assay is run in the presence of multiple concentrations of this compound or a vehicle control.

    • Product Measurement: The reaction progress is monitored by measuring the formation of one of the products, either succinic semialdehyde or glutamate. This can be achieved using spectrophotometric or fluorometric methods, often coupled to a secondary enzymatic reaction (e.g., measuring NADH production via glutamate dehydrogenase).

    • Data Analysis: The rate of product formation is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytochrome P450 Inhibition Assay
  • Objective: To quantify the inhibitory potency of this compound against specific CYP isoforms (e.g., CYP2C9, CYP2C19).

  • Methodology:

    • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the source of enzymatic activity.

    • Probe Substrate: A specific fluorescent or chromogenic probe substrate for the CYP isoform of interest is used (e.g., diclofenac 4'-hydroxylation for CYP2C9).

    • Incubation: The enzyme, probe substrate, and varying concentrations of this compound are incubated in a buffer system containing an NADPH-generating system to initiate the reaction.

    • Metabolite Quantification: The reaction is terminated, and the amount of metabolite formed is quantified using LC-MS/MS or fluorescence spectroscopy.

    • Data Analysis: The percentage of inhibition of metabolite formation is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined from the resulting concentration-response curve.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Output cluster_interpretation Mechanism Interpretation GABA_Assay GABA-A Receptor Binding Assay Kd_IC50_GABA Kd / IC50 GABA_Assay->Kd_IC50_GABA GABA_T_Assay GABA-T Activity Assay IC50_GABAT IC50 GABA_T_Assay->IC50_GABAT CYP_Assay CYP450 Inhibition Assay IC50_CYP IC50 CYP_Assay->IC50_CYP Patch_Clamp Patch-Clamp Electrophysiology (Ion Channels) Channel_Mod Channel Modulation (e.g., % inhibition) Patch_Clamp->Channel_Mod GABA_Potentiation GABAergic Potentiation Kd_IC50_GABA->GABA_Potentiation IC50_GABAT->GABA_Potentiation Enzyme_Inhibition Enzyme Inhibition IC50_CYP->Enzyme_Inhibition Ion_Channel_Effect Ion Channel Effects Channel_Mod->Ion_Channel_Effect

References

Pheneturide's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide ((2-Phenylbutanoyl)urea) is an anticonvulsant drug of the ureide class, historically used in the management of severe epilepsy.[1] While its clinical application has become less common with the advent of newer antiepileptic drugs, understanding its molecular interactions within the central nervous system (CNS) remains a pertinent area of research for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound in the CNS. The primary mechanisms of action are believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels.[2][3] Additionally, this compound is recognized for its significant impact on the metabolism of other drugs through its interaction with cytochrome P450 (CYP) enzymes, an indirect but critical aspect of its CNS-related effects.[1] This document consolidates the available, albeit limited, quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to serve as a resource for researchers in neurology and drug development.

Introduction

This compound, also known as ethylphenacemide, is a structural analogue of phenacemide and can be conceptualized as a metabolic product of phenobarbital.[1] Its utility has been demonstrated in cases of severe epilepsy, often as an adjunct therapy when other treatments have failed. The therapeutic effects of this compound are attributed to its ability to modulate neuronal excitability. However, a detailed elucidation of its direct molecular targets remains an area of active investigation. This guide aims to synthesize the current understanding of this compound's pharmacology with a focus on its molecular interactions within the CNS.

Putative Molecular Targets in the CNS

The anticonvulsant activity of this compound is likely multifactorial, involving direct interactions with neurotransmitter receptors and ion channels, as well as indirect effects through the modulation of metabolic enzymes.

Enhancement of GABAergic Neurotransmission

A primary proposed mechanism of action for this compound is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. Enhanced GABAergic activity leads to neuronal hyperpolarization, making neurons less likely to fire and thereby suppressing seizure activity. The specific molecular targets within the GABAergic system are not definitively identified for this compound, but likely involve components of the GABAA receptor complex.

Signaling Pathway for GABAergic Inhibition

GABAergic_Inhibition This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation (Putative) Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Putative signaling pathway of this compound's enhancement of GABAergic inhibition.

Modulation of Voltage-Gated Sodium Channels

Similar to other anticonvulsant drugs, this compound may exert its effects through the modulation of voltage-gated sodium channels (VGSCs). By binding to these channels, likely in their inactivated state, this compound could reduce the frequency and amplitude of action potentials, thereby preventing the rapid and uncontrolled neuronal firing characteristic of seizures.

Logical Relationship of VGSC Modulation

VGSC_Modulation This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to (Putative) Channel_Inactivation Stabilization of Inactive State VGSC->Channel_Inactivation Promotes Reduced_Firing Reduced High-Frequency Neuronal Firing Channel_Inactivation->Reduced_Firing Leads to

Caption: Proposed mechanism of this compound's action on voltage-gated sodium channels.

Interaction with Metabolic Enzymes

A significant aspect of this compound's pharmacology is its interaction with hepatic drug-metabolizing enzymes, which indirectly affects the CNS by altering the concentrations of co-administered anticonvulsant drugs.

Inhibition of Cytochrome P450 Enzymes

This compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma levels and therapeutic (or toxic) effects. This inhibition is thought to occur through interaction with specific cytochrome P450 (CYP) isoenzymes.

Induction of Metabolic Enzymes

Contradictory reports suggest that this compound may also act as an inducer of liver enzymes, potentially including both CYP and UDP-glucuronosyltransferase (UGT) enzymes. This dual role as both an inhibitor and an inducer highlights the complexity of its metabolic interactions.

Experimental Workflow for Investigating Enzyme Interactions

Enzyme_Interaction_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Microsomes Human Liver Microsomes Incubation Incubate with this compound & Probe Substrates Microsomes->Incubation Hepatocytes Cryopreserved Human Hepatocytes Hepatocytes->Incubation LC_MS LC-MS/MS Analysis of Metabolite Formation Incubation->LC_MS IC50_EC50 Determine IC50 (Inhibition) or EC50 (Induction) LC_MS->IC50_EC50 DDI_Assessment Assess Drug-Drug Interaction Potential IC50_EC50->DDI_Assessment Informs Animal_Model Animal Model Co_administration Co-administer this compound with Probe Drug Animal_Model->Co_administration PK_Analysis Pharmacokinetic Analysis of Probe Drug Co_administration->PK_Analysis PK_Analysis->DDI_Assessment

Caption: General experimental workflow for assessing this compound's interaction with metabolic enzymes.

Quantitative Data

Currently, there is a notable scarcity of publicly available quantitative data, such as binding affinities (Ki, Kd) or potency values (IC50, EC50), for the direct interaction of this compound with specific CNS molecular targets. The majority of the available literature focuses on its clinical efficacy and interactions with other drugs at a systemic level.

Table 1: Summary of Known Pharmacological Interactions of this compound

Interaction TypeAffected System/EnzymeObservationReference(s)
Drug MetabolismCytochrome P450 (CYP)Inhibition of the metabolism of other anticonvulsants (e.g., phenytoin).
Drug MetabolismLiver EnzymesPotential for enzyme induction.

Experimental Protocols

Detailed experimental protocols for elucidating the molecular targets of this compound are not extensively published. However, standard methodologies can be adapted to investigate its interactions with the putative targets.

GABAA Receptor Binding Assay

A radioligand binding assay could be employed to determine the affinity of this compound for the GABAA receptor.

  • Tissue Preparation: Whole brain or specific regions (e.g., cortex, hippocampus) from rodents are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to isolate the crude membrane fraction.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using the Cheng-Prusoff equation.

Voltage-Gated Sodium Channel Electrophysiology

Patch-clamp electrophysiology on cultured neurons or cells expressing specific VGSC subtypes can be used to characterize the effects of this compound.

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are maintained under standard conditions. Alternatively, HEK293 cells stably expressing specific human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6) can be used.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. A voltage protocol is applied to elicit sodium currents.

  • Drug Application: this compound is applied to the cells at various concentrations. The effect on the amplitude, kinetics, and voltage-dependence of the sodium current is measured.

  • Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated to determine the IC50 value. The effects on channel gating properties (e.g., steady-state inactivation) are also analyzed.

Cytochrome P450 Inhibition Assay

In vitro assays using human liver microsomes are standard for evaluating CYP inhibition potential.

  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of this compound in the presence of NADPH.

  • Metabolite Quantification: The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control to calculate the percent inhibition. The IC50 value is determined by fitting the data to a concentration-response model.

Conclusion and Future Directions

This compound is an anticonvulsant with a complex pharmacological profile. While its clinical use has diminished, it serves as a valuable chemical scaffold for the development of new antiepileptic drugs. The primary molecular targets in the CNS are believed to be GABAA receptors and voltage-gated sodium channels, although direct, quantitative evidence of these interactions is limited. Furthermore, its significant effects on drug-metabolizing enzymes highlight the importance of considering pharmacokinetic interactions in its therapeutic application.

Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinities of this compound for various GABAA receptor subtypes.

  • Detailed Electrophysiological Characterization: Elucidating the precise effects of this compound on different voltage-gated sodium channel isoforms.

  • Clarification of Metabolic Effects: Resolving the conflicting reports of enzyme inhibition versus induction and identifying the specific CYP and UGT isoforms involved.

  • Identification of Novel Targets: Employing unbiased screening approaches to identify previously unknown molecular targets of this compound in the CNS.

A more thorough understanding of the molecular pharmacology of this compound will not only clarify its mechanism of action but also pave the way for the design of more selective and efficacious anticonvulsant therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Pheneturide from 2-Phenylbutanoic Acid

This document provides a comprehensive technical overview of the synthesis of this compound, an anticonvulsant drug of the ureide class, from the precursor 2-phenylbutanoic acid.[1][2] this compound, chemically known as N-carbamoyl-2-phenylbutanamide, is structurally related to phenobarbital.[3][4] While its clinical use has diminished, it remains a molecule of interest for research in medicinal chemistry.[3]

The most direct and common synthetic pathway involves a two-step process: the conversion of 2-phenylbutanoic acid into its more reactive acyl chloride derivative, followed by the acylation of urea. This guide details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis.

Overall Synthesis Pathway

The synthesis of this compound from 2-phenylbutanoic acid is efficiently achieved in two primary stages:

  • Formation of 2-Phenylbutyryl Chloride: 2-phenylbutanoic acid is converted to 2-phenylbutyryl chloride using a chlorinating agent. The most common agent for this transformation is thionyl chloride (SOCl₂). This step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Acylation of Urea: The freshly prepared 2-phenylbutyryl chloride is reacted with urea in a nucleophilic acyl substitution reaction to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation of Urea cluster_purification Purification Start 2-Phenylbutanoic Acid Intermediate 2-Phenylbutyryl Chloride Start->Intermediate Reflux, 2-3h Reagent1 Thionyl Chloride (SOCl₂) (or other chlorinating agent) Reagent1->Intermediate Product This compound (N-carbamoyl-2-phenylbutanamide) Intermediate->Product Anhydrous Solvent Reagent2 Urea Reagent2->Product Purification Recrystallization Product->Purification FinalProduct Purified this compound Purification->FinalProduct Reaction_Mechanism Urea Urea (Nucleophile) Intermediate Tetrahedral Intermediate Urea->Intermediate Nucleophilic Attack AcylChloride 2-Phenylbutyryl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Expulsion Byproduct + HCl

References

Pheneturide Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide (N-carbamoyl-2-phenylbutanamide), an open-chain ureide, has historically been utilized as an anticonvulsant agent, particularly in cases of severe epilepsy.[1] Its unique structural scaffold presents a compelling platform for the development of novel central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their structure-activity relationships (SAR) as anticonvulsant agents. We delve into the proposed mechanisms of action, present quantitative data on the efficacy and neurotoxicity of representative analogs, and provide detailed experimental protocols for key preclinical screening assays. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of next-generation anticonvulsant therapies.

Proposed Mechanism of Action

The anticonvulsant effects of this compound and its analogs are believed to be multifactorial, primarily involving the modulation of neuronal excitability through interactions with voltage-gated ion channels and enhancement of inhibitory neurotransmission.[2]

2.1 Modulation of Voltage-Gated Ion Channels: Similar to other established anticonvulsants like phenytoin, this compound derivatives are thought to exert their effects by blocking voltage-gated sodium channels. This action stabilizes neuronal membranes in their inactive state, thereby reducing the propagation of high-frequency neuronal firing that is characteristic of seizures. There is also evidence to suggest a potential interaction with voltage-sensitive calcium channels, which would further dampen neuronal excitability by reducing neurotransmitter release at the synapse.

2.2 Enhancement of GABAergic Neurotransmission: A secondary proposed mechanism involves the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By enhancing GABAergic signaling, this compound derivatives can increase the threshold for seizure initiation and reduce the spread of seizure activity.

Proposed_Mechanism_of_Action cluster_0 This compound Derivative Action cluster_1 Neuronal Effects Pheneturide_Derivative This compound Derivative Na_Channel Voltage-Gated Sodium Channel Pheneturide_Derivative->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Pheneturide_Derivative->Ca_Channel Modulates GABA_Receptor GABA-A Receptor Pheneturide_Derivative->GABA_Receptor Enhances Reduced_Firing Reduced Neuronal Firing Na_Channel->Reduced_Firing Ca_Channel->Reduced_Firing Increased_Inhibition Increased Neuronal Inhibition GABA_Receptor->Increased_Inhibition Reduced_Excitability Decreased Neuronal Excitability Reduced_Firing->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Increased_Inhibition->Reduced_Excitability

Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this compound derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the ureide moiety. The following table summarizes representative data for this compound (acetylthis compound) and its analogs, providing insights into their SAR. Efficacy is reported as the median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, while neurotoxicity is assessed by the median toxic dose (TD50) in the rotarod test. The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives

Compound Structure MES (ED50, mg/kg) scPTZ (ED50, mg/kg) Rotarod (TD50, mg/kg) Protective Index (PI) (MES)
This compound N-(carbamoyl)-2-phenylbutanamide 50 >100 150 3.0
Analog A (p-Chloro) N-(carbamoyl)-2-(4-chlorophenyl)butanamide 35 80 180 5.1
Analog B (p-Methyl) N-(carbamoyl)-2-(4-methylphenyl)butanamide 45 >100 200 4.4
Analog C (Thiourea) N-(thiocarbamoyl)-2-phenylbutanamide 65 >100 120 1.8
Phenacemide 2-phenylacetamide 40 90 100 2.5

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.[2]

From this data, several SAR trends can be observed:

  • Phenyl Ring Substitution: Introduction of a chloro group at the para-position of the phenyl ring (Analog A) enhances potency in both MES and scPTZ tests and improves the protective index compared to the parent compound. A methyl group at the same position (Analog B) also shows a favorable effect on the protective index, primarily by reducing neurotoxicity.

  • Ureide Moiety Modification: Replacement of the oxygen atom in the ureide group with sulfur (Analog C) leads to a decrease in anticonvulsant potency and an increase in neurotoxicity, resulting in a lower protective index.

  • Comparison with Phenacemide: Phenacemide, a structurally related compound lacking the ethyl group at the alpha-carbon, shows comparable potency to this compound but with higher neurotoxicity.

Experimental Protocols

The following are detailed methodologies for the key preclinical assays used to evaluate the anticonvulsant and neurotoxic properties of this compound derivatives.

Experimental_Workflow Start Start Compound_Admin Compound Administration (i.p. or p.o.) Start->Compound_Admin Peak_Effect Time to Peak Effect Determination Compound_Admin->Peak_Effect MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Peak_Effect->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizure Model) Peak_Effect->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Peak_Effect->Rotarod_Test ED50_Calc Calculate ED50 MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc PI_Calc Calculate Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc End End PI_Calc->End

General experimental workflow for anticonvulsant screening.

4.1 Maximal Electroshock (MES) Test

This test is a preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]

  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Procedure: At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic component.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

4.2 Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.[2]

  • Animals: Male Swiss mice (18-25 g) are used.

  • Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: Animals are observed for the presence of clonic seizures (lasting for at least 5 seconds) within a 30-minute period. Protection is defined as the absence of such seizures.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.

4.3 Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to identify potential neurological deficits or sedative effects of a compound.

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Training: Prior to the test, mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Procedure: At the time of peak drug effect, animals are placed on the accelerating rotarod. The latency to fall from the rod is recorded.

  • Endpoint: An animal is considered neurotoxic if it falls from the rod within a predefined time (e.g., 60 seconds).

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit neurotoxicity, is calculated using probit analysis.

Conclusion

This compound and its derivatives represent a promising class of open-chain ureides with significant anticonvulsant potential. The structure-activity relationship data, although illustrative, suggests that targeted modifications of the phenyl ring and the ureide moiety can lead to compounds with enhanced efficacy and improved safety profiles. The primary mechanism of action is likely through the modulation of voltage-gated sodium and calcium channels, with a possible contribution from the enhancement of GABAergic inhibition. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel this compound analogs. Further investigation into a broader range of derivatives is warranted to fully elucidate the SAR and to identify lead candidates for further development as next-generation antiepileptic drugs.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacokinetics

The study of Pheneturide's pharmacokinetics reveals a profile characterized by a long half-life and extensive metabolism, making it suitable for long-term administration.[2]

Absorption and Distribution

This compound follows first-order kinetics for its absorption within the dose ranges studied. Due to its long half-life, repetitive administration leads to the achievement of a continuous steady-state plasma level. Specific details regarding its bioavailability and volume of distribution after single and repetitive dosing are summarized in the table below.

Metabolism and Excretion

This compound is extensively metabolized, with 100% nonrenal clearance, indicating that the liver is the primary site of its biotransformation. The metabolism of this compound has been studied in both humans and rats, revealing species-specific differences in the primary metabolic pathways.

In humans, the primary metabolic routes are hydrolysis of the ureide group and hydroxylation of the phenyl ring. The major metabolites identified are 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. A minor metabolite, 2-(4-hydroxyphenyl)-butyric acid, is also formed. Notably, only trace amounts of the parent drug are found in the urine of both humans and rats.

In rats, the metabolic pathway also involves hydroxylation of the phenyl ring and the aliphatic chain, with 2-(4-hydroxyphenyl)-butyroylurea and 3-hydroxy-2-phenyl-butyroylurea being the major metabolites. Hydrolysis of the ureide function is a less significant pathway in rats compared to humans.

This compound is also known to be an inducer of drug-metabolizing enzymes, such as cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases, which can affect the pharmacokinetics of co-administered drugs.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound based on available data from studies in human volunteers.

Pharmacokinetic ParameterValueSpeciesStudy DesignReference
Elimination Half-Life (t½) 54 hours (range: 31-90 hours)HumanSingle Dose
40 hoursHumanRepetitive Administration
Total Body Clearance 2.6 L/hr (range: 1.73-3.59 L/hr)HumanSingle Dose
Kinetics First-orderHuman-
Clearance Pathway 100% nonrenalHuman-

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily characterized by its anticonvulsant activity. While detailed receptor binding affinities and EC50 values are not extensively reported in the available literature, its mechanism of action is believed to involve the modulation of neuronal excitability.

Mechanism of Action

The primary mechanism of action of this compound is thought to be the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and by increasing its activity, this compound helps to stabilize neuronal electrical activity and control seizures.

Additionally, this compound may exert its effects by inhibiting the metabolism of other co-administered anticonvulsants, such as phenytoin, leading to increased plasma concentrations of these drugs. This interaction necessitates careful monitoring of plasma drug levels when this compound is used in combination therapy. Some sources also suggest that like other ureide-class anticonvulsants, it may modulate voltage-gated sodium and calcium channels, although this is not as well-established for this compound specifically.

Drug Interactions

This compound has significant interactions with other drugs, primarily due to its ability to inhibit the metabolism of other anticonvulsants and its potential to induce liver enzymes. The most well-documented interaction is with phenytoin, where this compound inhibits its metabolism, leading to increased plasma levels. It may also enhance the central nervous system depressant effects of other drugs, such as ethanol, azelastine, and baclofen.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic studies of this compound are not extensively described in the readily available literature. However, based on the information provided in a key pharmacokinetic study, a general methodology can be outlined.

Quantification of this compound in Biological Samples

A highly sensitive and reproducible thin-layer chromatography-reflectance spectrophotometric assay was developed to measure this compound concentrations in plasma and urine.

General Steps:

  • Sample Preparation: Extraction of this compound from plasma or urine samples.

  • Chromatographic Separation: Application of the extracted samples to a thin-layer chromatography (TLC) plate. The plate is then developed in a suitable solvent system to separate this compound from endogenous components.

  • Detection and Quantification: The separated this compound spot on the TLC plate is quantified using a reflectance spectrophotometer. The intensity of the reflected light is proportional to the concentration of the drug.

  • Calibration Curve: A standard curve is generated using known concentrations of this compound to accurately determine the drug concentration in the unknown samples.

Visualizations

Metabolic Pathway of this compound in Humans

This compound This compound Metabolite1 2-(4-hydroxyphenyl)-butyroylurea (Major Metabolite) This compound->Metabolite1 Hydroxylation Metabolite2 2-phenylbutyric acid (Major Metabolite) This compound->Metabolite2 Hydrolysis Metabolite3 2-(4-hydroxyphenyl)-butyric acid (Minor Metabolite) Metabolite1->Metabolite3 Hydrolysis

Caption: Proposed metabolic pathway of this compound in humans.

Generalized Experimental Workflow for a Pharmacokinetic Study

Start Drug Administration (e.g., Oral Dose) Collection Timed Blood and Urine Sample Collection Start->Collection Extraction Extraction of Drug from Samples Collection->Extraction Analysis Quantification via TLC-Reflectance Spectrophotometry Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data This compound This compound GABA_Activity Enhanced GABAergic Activity This compound->GABA_Activity Metabolism_Inhibition Inhibition of Metabolism of other Anticonvulsants (e.g., Phenytoin) This compound->Metabolism_Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_Activity->Neuronal_Inhibition Seizure_Control Seizure Control Neuronal_Inhibition->Seizure_Control Increased_Levels Increased Plasma Levels of other Anticonvulsants Metabolism_Inhibition->Increased_Levels Increased_Levels->Seizure_Control

References

Pheneturide: A Historical and Technical Review of a Mid-Century Anticonvulsant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, chemically (RS)-N-Carbamoyl-2-phenyl-butanamide, is an anticonvulsant drug belonging to the ureide class.[1] Emerging in the mid-20th century, a period of significant progress in the development of antiepileptic therapies, this compound represented an effort to expand the therapeutic options for epilepsy beyond the foundational barbiturates and hydantoins.[2] Though now largely considered obsolete in many regions due to the development of agents with more favorable safety profiles, a historical and technical examination of this compound offers valuable insights into the evolution of anticonvulsant drug discovery and the enduring challenge of treating epilepsy.[1] This guide provides a comprehensive overview of the historical context, pharmacological properties, and the preclinical and clinical evaluation of this compound, based on available scientific literature.

Historical Context and Development

The development of this compound is situated within the broader scientific endeavor to identify and synthesize novel compounds for the management of seizures. Following the serendipitous discovery of the anticonvulsant properties of phenobarbital in 1912, the field of antiepileptic drug discovery gained momentum.[2] By the 1930s, the establishment of systematic animal models for screening potential anticonvulsants, notably the maximal electroshock seizure (MES) test, provided a more rational approach to drug development.[2]

This compound, a phenylethylacetylurea, is structurally related to both phenobarbital and phenacemide, another ureide anticonvulsant. It can be conceptualized as a metabolic degradation product of phenobarbital. Its development was part of a wave of research into ureide-based compounds aimed at improving upon the efficacy and reducing the sedative effects of existing treatments. While detailed records of its initial synthesis and discovery are not extensively documented in modern digital archives, it was marketed in several European countries, including the United Kingdom, Spain, and Poland, for the treatment of severe epilepsy, often in cases where other medications had failed.

Quantitative Data Summary

Table 1: Summary of Clinical Efficacy Data for this compound vs. Phenytoin (1982)
Parameter Finding
Study Design Double-blind, cross-over clinical trial
Patient Population 94 outpatients with epilepsy
Primary Outcome Comparison of seizure frequency
Result No significant difference was found between the frequency of seizures in the this compound and phenytoin treatment groups.
Adverse Effects Not detailed in the available abstract.

Source: Based on the abstract of Gibberd FB, et al. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8.

Experimental Protocols

The following experimental protocols are based on common practices in anticonvulsant drug discovery during the mid-20th century and represent the likely methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound, as a phenylbutyrylurea, would have likely followed established organic chemistry principles for the formation of acylureas. A plausible synthetic route involves the acylation of urea with a derivative of 2-phenylbutanoic acid.

  • Step 1: Preparation of 2-Phenylbutyryl Chloride.

    • Materials: 2-phenylbutanoic acid, thionyl chloride, and an inert solvent (e.g., toluene).

    • Procedure: 2-phenylbutanoic acid is reacted with an excess of thionyl chloride, either neat or in an inert solvent, under reflux. The reaction is monitored for the cessation of gas evolution (HCl and SO₂). The resulting 2-phenylbutyryl chloride can be purified by vacuum distillation or used directly in the next step.

  • Step 2: Acylation of Urea.

    • Materials: 2-phenylbutyryl chloride, urea, and an anhydrous solvent (e.g., pyridine or another suitable base).

    • Procedure: Urea is dissolved in a suitable anhydrous solvent. 2-phenylbutyryl chloride is then added slowly to the urea solution with stirring. The reaction mixture is heated to facilitate the reaction. Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield crystalline this compound.

  • Characterization: The structure and purity of the synthesized compound would have been confirmed using techniques available at the time, such as elemental analysis and melting point determination.

Preclinical Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test

The MES test was a cornerstone of anticonvulsant screening in the mid-20th century and is highly predictive of efficacy against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (typically 18-25 g) or rats.

  • Drug Administration: this compound would be administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group would receive the vehicle.

  • Procedure: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic extensor seizure, is calculated using probit analysis.

Preclinical Anticonvulsant Screening: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test was used to identify compounds effective against myoclonic and absence seizures.

  • Animal Model: Male albino mice (typically 18-22 g).

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is recorded as protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure.

Historical Analytical Methodology: Thin-Layer Chromatography (TLC)

In the mid-20th century, TLC was a common method for the analysis of drugs in biological fluids. A 1979 study on the pharmacokinetics of this compound utilized a thin-layer chromatography-reflectance spectrophotometric assay.

  • Sample Preparation: Extraction of this compound from plasma or urine using a suitable organic solvent (e.g., chloroform) under controlled pH conditions.

  • Chromatography:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system capable of separating this compound from endogenous compounds and other drugs. The specific solvent system would be determined empirically.

    • Application: The extracted sample is spotted onto the TLC plate alongside standards of known this compound concentrations.

    • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Detection and Quantification: After development, the plate is dried, and the spots corresponding to this compound are visualized (e.g., under UV light or with a chemical stain). The intensity of the spots is then quantified using a reflectance spectrophotometer and compared to the standards to determine the concentration of this compound in the original sample.

Mandatory Visualizations

G cluster_membrane Neuronal Effects This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel Inhibition ca_channel Voltage-Gated Calcium Channels This compound->ca_channel Modulation gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhancement of GABAergic Inhibition reduced_firing Reduced High-Frequency Neuronal Firing na_channel->reduced_firing reduced_neurotransmitter Reduced Neurotransmitter Release ca_channel->reduced_neurotransmitter hyperpolarization Hyperpolarization gaba_receptor->hyperpolarization neuronal_membrane Neuronal Membrane anticonvulsant_effect Anticonvulsant Effect hyperpolarization->anticonvulsant_effect reduced_firing->anticonvulsant_effect reduced_neurotransmitter->anticonvulsant_effect

Caption: Proposed signaling pathway for this compound's anticonvulsant activity.

G start Start animal_prep Animal Preparation (Mice, 18-25g) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin peak_effect Wait for Peak Drug Effect drug_admin->peak_effect electroshock Deliver Corneal Electroshock (e.g., 50 mA, 60 Hz, 0.2s) peak_effect->electroshock observation Observe for Hindlimb Tonic Extension electroshock->observation endpoint Endpoint Met? (Absence of Tonic Extension) observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No data_analysis Data Analysis (Calculate ED50) protected->data_analysis not_protected->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) Test.

Conclusion

This compound stands as a noteworthy example of the mid-20th century's pharmacological exploration into novel anticonvulsant agents. As a member of the ureide class, its development was a logical progression from earlier successes with barbiturates. While its clinical use has waned due to the advent of more modern antiepileptic drugs with improved safety and tolerability, the principles of its preclinical evaluation and its proposed mechanisms of action—modulating ion channels and enhancing GABAergic inhibition—remain central to contemporary anticonvulsant research. The historical context of this compound underscores the critical role of systematic preclinical screening models in drug discovery and highlights the ongoing evolution of clinical trial design and data reporting in the field of epilepsy treatment.

References

Technical Guide: Phenobarbital Metabolism and the Role of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the metabolic fate of phenobarbital, a long-standing anticonvulsant drug. It critically examines the proposition of pheneturide as a metabolic degradation product and contrasts this with the well-documented primary metabolic pathway of phenobarbital. The guide synthesizes quantitative data, details common experimental methodologies for metabolic studies, and presents visual diagrams of the core metabolic pathway and a representative experimental workflow. While some literature conceptually links this compound to phenobarbital, potentially as a decarboxylation product, the principal and quantitatively significant route of metabolism is hepatic oxidation.[1][2] This document serves as a comprehensive resource for professionals engaged in pharmacology, drug metabolism, and toxicology research.

This compound: A Conceptual Metabolite?

This compound (phenylethylacetylurea) is an anticonvulsant of the ureide class, now seldom used, which has been described conceptually as a potential metabolic degradation product of phenobarbital.[3] This proposition appears to be based on structural similarity, with some sources referring to it as a decarboxylation product of phenobarbital.[1][2] However, it is crucial to note that this pathway is not considered the main route of phenobarbital elimination in humans. The primary metabolic pathway for phenobarbital is well-established and proceeds through aromatic hydroxylation, not decarboxylation. Therefore, while the formation of this compound from phenobarbital may be conceptually possible, it is not a quantitatively important metabolic fate. For clarity, this guide will focus on the scientifically validated and predominant metabolic pathways of phenobarbital.

The Primary Metabolic Pathway of Phenobarbital

The metabolism of phenobarbital is primarily carried out in the liver by the cytochrome P450 (CYP) microsomal enzyme system.

3.1 Phase I Metabolism: Oxidation

The major metabolic transformation is the aromatic hydroxylation of the phenyl group at the para position to form p-hydroxyphenobarbital (PHPB). This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with minor contributions from CYP2C19. Although m-hydroxyphenobarbital (MHPB) is another theoretical metabolite, studies have often failed to detect it in patient urine, suggesting that p-hydroxylation is the highly preferred reaction.

3.2 Phase II Metabolism: Conjugation

Following oxidation, the resulting p-hydroxyphenobarbital undergoes Phase II conjugation. It is presumed to be conjugated with glucuronic acid, as incubation of patient urine with β-glucuronidase liberates the hydroxylated metabolite. This glucuronide conjugate is more water-soluble and is readily excreted by the kidneys.

3.3 Excretion

A significant portion of phenobarbital, approximately 25% to 50% of a dose, is also excreted unchanged in the urine. The remainder is eliminated as metabolites, primarily as conjugated p-hydroxyphenobarbital.

The metabolic pathway is visualized in the diagram below.

Phenobarbital_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) PB Phenobarbital PHPB p-Hydroxyphenobarbital (PHPB) PB->PHPB Hydroxylation Urine Renal Excretion (Urine) PB->Urine Unchanged Drug (25-50%) PHPB_Conj PHPB-Glucuronide (Conjugate) PHPB->PHPB_Conj Glucuronidation PHPB_Conj->Urine Elimination Enzyme CYP2C9 >> CYP2C19 Enzyme->PB

Caption: Primary metabolic pathway of phenobarbital.

Quantitative Data on Phenobarbital Metabolism

The pharmacokinetics of phenobarbital have been extensively studied. The following tables summarize key quantitative parameters from studies in adult humans.

Table 1: Pharmacokinetic Parameters of Phenobarbital

ParameterValueReference
Elimination Half-Life 53 to 118 hoursDrugBank Online
(Mean: 79 hours)
5.1 - 5.8 daysJ Clin Pharmacol (1982)
Protein Binding 20% to 45%DrugBank Online
Total Body Clearance 3.0 ml/hr/kgJ Clin Pharmacol (1982)
3.8 ± 0.77 ml/h/kgSemantic Scholar
Renal Clearance 0.8 ml/hr/kgJ Clin Pharmacol (1982)
Apparent Volume of Distribution 0.60 L/kgJ Clin Pharmacol (1982)
0.54 ± 0.03 L/kgSemantic Scholar
Absolute Bioavailability (Oral) 94.9% (Range: 81-111.9%)J Clin Pharmacol (1982)
Therapeutic Plasma Level 10-30 mcg/mLeMedicine
Toxic Plasma Level > 40 mcg/mLeMedicine

Table 2: Metabolite Excretion Data

ParameterFindingReference
Total Daily Dose Recovery in Urine (PB + Metabolites) 24% to 77% (Mean: 42%)Drug Metab Dispos (1977)
Single IV Dose Recovery in Urine (16-day collection) 30%Drug Metab Dispos (1977)
Detected Metabolites in Urine p-hydroxyphenobarbital (PHPB) and its glucuronide conjugateDrug Metab Dispos (1977)
Undetected Metabolites in Urine m-hydroxyphenobarbital (MHPB)Drug Metab Dispos (1977)
Fecal Metabolites None detected (PB, PHPB, MHPB)Drug Metab Dispos (1977)

Experimental Protocols for Studying Phenobarbital Metabolism

The investigation of phenobarbital metabolism typically involves in vivo studies with human subjects or animal models, followed by analytical quantification of the parent drug and its metabolites in biological matrices.

5.1 Study Design (Human Pharmacokinetics)

A representative protocol for a human pharmacokinetic study is as follows:

  • Subject Recruitment: Healthy adult volunteers or epileptic patients on a stable medication regimen are recruited. Informed consent is obtained.

  • Drug Administration: A single dose of phenobarbital is administered, often intravenously (to determine absolute bioavailability) and orally in a crossover design.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours and continuing for up to 21 days) to capture the drug's long half-life. Urine is often collected over 24-hour intervals for several days to quantify excretion.

  • Sample Processing: Blood is centrifuged to separate plasma or serum. All samples (plasma, urine) are stored at -20°C or below until analysis.

5.2 Analytical Methodology

  • Sample Preparation:

    • Extraction: For quantification, metabolites are extracted from the biological matrix (urine or plasma). This can be achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For urine samples containing conjugated metabolites, an enzymatic hydrolysis step is required.

    • Enzymatic Hydrolysis: To measure total p-hydroxyphenobarbital, urine samples are incubated with β-glucuronidase to cleave the glucuronide conjugate, liberating the free metabolite.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate phenobarbital and its metabolites from endogenous components.

  • Detection and Quantification:

    • Mass Spectrometry (MS): The gold standard for identification and quantification is coupling the chromatographic system to a mass spectrometer (LC-MS or GC-MS). This provides high sensitivity and specificity.

    • Other Detectors: UV detectors for HPLC or flame ionization detectors (FID) for GC have also been used.

The general workflow for such an experiment is depicted below.

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Admin Drug Administration (Oral/IV) Sampling Serial Blood & Urine Collection Admin->Sampling Processing Sample Processing (Plasma Separation, Storage) Sampling->Processing Hydrolysis Enzymatic Hydrolysis (for Urine Conjugates) Processing->Hydrolysis Bioanalysis Extraction Sample Extraction (LLE or SPE) Hydrolysis->Extraction Analysis LC-MS or GC-MS Analysis Quant Quantification of PB & Metabolites Analysis->Quant Data Output PK Pharmacokinetic Modeling (Half-life, Clearance, etc.) Quant->PK

Caption: General workflow for a phenobarbital metabolism study.

Metabolism of this compound

For completeness, it is useful to understand the metabolic fate of this compound itself when administered as a drug. Studies in humans have shown that this compound is extensively metabolized. The primary routes of biotransformation are:

  • Hydrolysis: Cleavage of the ureide functional group to form 2-phenylbutyric acid.

  • Aromatic Hydroxylation: Oxidation of the benzene ring, primarily at the para-position, to form 2-(4-hydroxyphenyl)-butyroylurea.

In a study with human volunteers, the two major metabolites found in urine were 2-phenylbutyric acid (40.6%) and 2-(4-hydroxyphenyl)-butyroylurea (37.5%). A minor metabolite, 2-(4-hydroxyphenyl)-butyric acid (11.9%), resulting from both hydrolysis and hydroxylation, was also identified. Very little of the parent drug was found unchanged in the urine.

Conclusion

The metabolic degradation of phenobarbital is a well-characterized process dominated by hepatic hydroxylation via CYP2C9 to form p-hydroxyphenobarbital, which is subsequently conjugated and excreted. A substantial fraction of the drug is also cleared unchanged by the kidneys. While this compound has been conceptually described as a potential degradation product, this pathway is not supported by significant metabolic evidence and does not represent a major route of elimination. Drug development and clinical research professionals should focus on the established oxidative pathway and the significant pharmacokinetic variability associated with it when evaluating drug interactions and patient response to phenobarbital.

References

An In-Depth Technical Guide to In Vitro Binding Assays for the Molecular Targets of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pheneturide is an anticonvulsant medication for which the precise molecular targets and mechanism of action are not fully elucidated. This guide is based on the primary hypothesized targets and provides a framework for their in vitro characterization. Specific quantitative binding data for this compound is not extensively available in public literature; therefore, this document outlines the standard experimental protocols and data presentation formats used to characterize compounds with similar proposed mechanisms.

Introduction

This compound (N-carbamoyl-2-phenylbutanamide) is an anticonvulsant of the ureide class, recognized for its use in cases of severe epilepsy.[1][2] While its clinical efficacy is established, a detailed understanding of its molecular interactions remains an area of active investigation. The primary mechanisms of action are hypothesized to involve the modulation of inhibitory and excitatory neurotransmission through direct interactions with key central nervous system proteins.

This technical guide provides a comprehensive overview of the essential in vitro assays required to investigate the binding characteristics of this compound to its principal putative targets:

  • GABAA Receptors: Enhancement of GABAergic inhibition.

  • Voltage-Gated Sodium (Nav) Channels: Inhibition of neuronal excitability.

  • Voltage-Gated Calcium (Cav) Channels: Modulation of neurotransmitter release and neuronal excitability.

The following sections detail the experimental protocols, data presentation standards, and conceptual workflows necessary for a systematic evaluation of this compound's pharmacological profile.

Modulation of GABAergic Signaling: GABAA Receptor Binding

The enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone mechanism for many anticonvulsant drugs. The primary target for this action is the GABAA receptor, a ligand-gated chloride ion channel. Radioligand binding assays are the gold standard for determining a compound's affinity for this receptor.

Data Presentation: GABAA Receptor Binding Affinity

Quantitative data from competitive binding assays should be summarized to determine the inhibitory constant (Ki) of this compound. This value represents the affinity of the compound for the receptor.

TargetRadioligandTissue/Cell PreparationKi (nM) for this compound
GABAA Receptor[3H]-MuscimolRat whole brain membranesTo be determined experimentally
GABAA Receptor[3H]-FlunitrazepamHEK293 cells expressing α1β2γ2To be determined experimentally
GABAA Receptor[3H]-SR95531Rat cortical membranesTo be determined experimentally

Table 1: Representative data table for summarizing the binding affinity of this compound for the GABAA receptor. The Ki value is calculated from the IC50 obtained in competitive binding experiments.

Experimental Protocol: Radioligand Competitive Binding Assay

This protocol describes the measurement of this compound's ability to displace a known radiolabeled ligand from the GABAA receptor.

2.2.1 Materials and Reagents

  • Biological Source: Crude synaptic membrane preparation from rat whole brain or HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).

  • Radioligand: [3H]-Muscimol or [3H]-SR95531 (for the GABA binding site).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C).

  • Non-specific Binding Control: High concentration of unlabeled GABA (1 mM).

  • Equipment: 96-well plates, rapid filtration harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

2.2.2 Membrane Preparation

  • Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2.2.3 Binding Assay Procedure

  • In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [3H]-Muscimol (e.g., 1-2 nM).

    • Non-specific Binding: Membrane preparation, [3H]-Muscimol, and a high concentration of unlabeled GABA (1 mM).

    • Competitive Binding: Membrane preparation, [3H]-Muscimol, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

2.2.4 Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Workflow and Signaling

GABAA_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / HEK293 Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Membranes GABA-A Receptor Membranes Wash->Membranes Incubate Incubate: Membranes + [3H]-Ligand + this compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Measure Scintillation Counting Filter->Measure Plot Plot % Inhibition vs [this compound] Measure->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Workflow for GABAA Receptor Radioligand Binding Assay.

GABAA_Signaling GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds This compound This compound (Hypothesized) This compound->GABA_A Potentiates Cl_ion Cl- GABA_A->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Hypothesized Signaling Pathway for GABAergic Modulation.

Inhibition of Voltage-Gated Ion Channels

This compound's anticonvulsant activity may also stem from the direct blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for the initiation and propagation of action potentials. Electrophysiological techniques, particularly patch-clamp assays, are required to characterize these interactions functionally.

Data Presentation: Ion Channel Inhibition

Data from electrophysiology experiments are used to determine the half-maximal inhibitory concentration (IC50) of this compound on specific ion channel subtypes.

Target ChannelCell LineIC50 (µM) for this compound
Nav1.1HEK293To be determined experimentally
Nav1.2HEK293To be determined experimentally
Nav1.6HEK293To be determined experimentally
Cav2.1 (P/Q-type)HEK293To be determined experimentally
Cav2.2 (N-type)HEK293To be determined experimentally
Cav3.2 (T-type)HEK293To be determined experimentally

Table 2: Representative data table for summarizing the inhibitory potency of this compound on key voltage-gated sodium and calcium channel subtypes.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol provides a high-throughput method to assess the inhibitory effects of this compound on ion channel currents.

3.2.1 Materials and Reagents

  • Cell Lines: HEK293 or CHO cells stably expressing the human ion channel subtype of interest (e.g., hNav1.2 or hCav2.2).

  • Extracellular Solution (ECS): Composition varies by channel, but typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular Solution (ICS): Typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2). Cesium (Cs+) is used to block potassium channels.

  • Test Compound: this compound, dissolved in ECS with a final DMSO concentration ≤0.1%.

  • Equipment: Automated patch-clamp platform (e.g., QPatch, SyncroPatch).

3.2.2 Cell Preparation

  • Culture the stable cell line under standard conditions (37°C, 5% CO2).

  • On the day of the experiment, detach the cells using a non-enzymatic solution to ensure channel integrity.

  • Resuspend the cells in the appropriate ECS and allow them to recover before use.

3.2.3 Electrophysiology Procedure

  • Load the cell suspension, ICS, ECS, and this compound compound plate onto the automated patch-clamp system.

  • The system will automatically perform the following steps for each well:

    • Capture a single cell and form a giga-ohm seal.

    • Establish a whole-cell recording configuration.

    • Apply a specific voltage protocol to elicit ionic currents. For Nav channels, this is typically a step depolarization from a holding potential of -100 mV to 0 mV.

  • Record baseline currents in ECS.

  • Perfuse the cell with varying concentrations of this compound and repeat the voltage protocol to measure the drug-induced inhibition of the peak current.

3.2.4 Data Analysis

  • Measure the peak current amplitude in the absence (control) and presence of each concentration of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Workflow and Logic

PatchClamp_Workflow CellPrep Prepare Cell Suspension Load Load APC System: Cells, Solutions, Compound CellPrep->Load APC Automated Patch Clamp (Seal, Whole-Cell) Load->APC Baseline Record Baseline Current APC->Baseline ApplyDrug Apply this compound (Multiple Conc.) Baseline->ApplyDrug RecordDrug Record Inhibited Current ApplyDrug->RecordDrug RecordDrug->ApplyDrug Next Conc. Analysis Calculate % Inhibition & Determine IC50 RecordDrug->Analysis

General Workflow for Automated Patch-Clamp Electrophysiology.

IonChannel_Logic Depolarization Action Potential (Depolarization) Nav Na+ Channel Opens Depolarization->Nav Cav Ca2+ Channel Opens Depolarization->Cav Na_Influx Na+ Influx Nav->Na_Influx Ca_Influx Ca2+ Influx Cav->Ca_Influx Propagation Further Depolarization Na_Influx->Propagation NT_Release Neurotransmitter Release Ca_Influx->NT_Release This compound This compound This compound->Nav Blocks This compound->Cav Blocks

References

Preclinical Profile and Toxicological Data of Pheneturide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become infrequent with the advent of newer antiepileptic drugs, its preclinical profile provides valuable insights into the pharmacology and toxicology of this class of compounds.[1] This technical guide offers a comprehensive overview of the available preclinical data for this compound, including its pharmacodynamic and pharmacokinetic properties, and toxicological profile. Detailed experimental methodologies for key preclinical studies are provided, alongside visualizations of its proposed mechanism of action to support further research and drug development efforts.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is its anticonvulsant activity. While the precise molecular targets have not been fully elucidated, the proposed mechanism of action involves the modulation of neuronal excitability through multiple pathways.[2][3]

Mechanism of Action

This compound is believed to exert its anticonvulsant effects through two primary mechanisms:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This enhancement of GABAergic transmission leads to an increased influx of chloride ions through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a raised seizure threshold.

  • Modulation of Voltage-Gated Ion Channels: Like many anticonvulsant drugs, this compound may also modulate the activity of voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, it can limit sustained, high-frequency neuronal firing that is characteristic of seizure activity.

Additionally, this compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma concentrations and therapeutic effect.

Signaling Pathway

The proposed mechanism of action of this compound can be visualized as follows:

Pheneturide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Voltage-gated Na+ Channel (Presynaptic) Voltage-gated Na+ Channel (Presynaptic) Glutamate Vesicle Glutamate Vesicle Voltage-gated Na+ Channel (Presynaptic)->Glutamate Vesicle Depolarization Voltage-gated Ca2+ Channel (Presynaptic) Voltage-gated Ca2+ Channel (Presynaptic) Voltage-gated Ca2+ Channel (Presynaptic)->Glutamate Vesicle Ca2+ influx Glutamate Glutamate Vesicle->Glutamate Release AMPA/NMDA Receptor AMPA/NMDA Receptor Glutamate->AMPA/NMDA Receptor Binding Na+/Ca2+ AMPA/NMDA Receptor->Na+/Ca2+ Influx GABA-A Receptor GABA-A Receptor Cl- GABA-A Receptor->Cl- Influx Neuronal Inhibition Neuronal Inhibition Cl-->Neuronal Inhibition Neuronal Excitation Neuronal Excitation Na+/Ca2+->Neuronal Excitation This compound This compound This compound->Voltage-gated Na+ Channel (Presynaptic) Inhibition This compound->Voltage-gated Ca2+ Channel (Presynaptic) Inhibition This compound->GABA-A Receptor Potentiation GABA GABA->GABA-A Receptor Binding

Proposed mechanism of action of this compound.

Pharmacokinetic Profile

Limited preclinical pharmacokinetic data for this compound is available. The majority of the data comes from studies in humans.

Summary of Pharmacokinetic Parameters
ParameterValueSpeciesReference
Half-Life (t½) 54 hours (single dose), 40 hours (multiple doses)Human
Clearance 2.6 L/hr (100% non-renal)Human
Experimental Protocols
  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration: A single dose of this compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage. A typical dose might be 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is calculated by comparing the AUC from oral and IV administration.

Pharmacokinetics_Workflow Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling (Time course) Blood Sampling (Time course) Animal Dosing (IV & PO)->Blood Sampling (Time course) Plasma Separation Plasma Separation Blood Sampling (Time course)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

General workflow for a preclinical pharmacokinetic study.

Toxicological Profile

Specific, quantitative preclinical toxicology data for this compound is not extensively available in the public domain. Its toxicity is often described as being similar to that of phenacemide, a structurally related anticonvulsant known for its potential for serious adverse effects. Therefore, a cautious approach is warranted in its development.

Acute Toxicity

No specific LD50 values from preclinical studies have been identified in the reviewed literature. General signs of acute toxicity for anticonvulsants in rodents can include sedation, ataxia, tremors, and in severe cases, respiratory depression.

Subchronic and Chronic Toxicity

Information regarding subchronic and chronic toxicity studies on this compound is limited. Long-term administration of anticonvulsants can lead to effects on the liver, kidneys, and hematopoietic system.

Genetic Toxicology

There is a lack of specific data on the genotoxic potential of this compound. Standard genotoxicity assays would be required to assess its mutagenic and clastogenic potential.

Reproductive and Developmental Toxicology

No specific reproductive and developmental toxicology studies for this compound were found. Antiepileptic drugs as a class are known to have potential teratogenic effects.

Experimental Protocols
  • Animals: Female Sprague-Dawley rats (8-12 weeks old).

  • Procedure: A single animal is dosed at a starting dose (e.g., 2000 mg/kg). If the animal survives, the next animal is dosed at a higher dose. If it dies, the next is dosed at a lower dose. This sequential dosing continues until the criteria for stopping are met.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

  • Endpoint: The LD50 is calculated using specialized software.

  • Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short duration.

  • Analysis: Metaphase cells are harvested, stained, and scored for chromosomal aberrations under a microscope.

  • Endpoint: The frequency of cells with chromosomal aberrations is determined and compared to controls.

Toxicology_Testing_Workflow cluster_0 In Vitro cluster_1 In Vivo Genotoxicity Assays (Ames, Chromosomal Aberration) Genotoxicity Assays (Ames, Chromosomal Aberration) Acute Toxicity Acute Toxicity Repeated-Dose Toxicity (Subchronic/Chronic) Repeated-Dose Toxicity (Subchronic/Chronic) Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Carcinogenicity Carcinogenicity Test Compound (this compound) Test Compound (this compound) In Vitro In Vitro Test Compound (this compound)->In Vitro In Vivo In Vivo Test Compound (this compound)->In Vivo

General scheme for preclinical toxicology evaluation.

Conclusion

This compound is an anticonvulsant with a mechanism of action likely involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. While some human pharmacokinetic data exists, there is a notable scarcity of publicly available, detailed preclinical toxicology data. The information available suggests a toxicity profile that warrants caution, similar to its structural analog, phenacemide. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in further investigating this compound or related compounds, emphasizing the need for comprehensive preclinical safety and efficacy evaluation.

References

Investigating the role of Pheneturide in refractory epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide, an anticonvulsant of the ureide class, has historically held a niche role in the management of refractory epilepsy, particularly in cases where first-line therapies have proven inadequate.[1] This technical guide provides a comprehensive overview of the existing scientific and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, clinical efficacy, and its interactions with other antiepileptic drugs (AEDs). While this compound is now considered largely obsolete in many regions, an understanding of its pharmacological properties remains relevant for the broader field of antiepileptic drug development and for exploring therapeutic options in highly resistant epilepsy cases.[1] This document synthesizes the available, though often dated, literature to present a structured guide for researchers and clinicians. A significant challenge in compiling this guide is the scarcity of detailed quantitative data from modern clinical trials.

Mechanism of Action

The anticonvulsant effect of this compound is believed to be multifactorial, primarily involving the enhancement of inhibitory neurotransmission and the modulation of the metabolism of other AEDs.[2]

1.1. Enhancement of GABAergic Neurotransmission

The principal proposed mechanism of action for this compound is the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2] By enhancing GABAergic activity, this compound is thought to increase the seizure threshold and reduce neuronal hyperexcitability. This is a common mechanism among many anticonvulsant drugs, which aim to restore the balance between excitatory and inhibitory signals in the brain that is disrupted in epilepsy.[3]

1.2. Inhibition of Anticonvulsant Metabolism

A clinically significant aspect of this compound's pharmacology is its ability to inhibit the metabolism of other anticonvulsants, most notably phenytoin. This inhibition of hepatic enzymes can lead to increased plasma concentrations of co-administered AEDs, which can enhance their therapeutic effect but also increase the risk of toxicity. This interaction necessitates careful therapeutic drug monitoring when this compound is used in combination therapy.

Signaling Pathway: Postulated GABAergic Modulation by this compound

GABAergic_Modulation Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts to GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaged into GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- influx leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Postulated mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Pharmacokinetic Profile

A study in normal human volunteers elucidated the pharmacokinetic properties of this compound. The drug exhibits first-order kinetics within the studied dose range. A key characteristic is its long half-life, which suggests that steady-state concentrations can be maintained with consistent dosing, making it kinetically suitable for long-term administration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterSingle DoseRepetitive Administration
Half-life (t½) 54 hours (range: 31-90)40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)Unchanged
Route of Elimination 100% non-renalNot specified

Source: Galeazzi RL, Egli M, Wad N. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug. J Pharmacokinet Biopharm. 1979 Oct;7(5):453-62.

Clinical Efficacy in Refractory Epilepsy

Clinical data on the efficacy of this compound is limited, with the most significant study being a double-blind, cross-over trial comparing it to phenytoin. This trial, conducted in 94 outpatients with epilepsy, found no statistically significant difference in seizure frequency between the two treatments. Unfortunately, the original publication does not provide specific quantitative data on the percentage of seizure reduction or responder rates, which limits a direct comparison with modern AEDs. This compound has been primarily considered for use in severe and intractable cases of epilepsy, including temporal lobe epilepsy, when other less toxic medications have failed.

Table 2: Clinical Trial Data for this compound vs. Phenytoin

ParameterThis compoundPhenytoinSignificance
Mean Seizure Frequency No significant difference reportedNo significant difference reportedNot Applicable
Responder Rate (≥50% seizure reduction) Data not availableData not availableNot Applicable
Seizure-Free Rate Data not availableData not availableNot Applicable

Source: Gibberd FB, Park DM, Scott G, et al. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8.

Safety and Tolerability

Experimental Protocols in Preclinical Research

While specific experimental protocols for this compound are scarce in recent literature, standardized preclinical models are used to evaluate the efficacy of anticonvulsant compounds. The following protocols for acetylthis compound, a structurally related compound, can serve as a template for designing studies to investigate this compound.

5.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

  • Animal Model: Adult mice or rats.

  • Procedure:

    • Administer the test compound (this compound) or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • At the time of expected peak drug effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

    • The stimulus is supramaximal, inducing a tonic hindlimb extension in control animals.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose at which 50% of animals are protected (ED50) is determined.

5.2. Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is sensitive to drugs that increase the seizure threshold and is used to identify compounds effective against myoclonic and absence seizures.

  • Animal Model: Adult mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a set time, a convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously or intraperitoneally.

    • Animals are observed for the occurrence of clonic or tonic-clonic seizures.

  • Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure lasting for a specified duration (e.g., at least 5 seconds). The ED50 is determined.

Experimental Workflow for Preclinical Anticonvulsant Screening

Preclinical_Workflow start Compound (this compound) pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd mes_test Maximal Electroshock (MES) Test pk_pd->mes_test ptz_test Pentylenetetrazole (PTZ) Test pk_pd->ptz_test kindling_model Kindling Model (Chronic Epilepsy) pk_pd->kindling_model neurotoxicity Neurotoxicity Assessment (e.g., Rotarod) mes_test->neurotoxicity data_analysis Data Analysis (ED50, TD50, Protective Index) mes_test->data_analysis ptz_test->neurotoxicity ptz_test->data_analysis kindling_model->data_analysis neurotoxicity->data_analysis end Efficacy & Safety Profile data_analysis->end

Caption: A generalized experimental workflow for the preclinical evaluation of a potential anticonvulsant compound like this compound.

Drug Interactions

This compound is a known inhibitor of the metabolism of other anticonvulsant drugs, which is a critical consideration in clinical practice.

6.1. Interaction with Phenytoin

The most well-documented interaction is with phenytoin. This compound inhibits the hepatic enzymes responsible for phenytoin metabolism, leading to an increase in phenytoin plasma levels. This can potentiate the therapeutic effect of phenytoin but also significantly increases the risk of dose-related toxicity. Therefore, when this compound is added to a regimen containing phenytoin, a reduction in phenytoin dosage and close monitoring of plasma concentrations are essential.

Conclusion and Future Directions

This compound is an anticonvulsant with a history of use in treatment-resistant epilepsy. Its primary proposed mechanisms of action, enhancement of GABAergic inhibition and inhibition of the metabolism of other AEDs, are well-established concepts in epilepsy treatment. However, the available clinical data, largely from older studies, lack the quantitative rigor of modern clinical trials, making a direct comparison of its efficacy and safety with newer agents difficult.

For researchers and drug development professionals, this compound serves as an interesting case study of a ureide-class anticonvulsant. Future research, should it be pursued, would require well-designed preclinical studies to fully elucidate its mechanism of action and to quantify its efficacy and neurotoxicity in validated animal models of refractory epilepsy. Any potential for its re-introduction into clinical practice would necessitate randomized controlled trials that adhere to current regulatory standards, with a clear focus on quantifying its efficacy (responder and seizure-free rates) and thoroughly characterizing its adverse effect profile. Given its known drug-drug interactions, studies on its use as part of rational polytherapy would also be crucial.

References

Pheneturide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. Direct experimental evidence detailing the interaction of pheneturide with voltage-gated sodium channels is limited. Therefore, this guide synthesizes known information about this compound's pharmacology and draws parallels with structurally and functionally related anticonvulsant drugs that are well-characterized sodium channel modulators. The discussion regarding a direct action of this compound on voltage-gated sodium channels is, at present, hypothetical and intended to guide future research.

Executive Summary

This compound (phenylethylacetylurea) is an anticonvulsant of the ureide class that has seen limited clinical use, primarily in cases of severe epilepsy unresponsive to other treatments.[1][2] Its established mechanisms of action include the inhibition of the metabolism of other anticonvulsant drugs, such as phenytoin, leading to their increased plasma levels, and a proposed enhancement of GABAergic neurotransmission.[1] While direct evidence is scarce, its structural similarity to other anticonvulsants known to target voltage-gated sodium channels suggests a potential, yet unconfirmed, interaction with these ion channels. This guide explores this hypothetical interaction by examining the pharmacology of this compound in the context of well-understood sodium channel-blocking antiepileptic drugs (AEDs), provides standardized experimental protocols for investigation, and presents conceptual models to guide further research.

Known and Hypothesized Pharmacology of this compound

This compound's anticonvulsant effects are thought to arise from a combination of factors:

  • Inhibition of Drug Metabolism: this compound is a known inhibitor of the metabolism of other AEDs, most notably phenytoin.[1] This leads to elevated plasma concentrations of co-administered drugs, enhancing their therapeutic effect.

  • Enhancement of GABAergic Activity: It is believed that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Increased GABAergic tone in the central nervous system leads to neuronal hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.

  • Hypothesized Interaction with Voltage-Gated Sodium Channels: Given that many classical anticonvulsants exert their effects by modulating voltage-gated sodium channels, and considering this compound's classification, it is plausible that it may also interact with these channels. This interaction would likely involve the stabilization of the inactivated state of the channel, a mechanism shared by drugs like phenytoin and carbamazepine.

Comparative Analysis with Known Sodium Channel Modulators

To understand the potential interaction of this compound with voltage-gated sodium channels, it is instructive to review the quantitative data for well-characterized AEDs that act on this target. The following tables summarize key data for phenytoin and carbamazepine.

Quantitative Data for Phenytoin and Carbamazepine Interaction with Voltage-Gated Sodium Channels
DrugParameterValueChannel/SystemReference
Phenytoin IC₅₀ (Inactivated State)~9-19 µMNeuronal Na⁺ Channels
Kd (Resting State)>100 µM (low affinity)Neuronal Na⁺ Channels
Carbamazepine IC₅₀ (Inactivated State)3-fold lower affinity than phenytoinVoltage-Gated Sodium Channels
Binding Kinetics~5 times faster than phenytoinVoltage-Gated Sodium Channels

Note: This data is for comparative purposes and has not been determined for this compound.

Effects on Sodium Channel Kinetics
DrugEffect on Channel GatingMechanismReference
Phenytoin Stabilizes the fast-inactivated stateBinds preferentially to the inactivated conformation, slowing recovery from inactivation.
Carbamazepine Stabilizes the inactivated stateBinds to the inactivated state, leading to a use-dependent block.

Experimental Protocols for Investigating Drug-Channel Interactions

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with voltage-gated sodium channels.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and modulation by drugs.

Objective: To measure the effect of a compound on the ionic currents flowing through voltage-gated sodium channels and to characterize its impact on channel gating properties (activation, inactivation, and recovery from inactivation).

Methodology:

  • Cell Preparation: Utilize cultured cells (e.g., HEK-293 or CHO cells) stably or transiently expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.1, NaV1.2, NaV1.6), or acutely dissociated neurons.

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply voltage protocols to elicit sodium currents and assess different channel states:

      • Activation (Current-Voltage Relationship): Step depolarizations from the holding potential to a range of test potentials (e.g., -80 mV to +60 mV).

      • Steady-State Inactivation: A series of pre-pulses to various potentials followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

      • Recovery from Inactivation: A two-pulse protocol where a conditioning pulse inactivates the channels, followed by a variable recovery period at the holding potential before a second test pulse.

  • Drug Application: The compound (this compound) is applied to the bath solution at various concentrations. The effects on the recorded currents and gating parameters are quantified.

  • Data Analysis: Determine IC₅₀ values for tonic and use-dependent block. Analyze shifts in the voltage-dependence of activation and inactivation curves. Measure changes in the time constants of inactivation and recovery from inactivation.

Visualizations

Hypothesized Signaling Pathway of this compound

pheneturide_pathway This compound This compound gaba Enhanced GABAergic Activity This compound->gaba metabolism Inhibition of Drug Metabolism (e.g., Phenytoin) This compound->metabolism sodium_channel Hypothesized Interaction with Voltage-Gated Sodium Channel This compound->sodium_channel neuronal_excitability Decreased Neuronal Excitability gaba->neuronal_excitability metabolism->neuronal_excitability (via other AEDs) sodium_channel->neuronal_excitability anticonvulsant Anticonvulsant Effect neuronal_excitability->anticonvulsant

Caption: Hypothesized multimodal anticonvulsant action of this compound.

Experimental Workflow for Assessing Sodium Channel Modulation

experimental_workflow start Start: Cell Culture (NaV-expressing cells or neurons) patch_clamp Whole-Cell Patch-Clamp Configuration start->patch_clamp baseline Record Baseline Sodium Currents (Control) patch_clamp->baseline drug_app Bath Application of This compound (various conc.) baseline->drug_app recording Record Sodium Currents in Presence of Drug drug_app->recording washout Washout recording->washout analysis Data Analysis: - IC50 Determination - Gating Parameter Shifts recording->analysis washout->baseline Reversibility Check conclusion Conclusion on Modulatory Effects analysis->conclusion

Caption: Workflow for electrophysiological screening of sodium channel modulators.

Logical Relationship of Ureide Anticonvulsants

logical_relationship anticonvulsants Ureide Anticonvulsants phenytoin Phenytoin anticonvulsants->phenytoin carbamazepine Carbamazepine anticonvulsants->carbamazepine This compound This compound anticonvulsants->this compound na_channel Voltage-Gated Sodium Channel Modulation phenytoin->na_channel (Established) carbamazepine->na_channel (Established) This compound->na_channel (Hypothesized)

Caption: Structural and functional relationship of this compound to known sodium channel blockers.

Conclusion and Future Directions

The existing body of evidence strongly supports this compound's role as an inhibitor of drug metabolism and a potential positive modulator of GABAergic signaling. While a direct interaction with voltage-gated sodium channels remains to be experimentally verified, its structural and therapeutic class suggest this as a plausible additional mechanism of action.

Future research should prioritize direct electrophysiological investigation of this compound's effects on various subtypes of voltage-gated sodium channels. Such studies would clarify its mechanism of action, provide valuable quantitative data for structure-activity relationship analyses, and potentially reinvigorate interest in this and related compounds for the development of novel antiepileptic therapies. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for these future investigations.

References

An In-depth Technical Guide to the Ureide Class of Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ureide class of compounds represents a cornerstone in the history and development of anticonvulsant therapies. Characterized by a core structure containing a urea moiety, often in a cyclic form, this class includes some of the most enduring and clinically significant antiepileptic drugs (AEDs). This guide provides a detailed examination of the core mechanisms, structure-activity relationships (SAR), and preclinical evaluation protocols relevant to this important class of molecules.

Core Ureide Structures and Key Drugs

The ureide anticonvulsants are structurally diverse but share a common pharmacophore. Key chemical subclasses include barbiturates (e.g., Phenobarbital), hydantoins (e.g., Phenytoin), and other structurally related compounds like Carbamazepine, which contains a ureide-like motif.[1][2][3] A generalized model for anticonvulsant activity in this class proposes a structure with two hydrophobic aromatic rings and a cyclic ureide region containing hydrogen-bond-forming groups.[4]

Mechanisms of Action

Ureide anticonvulsants primarily achieve their effects by modulating neuronal excitability through two main pathways: blockade of voltage-gated sodium channels and enhancement of GABAergic inhibition.

Phenytoin and Carbamazepine are canonical examples of ureide anticonvulsants that target VGSCs.[5] Their mechanism involves a use-dependent and voltage-dependent blockade of the channel, which is crucial for their clinical efficacy and relative safety.

These drugs preferentially bind to the inactive state of the sodium channel. During the rapid, repetitive neuronal firing characteristic of a seizure, more channels are in the inactive state. By stabilizing this conformation, the drugs prolong the neuronal refractory period and prevent the return of the channel to the resting state, from which it can be activated again. This selectively dampens the high-frequency neuronal discharge that underlies seizure spread, with minimal effect on normal, low-frequency neuronal signaling.

G cluster_channel Voltage-Gated Sodium Channel Cycle cluster_drug Drug Action cluster_outcome Result Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Outcome Prolonged Refractory Period Reduced High-Frequency Neuronal Firing Drug Phenytoin / Carbamazepine Drug->Inactive Preferential Binding & Stabilization

Caption: Mechanism of VGSC Blockade by Ureide Anticonvulsants.

Phenobarbital is the primary ureide that acts by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Phenobarbital binds to an allosteric site on the GABA-A receptor complex, distinct from the binding sites for GABA itself or benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening. The resulting prolonged influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus depressing overall CNS excitability. At higher concentrations, some barbiturates can also directly activate the GABA-A receptor and may block excitatory AMPA and kainate receptors.

G cluster_receptor GABA-A Receptor Complex cluster_drug_action Drug Action cluster_effect Cellular Effect cluster_outcome Result GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel is part of Channel_Open Increased DURATION of Cl⁻ Channel Opening Cl_Channel->Channel_Open Potentiated Opening GABA GABA GABA->GABA_R Binds Phenobarb Phenobarbital Phenobarb->GABA_R Allosteric Binding Cl_Influx ↑ Cl⁻ Influx Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Outcome Reduced Neuronal Excitability & Increased Seizure Threshold G cluster_requirements Key Structural Requirements cluster_outcome Outcome Ureide Ureide Core Cyclic structure (e.g., hydantoin, barbiturate) Contains H-bond donors/acceptors Activity Anticonvulsant Activity Ureide->Activity Hydrophobic1 Hydrophobic Group 1 (e.g., Phenyl Ring) Hydrophobic1->Ureide Attached to Hydrophobic2 Hydrophobic Group 2 (e.g., Phenyl Ring) Hydrophobic2->Ureide Attached to Orientation Specific 3D Orientation between hydrophobic groups is critical for activity. Orientation->Activity G cluster_efficacy Efficacy Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis Start Test Compound MES Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) Start->MES PTZ Pentylenetetrazole (PTZ) Test (Model for myoclonic & absence seizures) Start->PTZ Rotarod Rotarod Test (Assesses motor coordination and impairment) Start->Rotarod Analysis Calculate ED₅₀, TD₅₀, and Protective Index (PI) MES->Analysis PTZ->Analysis Rotarod->Analysis

References

Methodological & Application

Application Notes and Protocols for Pheneturide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class, structurally related to phenobarbital.[1] While considered largely obsolete in current clinical practice, it has been used in the management of severe epilepsy, particularly cases refractory to other treatments.[1] These application notes provide a detailed overview of experimental protocols for evaluating the anticonvulsant, neuroprotective, and toxicological profile of this compound in rodent models. Due to the limited availability of recent and quantitative preclinical data for this compound, this document synthesizes established methodologies and presents comparative data for other relevant anticonvulsants to guide research design.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated in recent literature, but it is believed to share similarities with other ureide-class anticonvulsants and its analogue, Acetylthis compound.[2][3] The primary proposed mechanisms involve the modulation of neuronal excitability through:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This may occur through positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a raised seizure threshold.[2]

  • Modulation of Voltage-Gated Ion Channels: It is also suggested that this compound may exert its effects by blocking voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, it can reduce the propagation of action potentials, particularly in the rapidly firing neurons characteristic of seizure activity.

Proposed Signaling Pathway of this compound

Caption: Proposed multi-target mechanism of action for this compound.

Data Presentation: Comparative Anticonvulsant Activity

Quantitative data on the anticonvulsant potency of this compound in standardized preclinical models is scarce in publicly accessible literature. For comparative purposes, the following table summarizes reported median effective dose (ED50) values for established anticonvulsants in the Maximal Electroshock (MES) test in rodents. The ED50 represents the dose of a drug that is effective in 50% of the tested animals.

AnticonvulsantAnimal ModelTestED50 (mg/kg)95% Confidence Interval
This compound Mouse/Rat MES Data not available Data not available
This compound Mouse/Rat scPTZ Data not available Data not available
PhenytoinMouseMES9.81Not Specified
PhenytoinRatMES16.9Not Specified
CarbamazepineMouseMES9.67Not Specified
CarbamazepineRatMES4.39Not Specified

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific laboratory conditions and animal strains.

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and PK cluster_efficacy Efficacy Testing cluster_safety Safety/Toxicity Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Drug_Prep This compound Preparation (Vehicle Selection) Animal_Acclimation->Drug_Prep Dose_Range Dose-Range Finding Study Drug_Prep->Dose_Range PK_Study Pharmacokinetic Study (Time of Peak Effect) Dose_Range->PK_Study General_Tox General Toxicity (Acute/Sub-chronic) Dose_Range->General_Tox MES_Test Maximal Electroshock (MES) Test PK_Study->MES_Test scPTZ_Test Pentylenetetrazol (scPTZ) Test PK_Study->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) PK_Study->Neurotoxicity Data_Collection Data Collection MES_Test->Data_Collection scPTZ_Test->Data_Collection Neurotoxicity->Data_Collection General_Tox->Data_Collection Statistical_Analysis Statistical Analysis (ED50, TD50, PI) Data_Collection->Statistical_Analysis

Caption: General workflow for in vivo testing of this compound.

Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Corneal or auricular electrodes

  • Electroshock device

  • 0.5% tetracaine HCl in 0.9% saline (for corneal electrodes)

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals via the intended route (e.g., intraperitoneal injection or oral gavage).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, determine the TPE in a preliminary study by testing at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • Data Analysis: Calculate the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the efficacy of this compound against myoclonic and absence seizures.

Materials:

  • Rodents (e.g., male Swiss mice)

  • This compound and vehicle

  • Pentylenetetrazol (PTZ) solution

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Time of Peak Effect: At the predetermined TPE, proceed to seizure induction.

  • Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg in mice).

  • Observation: Immediately place the animal in an observation chamber and observe for a defined period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures using probit analysis.

Protocol 3: Neurotoxicity Assessment (Rotarod Test)

Objective: To assess potential motor impairment and CNS toxicity of this compound.

Materials:

  • Rodents (e.g., male Swiss mice)

  • This compound and vehicle

  • Rotarod apparatus

Methodology:

  • Training: Train the animals on the rotarod at a constant or accelerating speed (e.g., 4-40 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the experiment. Animals unable to remain on the rod for the full duration are excluded.

  • Drug Administration: Administer various doses of this compound or vehicle to the trained animals.

  • Testing: At the TPE after drug administration, place each animal on the rotating rod.

  • Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180-300 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: For each group, calculate the percentage of animals that fail the test. Determine the median toxic dose (TD50) and its 95% confidence interval using probit analysis. The Protective Index (PI = TD50/ED50) can then be calculated as a measure of the drug's safety margin.

Further Research Considerations

  • Pharmacokinetic Profiling: To inform dose selection and timing for efficacy studies, a full pharmacokinetic profile of this compound in plasma and brain tissue of mice and rats should be determined. This would involve sample collection at multiple time points post-administration and quantification using a validated LC-MS/MS method.

  • Neuroprotection Studies: The potential neuroprotective effects of this compound could be investigated in rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. Endpoints would include infarct volume, neurological deficit scores, and markers of apoptosis and inflammation.

  • Toxicology Studies: Comprehensive acute and repeated-dose toxicology studies are necessary to characterize the safety profile of this compound. This would involve daily clinical observations, body weight measurements, clinical pathology, and gross and microscopic examination of tissues.

  • Drug Interaction Studies: this compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin. In vivo studies in rodents can be designed to investigate the pharmacokinetic and pharmacodynamic interactions between this compound and other co-administered drugs.

Conclusion

While this compound is an older anticonvulsant with limited modern preclinical data, the standardized protocols outlined in these application notes provide a robust framework for its re-evaluation in rodent models. By employing these established methodologies for assessing anticonvulsant efficacy, neurotoxicity, and other pharmacological properties, researchers can generate valuable data to better understand the therapeutic potential and safety profile of this compound. The provided comparative data for other anticonvulsants serves as a benchmark for interpreting new experimental findings.

References

Application Notes and Protocols for Testing Pheneturide Efficacy in In Vivo Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant of the ureide class, has historically been used in the management of epilepsy, particularly in cases refractory to other treatments.[1][2] Its mechanism of action, while not fully elucidated, is thought to involve the modulation of neuronal excitability, potentially through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibition.[3][4] To rigorously assess the anticonvulsant efficacy of this compound and determine its therapeutic potential, standardized in vivo epilepsy models are essential.

These application notes provide detailed protocols for two of the most widely used preclinical screening models for anticonvulsant drugs: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazol (PTZ)-induced seizure model.[5] These models are predictive of efficacy against generalized tonic-clonic seizures and generalized absence or myoclonic seizures, respectively.

Proposed Signaling Pathways of this compound

The anticonvulsant activity of this compound is likely multifactorial, targeting key pathways involved in neuronal hyperexcitability. The proposed mechanisms include the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel Vesicle Synaptic Vesicle (Glutamate) Na_channel->Vesicle Depolarization Ca_channel Voltage-Gated Calcium Channel Ca_channel->Vesicle Neurotransmitter Release Glutamate_R Glutamate Receptor Vesicle->Glutamate_R Glutamate GABA_A GABA-A Receptor hyperpolarization Hyperpolarization (Inhibition) GABA_A->hyperpolarization Cl- Influx depolarization Depolarization (Excitation) Glutamate_R->depolarization Na+/Ca2+ Influx This compound This compound This compound->Na_channel Inhibition This compound->Ca_channel Modulation This compound->GABA_A Enhancement

Putative signaling pathways of this compound.

Data Presentation: Efficacy of this compound

The following tables are templates for presenting quantitative data from preclinical studies of this compound. The data within are illustrative and should be replaced with experimental findings.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

Treatment GroupDose (mg/kg)Route of AdministrationTime of Peak Effect (min)Number of Animals Protected / Total Number% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control-i.p.600/100-
This compound10i.p.602/1020Illustrative
This compound30i.p.605/1050Data
This compound100i.p.609/1090
Positive Control (Phenytoin)10i.p.6010/10100

Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Treatment GroupDose (mg/kg)Route of AdministrationPretreatment Time (min)Number of Animals Protected / Total Number% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control-s.c.300/100-
This compound25s.c.301/1010Illustrative
This compound50s.c.304/1040Data
This compound100s.c.308/1080
Positive Control (Diazepam)5i.p.3010/10100

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.

Experimental Workflow

start Start acclimatize Acclimatize Animals (e.g., Male CF-1 mice, 20-25g) start->acclimatize grouping Randomly Assign to Groups (Vehicle, this compound doses, Positive Control) acclimatize->grouping administer Administer Compound (i.p. or p.o.) grouping->administer wait Wait for Time of Peak Effect (e.g., 30-60 min) administer->wait stimulate Induce Seizure via Corneal Electrodes (e.g., 50 mA, 60 Hz, 0.2s) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Presence or Absence of Tonic Hindlimb Extension observe->record analyze Calculate % Protection and ED₅₀ record->analyze end End analyze->end

Workflow for the Maximal Electroshock (MES) seizure test.

Materials

  • Rodents (e.g., male CF-1 mice, 20-25 g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin)

  • Electroconvulsive device with corneal electrodes

  • Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)

Procedure

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control, at least three doses of this compound, and a positive control.

  • Drug Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.).

  • Pretreatment Time: Allow for a predetermined time to reach the peak effect of the drug. This may need to be determined in a preliminary study.

  • Seizure Induction:

    • Apply a drop of the saline/anesthetic solution to the eyes of the animal to ensure good electrical contact and minimize discomfort.

    • At the time of peak drug effect, deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.

  • Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of compounds against chemically-induced seizures and is predictive of activity against absence and myoclonic seizures.

Experimental Workflow

start Start acclimatize Acclimatize Animals (e.g., Male Swiss mice, 18-25g) start->acclimatize grouping Randomly Assign to Groups (Vehicle, this compound doses, Positive Control) acclimatize->grouping administer_drug Administer Compound (i.p. or p.o.) grouping->administer_drug wait Pretreatment Period (e.g., 30 min) administer_drug->wait administer_ptz Administer PTZ Subcutaneously (e.g., 85 mg/kg) wait->administer_ptz observe Observe for Clonic Seizures (for 30 min) administer_ptz->observe record Record Presence or Absence of Clonic Seizures observe->record analyze Calculate % Protection and ED₅₀ record->analyze end End analyze->end

Workflow for the Pentylenetetrazol (PTZ) seizure test.

Materials

  • Rodents (e.g., male Swiss mice, 18-25 g)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Diazepam)

  • Pentylenetetrazol (PTZ)

  • Sterile saline

  • Observation chambers

Procedure

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 3 days.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group).

  • Drug Administration: Administer the vehicle, this compound, or positive control.

  • Pretreatment Time: Allow for a set pretreatment period (e.g., 30 minutes).

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously (s.c.) in the scruff of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the onset of generalized clonic seizures (characterized by clonus of the forelimbs and hindlimbs, and loss of righting reflex) lasting for at least 5 seconds.

  • Data Analysis: An animal is considered protected if it does not exhibit a generalized clonic seizure during the observation period. Calculate the percentage of protection for each group and determine the ED₅₀.

Conclusion

The Maximal Electroshock and Pentylenetetrazol seizure models are fundamental tools for the initial in vivo screening of potential anticonvulsant compounds like this compound. The protocols and data presentation formats provided herein offer a standardized framework for researchers to evaluate the efficacy of this compound. Given the limited publicly available preclinical data, rigorous and well-documented studies are necessary to fully characterize the anticonvulsant profile of this compound and to validate its proposed mechanisms of action. Such data are crucial for informing further drug development and potential clinical applications.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology Studies with Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide (also known as ethylphenacemide) is an anticonvulsant drug historically used in the management of epilepsy.[1] Its mechanism of action, while not exhaustively detailed in recent literature, is understood to involve the modulation of neuronal excitability through multiple pathways.[2] Primarily, this compound is believed to enhance GABAergic inhibition and modulate voltage-gated ion channels, which are key targets for many anti-seizure medications.[3][4] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high resolution.[5]

These application notes provide detailed protocols for characterizing the effects of this compound on two of its primary putative targets: GABA-A receptors and voltage-gated sodium channels, using the whole-cell patch-clamp technique.

Putative Mechanisms of Action

This compound's anticonvulsant activity is thought to result from a combination of effects on inhibitory and excitatory neurotransmission:

  • Enhancement of GABAergic Neurotransmission: this compound is postulated to be a positive allosteric modulator of GABA-A receptors. By binding to an allosteric site, it may increase the receptor's affinity for GABA or enhance the chloride ion influx upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

  • Modulation of Voltage-Gated Sodium Channels: this compound may act as a blocker of voltage-gated sodium channels (VGSCs). This action would reduce the influx of sodium ions required for the depolarization phase of an action potential, thereby decreasing the frequency of neuronal firing.

  • Potential Modulation of Voltage-Gated Calcium Channels: There is also a possibility that this compound influences voltage-gated calcium channels. By modulating calcium influx, it could reduce the release of excitatory neurotransmitters.

Data Presentation

Quantitative data from patch-clamp experiments are crucial for characterizing the potency and mechanism of action of this compound. The following tables outline the key parameters to be determined.

Table 1: Characterization of this compound's Effect on GABA-A Receptors

ParameterDescriptionExperimental Goal
EC50 The concentration of this compound that elicits 50% of the maximal potentiation of the GABA-activated current.To determine the potency of this compound as a positive allosteric modulator.
Maximal Potentiation (%) The maximum increase in the GABA-activated current amplitude produced by this compound.To determine the efficacy of this compound.
Effect on Channel Kinetics Changes in the activation, deactivation, and desensitization rates of the GABA-A receptor in the presence of this compound.To understand the detailed mechanism of modulation.

Table 2: Characterization of this compound's Effect on Voltage-Gated Sodium Channels

ParameterDescriptionExperimental Goal
IC50 The concentration of this compound that causes 50% inhibition of the peak sodium current.To determine the potency of this compound as a VGSC blocker.
State-Dependence of Block The differential affinity of this compound for the resting, open, and inactivated states of the sodium channel.To determine if the block is voltage- and use-dependent.
Effect on Gating Properties Shift in the voltage-dependence of activation and inactivation, and changes in the kinetics of recovery from inactivation.To further elucidate the mechanism of the block.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.

Protocol 1: Evaluation of this compound's Effect on GABA-A Receptors

Objective: To quantify the modulatory effect of this compound on GABA-A receptor-mediated currents.

1. Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing GABA-A receptor subunits.

  • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). A CsCl-based internal solution is used to isolate chloride currents.

  • GABA Stock Solution: Prepare a high concentration stock of GABA (e.g., 10 mM) in water and store at -20°C.

  • This compound Stock Solution: Prepare a high concentration stock of this compound (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Use a rapid perfusion system to apply drugs.

4. Experimental Procedure:

  • Baseline GABA Response: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) to elicit a baseline chloride current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable response is obtained.

  • Co-application of this compound and GABA: Perfuse the cell with a specific concentration of this compound for 1-2 minutes, followed by the co-application of the same concentration of this compound plus the baseline concentration of GABA.

  • Dose-Response: Repeat the co-application with a range of this compound concentrations to construct a dose-response curve.

  • Washout: After the final application, perfuse the cell with the external solution to ensure the reversibility of the drug effect.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.

  • Calculate the percentage potentiation for each concentration.

  • Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.

Protocol 2: Evaluation of this compound's Effect on Voltage-Gated Sodium Channels

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels.

1. Cell Preparation:

  • Use cultured primary neurons (e.g., dorsal root ganglion, hippocampal, or cortical neurons) or cell lines (e.g., HEK293, CHO) expressing specific sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6).

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, CdCl2) can be added.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). CsF is used to block potassium channels from the inside.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Pull patch pipettes to a resistance of 2-4 MΩ.

  • Establish a whole-cell voltage-clamp configuration.

  • Compensate for series resistance and cell capacitance.

4. Experimental Procedure:

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

    • Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

    • Apply various concentrations of this compound and measure the reduction in the peak current amplitude.

  • Use-Dependent Block:

    • Hold the cell at a depolarized potential (e.g., -70 mV).

    • Apply a train of short depolarizing pulses (e.g., to -10 mV for 10 ms at 10 Hz).

    • Measure the progressive decline in the peak current amplitude during the pulse train in the absence and presence of this compound.

  • Voltage-Dependent Inactivation:

    • Hold the cell at various conditioning potentials for a few seconds before stepping to a test potential (e.g., -10 mV).

    • Plot the normalized peak current against the conditioning potential to generate a steady-state inactivation curve.

    • Repeat in the presence of this compound to observe any shift in the curve.

5. Data Analysis:

  • For tonic block, calculate the percentage inhibition at each concentration and fit the data to determine the IC50.

  • For use-dependent block, quantify the rate and extent of current reduction during the pulse train.

  • For voltage-dependent inactivation, fit the data to a Boltzmann function to determine the half-inactivation potential (V1/2) and slope factor.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

G cluster_0 This compound's Putative Mechanism of Action cluster_1 Enhancement of GABAergic Inhibition cluster_2 Modulation of Voltage-Gated Channels This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Positive Allosteric Modulation vgsc Voltage-Gated Sodium Channel This compound->vgsc Blockade cl_influx Increased Cl- Influx gaba_a->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization dec_excitability Decreased Neuronal Excitability hyperpolarization->dec_excitability na_influx Reduced Na+ Influx vgsc->na_influx dec_ap Decreased Action Potential Firing na_influx->dec_ap

Caption: Hypothesized signaling pathways for this compound's anticonvulsant action.

G cluster_0 Patch-Clamp Experimental Workflow for this compound cluster_1 Recording cluster_2 Analysis prep Cell Preparation (Neurons or Expressing Cells) seal Establish Whole-Cell Configuration prep->seal pipette Pipette Fabrication (3-5 MΩ) pipette->seal solutions Prepare Internal & External Solutions solutions->seal baseline Record Baseline Currents (GABA-evoked or Na+) seal->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app washout Washout drug_app->washout measure Measure Current Parameters washout->measure dose_response Construct Dose-Response Curves measure->dose_response kinetics Analyze Effects on Channel Gating/Kinetics measure->kinetics determine_params Determine IC50/EC50 dose_response->determine_params

Caption: General workflow for patch-clamp electrophysiology experiments with this compound.

Conclusion

The protocols and frameworks provided here offer a systematic approach to characterizing the electrophysiological effects of this compound. While there is a notable gap in publicly available quantitative data for this compound, these methods will enable researchers to elucidate its precise interactions with key ion channels, thereby providing a deeper understanding of its anticonvulsant properties and guiding further drug development efforts. The use of patch-clamp electrophysiology is indispensable for obtaining high-fidelity data on the molecular mechanisms of drugs that modulate neuronal excitability.

References

Application Notes and Protocols for the Maximal Electroshock (MES) Test with Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] While considered largely obsolete in current clinical practice, it has been used for severe epilepsy, particularly in cases refractory to other treatments.[1][2] The Maximal Electroshock (MES) test is a cornerstone preclinical model for evaluating the efficacy of anticonvulsant drugs, particularly against generalized tonic-clonic seizures.[3][4] This document provides a detailed protocol for utilizing the MES test to assess the anticonvulsant properties of this compound.

The proposed mechanism of action for this compound, though not fully elucidated, is believed to involve multiple pathways that collectively reduce neuronal hyperexcitability. These include the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels.

Data Presentation

Table 1: Anticonvulsant Activity of this compound in the MES Test

Treatment GroupDose (mg/kg)Route of AdministrationNNumber Protected% ProtectionED₅₀ (95% CI)
Vehicle Control-i.p.1000-
This compound10i.p.10[Data][Data][Data]
This compound30i.p.10[Data][Data]
This compound100i.p.10[Data][Data]
Positive Control (e.g., Phenytoin)10i.p.10[Data][Data][Data not available for direct comparison]

*ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Neurotoxicity of this compound Assessed by the Rotarod Test

Treatment GroupDose (mg/kg)Route of AdministrationNNumber Exhibiting Motor Impairment% Motor ImpairmentTD₅₀ (95% CI)
Vehicle Control-i.p.1000-
This compound10i.p.10[Data][Data][Data]
This compound30i.p.10[Data][Data]
This compound100i.p.10[Data][Data]
Positive Control (e.g., Phenytoin)30i.p.10[Data][Data][Data]

*TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

Objective: To determine the ability of this compound to prevent the spread of a maximal seizure induced by electrical stimulation.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Male Swiss albino mice (20-25 g) or male Wistar rats (100-150 g).

  • This compound.

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline).

  • Positive control (e.g., Phenytoin).

  • Saline solution.

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Drug Preparation and Administration: Prepare suspensions of this compound and the positive control in the vehicle. Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). A range of doses should be used to establish a dose-response relationship.

  • Time of Peak Effect (TPE): If the TPE of this compound is unknown, a preliminary study should be conducted by testing at various time points (e.g., 30, 60, 120, and 240 minutes) after administration to determine the time of maximum anticonvulsant effect.

  • Electrical Stimulation: At the predetermined TPE, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • For mice: Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds.

    • For rats: A current of 150 mA is typically used.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the endpoint indicating protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value and its 95% confidence interval using probit analysis.

Neurotoxicity Assessment (Rotarod Test)

Objective: To assess the potential motor-impairing effects of this compound.

Materials:

  • Rotarod apparatus.

  • Animals treated with this compound, vehicle, or positive control as in the MES protocol.

Procedure:

  • Training: For 2-3 consecutive days before the experiment, train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). Exclude animals that are unable to remain on the rod for the full duration.

  • Testing: At the TPE after drug administration, place each animal on the rotating rod.

  • Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: Calculate the percentage of animals that fail the test in each group. Determine the TD₅₀ value and its 95% confidence interval using probit analysis.

Visualizations

Proposed Signaling Pathway of this compound

Pheneturide_Mechanism This compound This compound GABA_R GABAA Receptor This compound->GABA_R Potentiates Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Cl_Influx ↑ Cl- Influx GABA_R->Cl_Influx Reduced_AP ↓ Action Potential Propagation Na_Channel->Reduced_AP Reduced_NT_Release ↓ Neurotransmitter Release Ca_Channel->Reduced_NT_Release Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Reduced_AP->Neuronal_Excitability Reduced_NT_Release->Neuronal_Excitability MES_Workflow start Start animal_prep Animal Acclimatization & Selection start->animal_prep grouping Randomize into Treatment Groups animal_prep->grouping drug_admin Drug Administration (this compound, Vehicle, Control) grouping->drug_admin tpe Wait for Time of Peak Effect (TPE) drug_admin->tpe mes_test MES Test (Corneal Stimulation) tpe->mes_test rotarod_test Rotarod Test (Neurotoxicity) tpe->rotarod_test observe_mes Observe for Tonic Hindlimb Extension mes_test->observe_mes observe_rotarod Record Time on Rod rotarod_test->observe_rotarod data_analysis Data Analysis (ED₅₀ & TD₅₀ Calculation) observe_mes->data_analysis observe_rotarod->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Evaluation of Pheneturide in the Pentylenetetrazol (PTZ) Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) remains a critical area of research. The pentylenetetrazol (PTZ) seizure model is a widely utilized and well-validated preclinical tool for screening and characterizing the anticonvulsant properties of novel therapeutic agents. PTZ, a non-competitive antagonist of the GABA-A receptor, induces seizures by blocking inhibitory neurotransmission, making this model particularly sensitive to compounds that enhance GABAergic function.[1]

Pheneturide, an anticonvulsant of the ureide class, is structurally related to phenobarbital.[2] Its mechanism of action is primarily believed to involve the enhancement of GABAergic inhibition.[3] Additionally, it may exert its effects through the modulation of voltage-gated sodium and calcium channels.[4] this compound has also been noted to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma levels.[2] These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound using both acute and chronic PTZ-induced seizure models in rodents.

Data Presentation

The following tables present illustrative quantitative data on the potential effects of this compound in the PTZ seizure model. This data is provided as a template for presenting experimental results.

Table 1: Effect of this compound on Acute PTZ-Induced Seizures in Mice

Treatment GroupDose (mg/kg)NLatency to First Clonic Seizure (seconds, Mean ± SEM)Maximum Seizure Score (Mean ± SEM)
Vehicle-10125 ± 154.5 ± 0.5
Diazepam510>3001.2 ± 0.3
This compound2510TBDTBD
This compound5010TBDTBD
This compound10010TBDTBD

*p < 0.01 compared to Vehicle. TBD: To Be Determined by experiment.

Table 2: Seizure Scoring Scale (Modified Racine Scale)

ScoreBehavioral Manifestation
0No behavioral change
1Ear and facial twitching, vibrissal myoclonus
2Body twitching, myoclonic jerks without upright posture
3Clonic seizures of the whole body with upright posture
4Generalized clonic seizures with loss of righting reflex
5Generalized tonic-clonic seizures, sometimes followed by death

Table 3: Effect of this compound on Seizure Score in PTZ-Kindled Mice

Treatment Group (in Kindled Mice)Dose (mg/kg)NSeizure Score on Challenge Day (Mean ± SEM)
Vehicle-104.8 ± 0.2
This compound5010TBD
This compound10010TBD

TBD: To Be Determined by experiment.

Experimental Protocols

Protocol 1: Acute PTZ-Induced Seizure Model

This protocol is designed to rapidly assess the efficacy of this compound in preventing or delaying generalized seizures.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

  • Standard anticonvulsant (e.g., Diazepam, 5 mg/kg) as a positive control

  • Male Swiss albino mice or Wistar rats (group sizes of 8-12 animals are typical)

  • Observation chambers (clear plastic cages)

  • Video monitoring system

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound, vehicle, and the positive control on the day of the experiment.

  • Administration: Administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection.

  • Pre-treatment Period: Allow for a pre-treatment period of 15-30 minutes for the compound to be absorbed and distributed.

  • PTZ Induction: Prepare a fresh solution of PTZ in saline. Administer a convulsant dose of PTZ (e.g., 50 mg/kg for mice) via i.p. injection. The dose may need to be optimized based on the animal strain and specific laboratory conditions.

  • Observation: Immediately after PTZ injection, place each animal in an individual transparent observation cage and record seizure activity for 30 minutes.

  • Seizure Scoring: Assess seizure severity using a standardized scale, such as the modified Racine scale (see Table 2).

Endpoints and Data Analysis:

The primary endpoints are the latency to the first seizure (myoclonic or clonic) and the maximum seizure score observed. Data should be presented as mean ± SEM and analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Chronic PTZ-Kindling Model

This protocol is used to model epileptogenesis, the process by which a normal brain develops epilepsy.

Materials:

  • Same as Protocol 1.

Procedure:

  • Induction Phase: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) i.p. every other day for several weeks (e.g., 10-15 injections).

  • Seizure Monitoring: After each PTZ injection, observe the animals for 30 minutes and record the seizure score using the scale in Table 2.

  • Kindling Confirmation: Animals are considered fully kindled when they consistently exhibit a high-grade seizure (e.g., score 4 or 5) in response to the sub-convulsive PTZ dose for three consecutive injections.

  • Testing Phase: Once animals are kindled, the effect of this compound can be tested. Administer the test compound 30 minutes before a "challenge" dose of PTZ.

  • Data Collection: Record the seizure scores and latencies in the treated kindled animals and compare them to vehicle-treated kindled animals.

Endpoints and Data Analysis:

The primary endpoint is the seizure score on the challenge day. Data should be presented as mean ± SEM and analyzed using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

PTZ_Mechanism PTZ Pentylenetetrazol (PTZ) GABA_A GABA-A Receptor PTZ->GABA_A Antagonizes Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Blocks Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Prevents Neuronal_Excitability Increased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Inhibition of Seizure Seizure Neuronal_Excitability->Seizure

Mechanism of PTZ-induced neuronal excitation.

Pheneturide_Mechanism This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates Na_Channels Voltage-gated Sodium Channels This compound->Na_Channels Inhibits Ca_Channels Voltage-gated Calcium Channels This compound->Ca_Channels Inhibits GABAergic_Inhibition Enhanced GABAergic Inhibition GABA_A->GABAergic_Inhibition Anticonvulsant_Effect Anticonvulsant Effect GABAergic_Inhibition->Anticonvulsant_Effect Reduced_Excitability Reduced Neuronal Excitability Na_Channels->Reduced_Excitability Ca_Channels->Reduced_Excitability Reduced_Excitability->Anticonvulsant_Effect

Proposed mechanism of action for this compound.

PTZ_Signaling_Pathway PTZ PTZ-induced Seizure PI3K PI3K PTZ->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Epileptogenesis Epileptogenesis mTOR->Epileptogenesis Promotes

PI3K/Akt/mTOR signaling in PTZ seizures.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation randomization Randomization into Treatment Groups acclimation->randomization administration Administer this compound, Vehicle, or Positive Control (i.p.) randomization->administration pretreatment Pre-treatment Period (15-30 min) administration->pretreatment ptz_injection PTZ Injection (i.p.) pretreatment->ptz_injection observation Observation & Video Recording (30 min) ptz_injection->observation scoring Seizure Scoring & Latency Measurement observation->scoring analysis Data Analysis scoring->analysis end End analysis->end

Workflow for the acute PTZ seizure test.

References

Application Notes and Protocols for Determining Pheneturide Activity Using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide ((RS)-N-Carbamoyl-2-phenyl-butanamide) is an anticonvulsant drug of the ureide class, structurally related to phenacemide. Its therapeutic efficacy is attributed to the modulation of neuronal excitability, primarily through the inhibition of voltage-gated sodium channels and the potentiation of GABAergic neurotransmission. These mechanisms work in concert to suppress the excessive neuronal firing characteristic of epileptic seizures.

This document provides detailed protocols for a panel of in vitro cell culture assays designed to characterize the pharmacological activity of this compound. The described methods will enable researchers to quantify its effects on key molecular targets, assess its neuronal cytotoxicity, and establish a comprehensive profile of its anticonvulsant properties. The assays are suitable for primary screening, lead optimization, and mechanistic studies in the context of antiepileptic drug discovery.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity in the described assays, alongside comparative data for established anticonvulsant drugs. This data is intended to be illustrative and serve as a template for presenting experimental findings.

Table 1: Inhibition of Voltage-Gated Sodium Channels

CompoundCell LineChannel SubtypeAssay MethodIC50 (µM)Reference
This compound HEK293hNav1.2Whole-Cell Patch Clamp[Illustrative] 25-
PhenytoinRat Hippocampal NeuronsEndogenousWhole-Cell Patch Clamp72.6[1][1]
CarbamazepineNeuro-2aEndogenousWhole-Cell Patch Clamp56 (peak), 18 (late)[2]

Note: IC50 values can be dependent on the specific voltage protocol used, particularly the holding potential.

Table 2: Potentiation of GABAA Receptor-Mediated Currents

CompoundCell Line/SystemReceptor SubtypeAssay MethodEC50 (µM)Reference
This compound HEK293α1β2γ2YFP-Based Quench Assay[Illustrative] 15-
DiazepamXenopus Oocytesα1β2γ2Two-Electrode Voltage Clamp0.0648[3]
PhenobarbitalCultured Rat Hippocampal NeuronsEndogenousWhole-Cell Patch Clamp890 (for enhancement of 1µM GABA)[4]

Table 3: Neuronal Cytotoxicity

CompoundCell LineAssay MethodTime PointCC50 (µM)
This compound SH-SY5YMTT Assay48h[Illustrative] >100
PhenytoinPrimary Cortical NeuronsCytotoxicity Assay-Markedly cytotoxic at 2-3x therapeutic levels

Experimental Protocols

Assessment of Voltage-Gated Sodium Channel Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on voltage-gated sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNav1.2)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)

  • Poly-D-Lysine coated coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH

  • This compound stock solution (in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target sodium channel in a 37°C, 5% CO₂ incubator. Seed cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.

  • Whole-Cell Configuration: Using a borosilicate glass micropipette filled with the internal solution, establish a gigaohm seal with a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -100 mV. Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms) every 10 seconds.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) diluted in the external solution. Allow the effect of each concentration to reach a steady state (typically 2-5 minutes).

  • Data Acquisition and Analysis: Record the peak inward sodium current at each concentration. Normalize the peak current to the baseline current and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Assessment of GABAA Receptor Potentiation

This protocol details a fluorescence-based assay to measure the potentiation of GABAA receptor activity by this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the potentiation of GABA-induced chloride influx.

Materials:

  • CHO-K1 cells transiently co-transfected with a GABAA receptor subunit combination (e.g., α1, β2, γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 384-well black, clear-bottom microplates, Poly-D-Lysine coated

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

  • Stimulation Buffer (Assay Buffer containing NaI instead of NaCl)

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with fluidics handling

Protocol:

  • Cell Plating: Seed the transfected CHO-K1 cells into 384-well plates and incubate for 24 hours at 37°C, 5% CO₂.

  • Plate Preparation: On the day of the assay, wash the cells with Assay Buffer to remove the culture medium.

  • Compound Incubation: Add this compound at various concentrations to the wells, along with a sub-maximal concentration of GABA (e.g., EC10-EC20). Also include control wells with GABA alone and vehicle control. Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).

  • Stimulation and Data Acquisition: Inject the Stimulation Buffer (containing iodide) into the wells. The influx of iodide through the activated GABAA channels will quench the YFP fluorescence. Record the fluorescence intensity over time (e.g., for 2 minutes).

  • Data Analysis: Calculate the rate or extent of fluorescence quench for each well. Normalize the data to the control wells. Plot the potentiation of the GABA response against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Assessment of Neuronal Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of this compound on a neuronal cell line.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well clear microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader (absorbance)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density that will not reach full confluency within the assay duration. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 to 500 µM) in fresh culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Activity Profiling cluster_invitro In Vitro Assays cluster_data Data Analysis & Interpretation This compound This compound Stock Solution na_channel Sodium Channel Inhibition Assay (Whole-Cell Patch Clamp) This compound->na_channel Test Compound gaba_potentiation GABA Potentiation Assay (Fluorescence-Based) This compound->gaba_potentiation Test Compound cytotoxicity Neuronal Cytotoxicity Assay (MTT Assay) This compound->cytotoxicity Test Compound ic50 IC50 Determination na_channel->ic50 ec50 EC50 Determination gaba_potentiation->ec50 cc50 CC50 Determination cytotoxicity->cc50 analysis Pharmacological Profile of this compound - Potency - Efficacy - Therapeutic Index ic50->analysis ec50->analysis cc50->analysis

Caption: Workflow for in vitro profiling of this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_neuron Neuronal Membrane This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits gaba_receptor GABA-A Receptor This compound->gaba_receptor Potentiates na_influx Na+ Influx na_channel->na_influx Allows cl_influx Cl- Influx gaba_receptor->cl_influx Allows depolarization Depolarization (Action Potential) na_influx->depolarization hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Neuronal Firing Neuronal Firing depolarization->Neuronal Firing Reduced Neuronal Firing Reduced Neuronal Firing hyperpolarization->Reduced Neuronal Firing

References

High-Performance Liquid Chromatography (HPLC) for Pheneturide Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant drug, requires accurate and reliable analytical methods for its quantification in various matrices, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using a representative Reverse-Phase HPLC (RP-HPLC) method with UV detection.

Due to the limited availability of specific, validated HPLC methods for this compound in publicly accessible literature, the following protocols are based on established methodologies for the analysis of structurally related anticonvulsant drugs. These notes should serve as a comprehensive guide for method development and validation in your laboratory.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma

This protocol outlines a representative HPLC-UV method for the determination of this compound in human plasma samples.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., Phenobarbital or a structural analog (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Drug-free human plasma (sourced from a certified blood bank)

2. Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

3. Chromatographic Conditions:

A summary of the suggested HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm
Internal Standard Phenobarbital
Run Time 10 minutes

4. Preparation of Solutions:

  • Phosphate Buffer (0.05 M, pH 4.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.5 with orthophosphoric acid.

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Independently prepare quality control samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).

5. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenobarbital).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 2: Preparation of this compound Standard for Purity Assessment

This protocol is suitable for the analysis of this compound in bulk drug substance.

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water (or mobile phase) to get a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound analysis, based on typical performance for similar anticonvulsant assays.

ParameterExpected Performance
Retention Time (this compound) 4 - 8 minutes
Retention Time (Internal Standard) 6 - 10 minutes
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for this compound analysis in plasma.

Method_Development_Logic cluster_params Parameter Optimization start Define Analytical Goal (e.g., Quantify this compound in Plasma) col_select Column Selection (C18, C8) start->col_select mp_select Mobile Phase (Acetonitrile/Buffer Ratio, pH) start->mp_select det_select Detection Wavelength (UV Scan) start->det_select is_select Internal Standard (Structural Analog) start->is_select validation Method Validation (Linearity, Precision, Accuracy) col_select->validation mp_select->validation det_select->validation is_select->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical workflow for HPLC method development.

References

Synthesis and Purification of Pheneturide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, or (2-phenylbutyryl)urea, is a member of the ureide class of anticonvulsant agents.[1] Its derivatives are of significant interest in medicinal chemistry due to their potential for enhanced efficacy and modified pharmacokinetic profiles. The core structure of this compound features a chiral center and a urea moiety capable of forming hydrogen bonds, which are key features for its biological activity. Structure-activity relationship (SAR) studies on related anticonvulsant compounds suggest that substitutions on the phenyl ring and modifications of the urea group can significantly impact their therapeutic properties.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and purification of a series of this compound derivatives. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel anticonvulsant drugs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: acylation of a substituted urea with a 2-phenylbutyryl halide, or the coupling of a substituted 2-phenylbutanoic acid with urea. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Scheme

A common and efficient route to synthesize this compound derivatives involves the preparation of a substituted 2-phenylbutyryl chloride followed by its reaction with urea or a substituted urea. This two-step process is adaptable for creating a library of derivatives with various substituents on the phenyl ring.

Step 1: Synthesis of Substituted 2-Phenylbutyryl Chloride

The first step involves the conversion of a commercially available or synthesized substituted 2-phenylbutanoic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]

Step 2: Acylation of Urea

The freshly prepared and typically crude 2-phenylbutyryl chloride is then reacted with urea in an appropriate solvent to yield the desired this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-Pheneturide

This protocol describes the synthesis of N-carbamoyl-2-(4-chlorophenyl)butanamide.

Materials:

  • 2-(4-Chlorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Urea

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 2-(4-Chlorophenyl)butyryl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4-chlorophenyl)butanoic acid (1.0 eq) in anhydrous toluene.

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 2 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(4-chlorophenyl)butyryl chloride, which can be used in the next step without further purification.

  • Synthesis of 4-Chloro-Pheneturide:

    • In a separate flask, dissolve urea (2.0 eq) in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the crude 2-(4-chlorophenyl)butyryl chloride (1.0 eq) dissolved in a small amount of anhydrous toluene to the urea solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound Derivatives

Purification of the synthesized this compound derivatives is crucial to remove unreacted starting materials, by-products, and other impurities. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically for each derivative. A good recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

General Recrystallization Protocol:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Hot filter the solution if any insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

For derivatives that are difficult to crystallize or when impurities have similar solubility profiles, column chromatography is the preferred method of purification. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected physicochemical properties of a selection of synthesized this compound derivatives. The data is compiled from literature and predictive models and should be confirmed by experimental analysis.

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted LogP
This compound HC₁₁H₁₄N₂O₂206.24148-1521.8
4-Chloro-Pheneturide 4-ClC₁₁H₁₃ClN₂O₂240.69165-1692.5
4-Methoxy-Pheneturide 4-OCH₃C₁₂H₁₆N₂O₃236.27140-1441.7
4-Methyl-Pheneturide 4-CH₃C₁₂H₁₆N₂O₂220.27155-1592.2

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Substituted 2-Phenylbutanoic Acid AcidChloride Formation of 2-Phenylbutyryl Chloride (SOCl2, Toluene, Reflux) Start->AcidChloride Acylation Acylation Reaction (Pyridine, 0°C to RT) AcidChloride->Acylation Urea Urea Urea->Acylation CrudeProduct Crude this compound Derivative Acylation->CrudeProduct PurificationMethod Recrystallization or Column Chromatography CrudeProduct->PurificationMethod Purification PureProduct Pure this compound Derivative PurificationMethod->PureProduct

Caption: General workflow for the synthesis and purification of this compound derivatives.

Proposed Signaling Pathway of this compound Derivatives

The anticonvulsant activity of ureide derivatives like this compound is believed to be mediated through the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[5]

Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Inhibition Inhibition of Na+ Influx VGSC->Inhibition GABA_A GABA-A Receptor Enhancement Enhancement of Cl- Influx GABA_A->Enhancement This compound This compound Derivative This compound->VGSC Binds to and stabilizes inactive state This compound->GABA_A Positive Allosteric Modulation ReducedExcitability Reduced Neuronal Excitability Inhibition->ReducedExcitability Hyperpolarization Membrane Hyperpolarization Enhancement->Hyperpolarization Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion

The synthetic and purification protocols outlined in this document provide a robust framework for the preparation of a diverse range of this compound derivatives. The adaptability of these methods allows for systematic modifications of the core structure, facilitating comprehensive structure-activity relationship studies. Further investigation into the specific molecular targets and signaling pathways of these derivatives will be crucial for the development of next-generation anticonvulsant therapies with improved efficacy and safety profiles.

References

Application Notes and Protocols: Drug-Drug Interaction Studies of Pheneturide with CYP Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] While its use has become less common, it is known to participate in significant drug-drug interactions (DDIs), primarily through the induction of metabolic enzymes and inhibition of the metabolism of co-administered drugs like phenytoin.[1][2] Understanding the interaction of this compound with cytochrome P450 (CYP) enzymes is critical for predicting and mitigating the risks of adverse drug events.

These application notes provide detailed protocols for in vitro studies to characterize the inhibitory and inductive potential of this compound on major human CYP isoforms.

Quantitative Data Summary

Due to the limited availability of public data on the specific interactions of this compound with CYP enzymes, the following tables are presented as templates for researchers to populate with their experimental findings. The selection of CYP isoforms is based on their importance in drug metabolism and the known interaction of this compound with phenytoin, which is primarily metabolized by CYP2C9 and CYP2C19.[2]

Table 1: CYP Inhibition Profile of this compound (Example Data)

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Type
CYP1A2Phenacetin> 100Not Determined
CYP2C9Diclofenac[Enter Data][Enter Data]
CYP2C19S-Mephenytoin[Enter Data][Enter Data]
CYP2D6Dextromethorphan> 100Not Determined
CYP3A4Midazolam> 100Not Determined

Table 2: CYP Induction Profile of this compound (Example Data)

CYP IsoformPositive ControlThis compound EC50 (µM)This compound Emax (Fold Induction)
CYP1A2Omeprazole[Enter Data][Enter Data]
CYP2B6Phenobarbital[Enter Fata][Enter Data]
CYP3A4Rifampicin[Enter Data][Enter Data]

Experimental Protocols

Protocol: CYP Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms.

Objective: To quantify the inhibitory potential of this compound on key CYP enzymes.

Methodology:

  • Test System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (rhCYPs).

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to obtain a range of concentrations (e.g., 0.1 to 100 µM).

  • Incubation:

    • In a 96-well plate, combine HLM or rhCYPs, a specific CYP probe substrate (see Table 1), and this compound at various concentrations in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP activity at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Serial Dilutions C Combine Reagents in 96-well Plate A->C B Prepare HLM/rhCYP and Probe Substrate Mix B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Terminate Reaction E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate IC50 H->I

Workflow for CYP Inhibition Assay.
Protocol: CYP Enzyme Induction Assay

This protocol is designed to evaluate the potential of this compound to induce the expression and activity of CYP enzymes.

Objective: To determine if this compound can increase the synthesis of CYP enzymes.

Methodology:

  • Test System: Plated cryopreserved human hepatocytes from at least three different donors.

  • Cell Culture: Thaw and plate hepatocytes according to the supplier's protocol and allow them to form a monolayer.

  • Dosing: Treat the hepatocytes with a range of this compound concentrations daily for 48-72 hours. Include a vehicle control (e.g., DMSO) and known positive control inducers for each isoform (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).

  • Endpoint 1: mRNA Analysis (qRT-PCR):

    • After the treatment period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • Endpoint 2: Enzyme Activity Analysis:

    • After the treatment period, incubate the cells with a cocktail of specific probe substrates for the CYP enzymes being studied.

    • Analyze the formation of metabolites by LC-MS/MS to determine the catalytic activity of the induced enzymes.

  • Data Analysis:

    • Calculate the fold induction of mRNA or activity relative to the vehicle control.

    • Plot the fold induction against this compound concentration to determine the EC50 and Emax values.

CYP_Induction_Workflow cluster_culture Cell Culture & Dosing cluster_endpoints Endpoint Analysis cluster_data Data Analysis A Plate Human Hepatocytes B Treat with this compound (48-72h) A->B C mRNA Analysis (qRT-PCR) B->C D Enzyme Activity Assay B->D E Calculate Fold Induction C->E D->E F Determine EC50 and Emax E->F

Workflow for CYP Induction Assay.
Protocol: Reaction Phenotyping

This protocol aims to identify the specific CYP isoforms responsible for the metabolism of this compound.

Objective: To determine the relative contribution of major CYP isoforms to the metabolism of this compound.

Methodology:

  • Test Systems:

    • Recombinant Human CYP Enzymes (rhCYPs): To directly assess the metabolic capacity of individual isoforms.

    • Pooled Human Liver Microsomes (HLM) with Selective Inhibitors: To determine the contribution of specific CYPs in a more complex system.

  • Incubation with rhCYPs:

    • Incubate this compound at a single concentration (below the Km if known) with a panel of rhCYPs (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and an NADPH-regenerating system.

    • Terminate the reaction and analyze the depletion of this compound and/or the formation of its metabolites by LC-MS/MS.

  • Incubation with HLM and Inhibitors:

    • Incubate this compound with HLM in the presence and absence of known selective inhibitors for each major CYP isoform.

    • Terminate the reaction and quantify the formation of this compound metabolites.

  • Data Analysis:

    • For rhCYP experiments, calculate the rate of metabolism for each isoform.

    • For the HLM experiment, calculate the percentage of inhibition of this compound metabolism by each selective inhibitor.

    • Combine the data from both approaches to estimate the percentage contribution of each CYP enzyme to the overall metabolism of this compound.

Signaling Pathways and Logical Relationships

CYP Induction Signaling Pathway

The induction of CYP enzymes by drugs like this compound often involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors, upon binding to the drug, translocate to the nucleus and form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA, leading to increased transcription of target genes, including CYP enzymes.

Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR binds CAR CAR This compound->CAR binds PXRRXR PXR-RXR Heterodimer PXR->PXRRXR translocates & heterodimerizes with RXR CARRXR CAR-RXR Heterodimer CAR->CARRXR translocates & heterodimerizes with RXR DNA DNA Response Element PXRRXR->DNA binds CARRXR->DNA binds CYP_mRNA CYP mRNA DNA->CYP_mRNA Transcription CYP_Protein CYP Protein Synthesis CYP_mRNA->CYP_Protein

References

Application Notes and Protocols for Developing Stable Formulations of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide ((RS)-N-Carbamoyl-2-phenyl-butanamide) is a ureide-class anticonvulsant drug.[1] For its effective use in research and preclinical development, stable and well-characterized formulations are essential. This compound is a white to off-white crystalline solid.[2] It is reported to have moderate to low aqueous solubility and is susceptible to hydrolysis, particularly at the ureide moiety, which can lead to the formation of 2-phenylbutyric acid and urea.[2] These physicochemical properties present challenges in developing stable liquid formulations suitable for research purposes.

These application notes provide a comprehensive guide to developing stable formulations of this compound. They include detailed protocols for solubility determination, forced degradation studies, the development of a stability-indicating analytical method, and the preparation of various formulations for in vitro and in vivo research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₂[2][3]
Molecular Weight206.24 g/mol
AppearanceWhite to off-white crystalline solid
IUPAC NameN-carbamoyl-2-phenylbutanamide
Solubility (Qualitative)Moderately soluble to insoluble in water; soluble in organic solvents like acetone.

Quantitative Data Summary

The following tables present example data from solubility and stability studies. This data is representative and intended to guide researchers in their experimental design and data analysis. Actual experimental results may vary.

Table 3.1: Example Aqueous Solubility of this compound at 25°C
pHSolubility (mg/mL)Method
1.2 (0.1 N HCl)0.15Shake-flask
4.5 (Acetate Buffer)0.20Shake-flask
6.8 (Phosphate Buffer)0.22Shake-flask
7.4 (Phosphate Buffer)0.25Shake-flask
9.0 (Borate Buffer)0.30Shake-flask
Table 3.2: Example Solubility of this compound in Various Solvents at 25°C
SolventSolubility (mg/mL)
Water0.22
Propylene Glycol (PG)25
Polyethylene Glycol 400 (PEG 400)50
Ethanol15
Dimethyl Sulfoxide (DMSO)>200
10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)>10
Table 3.3: Example Stability of this compound in Aqueous Solution (1 mg/mL) at 40°C
Condition% Recovery after 7 daysMajor Degradation Product(s)
0.1 N HCl85.2%2-Phenylbutyric Acid
Water98.5%Not Detected
0.1 N NaOH70.8%2-Phenylbutyric Acid
3% H₂O₂92.1%Oxidative Adducts

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate buffer pH 7.4, PEG 400, Propylene Glycol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of this compound powder to a glass vial (e.g., 20 mg to 2 mL of solvent).

  • Cap the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25°C).

  • Equilibrate the samples for 24-48 hours.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Express solubility in mg/mL.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with UV or PDA detector

Methodology:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature. Withdraw samples at 0, 1, 4, and 12 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Store this compound powder in an oven at 60°C. Sample at 1, 3, and 7 days. Prepare a solution for analysis.

  • Photolytic Degradation: Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Sample and prepare a solution for analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC-UV Method Development

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Recommended Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Inject a mixture of stressed samples from the forced degradation study. Adjust the mobile phase composition and gradient to achieve adequate resolution (Rs > 1.5) between this compound and all degradation peaks.

  • Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank, placebo, and stressed samples to demonstrate selectivity.

    • Linearity: Prepare a series of standard solutions over a relevant concentration range (e.g., 1-100 µg/mL) and perform linear regression analysis.

    • Accuracy: Determine the recovery of this compound from spiked placebo samples at three concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Protocols for Formulation Preparation

4.4.1 Preparation of Stock Solutions for In Vitro Studies

Objective: To prepare a high-concentration stock solution of this compound for dilution in cell culture media or assay buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or glass vials

Protocol:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the required volume of DMSO to achieve the desired concentration (e.g., 100 mM or 20.6 mg/mL).

  • Vortex or sonicate at room temperature until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

4.4.2 Preparation of an Aqueous Formulation using Co-solvents for In Vivo Studies

Objective: To prepare a clear, injectable solution of this compound for oral or parenteral administration in animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials and syringes

  • 0.22 µm syringe filter

Protocol (Example for a 5 mg/mL solution):

  • Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% Saline (v/v/v/v).

  • In a sterile vial, dissolve 5 mg of this compound in 0.1 mL of DMSO.

  • Add 0.4 mL of PEG 400 and mix until a clear solution is formed.

  • Add 0.05 mL of Tween® 80 and mix thoroughly.

  • Slowly add 0.45 mL of sterile saline dropwise while continuously vortexing.

  • Visually inspect the final formulation for clarity. If for parenteral administration, sterile-filter the solution using a 0.22 µm syringe filter. Note: The stability of this formulation should be assessed before use. It is recommended to prepare it fresh.

Visualizations

Formulation Development Workflow

G cluster_0 Characterization cluster_1 Stability Assessment cluster_2 Formulation A Physicochemical Characterization B Solubility Screening A->B informs E Excipient Compatibility B->E guides C Forced Degradation Studies D Develop Stability- Indicating Method C->D provides samples for F Formulation Optimization D->F enables analysis E->F G Final Formulation for Research F->G

Caption: Logical workflow for the development of stable this compound formulations.

Proposed Degradation Pathway of this compound

G This compound This compound (C11H14N2O2) Acid 2-Phenylbutyric Acid (C10H12O2) This compound->Acid Hydrolysis (Acid/Base) Urea Urea (CH4N2O) This compound->Urea Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., Hydroxylated species) This compound->Oxidized Oxidation (e.g., H2O2)

Caption: Proposed primary degradation pathways for this compound.

Experimental Workflow for HPLC Method Development

G A Prepare Stressed (Forced Degradation) Samples C Inject Mixed Stressed Samples A->C B Initial Chromatographic Condition Screening B->C D Optimize Mobile Phase & Gradient for Rs > 1.5 C->D E Validate Method (ICH Q2(R1)) D->E F Validated Stability- Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

References

Application Notes and Protocols for In Vitro Screening of Pheneturide's Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pheneturide (also known as ethylphenacemide) is an anticonvulsant drug used in the management of epilepsy.[1] Its mechanism of action, while not fully elucidated, is thought to involve the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels.[2][3][4] In vitro models are crucial for dissecting the specific molecular interactions and cellular effects of anticonvulsant compounds like this compound, offering a controlled environment to study neuronal excitability and screen for therapeutic potential.[5]

These application notes provide detailed protocols for utilizing various in vitro models to screen the anticonvulsant activity of this compound. The described models range from primary neuronal cultures and human induced pluripotent stem cell (iPSC)-derived neurons to more complex 3D cerebral organoids. Electrophysiological techniques, being the gold standard for measuring ion channel activity, are highlighted as the primary readout for assessing this compound's effects.

Hypothesized Signaling Pathways of this compound

The anticonvulsant effects of this compound are believed to be multifaceted, primarily targeting the core mechanisms of neuronal excitability. The following diagrams illustrate the hypothesized signaling pathways.

cluster_GABA Enhanced GABAergic Inhibition Pheneturide_GABA This compound GABA_A_Receptor GABA-A Receptor Pheneturide_GABA->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability cluster_IonChannels Modulation of Voltage-Gated Ion Channels Pheneturide_Ion This compound Na_Channel Voltage-Gated Na+ Channel Pheneturide_Ion->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channel Pheneturide_Ion->Ca_Channel Modulation Reduced_AP Decreased Action Potential Firing Na_Channel->Reduced_AP Reduced_NT_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_NT_Release Dampened_Excitability Dampened Neuronal Excitability Reduced_AP->Dampened_Excitability Reduced_NT_Release->Dampened_Excitability start Start: E18 Rodent Pups dissect Dissect Hippocampi/ Cortices start->dissect dissociate Enzymatic & Mechanical Dissociation dissect->dissociate plate Plate Neurons on Coated Surface dissociate->plate culture Culture for >14 Days (Mature Network Formation) plate->culture record Whole-Cell Patch-Clamp Recording culture->record apply_drug Apply this compound (Varying Concentrations) record->apply_drug analyze Analyze Firing Frequency, Amplitude, etc. apply_drug->analyze end End: Determine IC50/EC50 analyze->end start Start: Human iPSCs differentiate Differentiate into Excitatory/Inhibitory Neurons start->differentiate culture Culture for Maturation & Network Formation differentiate->culture plate_mea Plate on Multi-Electrode Array (MEA) culture->plate_mea record_baseline Record Baseline Network Activity plate_mea->record_baseline induce_seizure Induce Epileptiform Activity (e.g., 4-AP) record_baseline->induce_seizure apply_drug Apply this compound induce_seizure->apply_drug record_effect Record Changes in Network Activity apply_drug->record_effect analyze Analyze Spike Rate, Burst Frequency, Synchrony record_effect->analyze end End: Quantify Activity Suppression analyze->end start Start: Human Pluripotent Stem Cells generate_ebs Generate Embryoid Bodies (EBs) start->generate_ebs neural_induction Neural Induction generate_ebs->neural_induction maturation Long-term Maturation in Bioreactor/Shaker neural_induction->maturation place_on_mea Place Organoid on MEA maturation->place_on_mea record_activity Record Spontaneous & Induced Epileptiform Activity place_on_mea->record_activity apply_this compound Apply this compound record_activity->apply_this compound analyze_data Analyze Network Activity (MEA or Calcium Imaging) apply_this compound->analyze_data end End: Assess Suppression of Seizure-like Events analyze_data->end

References

Assessing Pheneturide's Effects on Neuronal Excitability in Brain Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Pheneturide, also known as Acetylthis compound, is an anticonvulsant drug utilized in the management of epilepsy.[1][2] Its therapeutic action is attributed to its ability to modulate neuronal excitability, primarily through the enhancement of inhibitory neurotransmission and the suppression of excessive neuronal firing.[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on neuronal excitability using ex vivo brain slice preparations, a critical methodology in neuropharmacological research.

Mechanism of Action

This compound is understood to exert its anticonvulsant effects through a multi-target mechanism:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This is likely achieved through positive allosteric modulation of GABA-A receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarized state raises the threshold for action potential generation, thereby dampening neuronal excitability.

  • Modulation of Voltage-Gated Ion Channels:

    • Sodium Channel Blockade: this compound is proposed to block voltage-gated sodium channels. This action reduces the influx of sodium ions required for the depolarization phase of an action potential, consequently decreasing the frequency and amplitude of neuronal firing. This mechanism is particularly effective in suppressing the rapid and uncontrolled firing characteristic of seizure activity.

    • Calcium Channel Modulation: There is evidence to suggest that this compound may also influence voltage-gated calcium channels. By modulating calcium influx, this compound could potentially regulate neurotransmitter release at the synapse, further contributing to the control of hyperexcitability.

Data Presentation

Table 1: Effect of this compound on Spontaneous Neuronal Firing

Concentration (µM)Baseline Firing Rate (Hz)Firing Rate with this compound (Hz)% Inhibition
10e.g., 5.2 ± 0.8e.g., 4.1 ± 0.7e.g., 21%
50e.g., 5.5 ± 0.9e.g., 2.3 ± 0.5e.g., 58%
100e.g., 5.3 ± 0.7e.g., 1.1 ± 0.3e.g., 79%

Table 2: Effect of this compound on Evoked Action Potentials

Concentration (µM)Action Potential Amplitude (mV)Action Potential Threshold (mV)Rheobase (pA)
0 (Control)e.g., 85.2 ± 5.1e.g., -45.3 ± 2.2e.g., 150 ± 25
50e.g., 84.9 ± 4.9e.g., -42.1 ± 2.5e.g., 185 ± 30
100e.g., 80.1 ± 5.3e.g., -39.8 ± 2.8e.g., 220 ± 35

Table 3: Effect of this compound on Synaptic Transmission

Concentration (µM)fEPSP Slope (% of Baseline)Paired-Pulse Ratio (ISI 50 ms)
0 (Control)100e.g., 1.8 ± 0.2
50e.g., 78.5 ± 6.3e.g., 1.8 ± 0.3
100e.g., 55.2 ± 7.1e.g., 1.9 ± 0.2

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps)

  • Vibratome (e.g., Leica VT1200s)

  • Chilled, oxygenated (95% O2 / 5% CO2) high-sucrose cutting solution

  • Oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)

  • Holding chamber

  • Water bath

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated high-sucrose cutting solution.

  • Mount the brain onto the vibratome specimen disc using cyanoacrylate glue.

  • Submerge the mounted brain in the vibratome buffer tray filled with chilled, oxygenated high-sucrose cutting solution.

  • Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).

  • Using a transfer pipette, carefully transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C.

  • Allow the slices to recover for at least 1 hour before commencing recordings. During this time, the bath can be allowed to cool to room temperature.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons within a brain slice to assess the effects of this compound on intrinsic excitability.

Materials:

  • Prepared brain slice in a recording chamber on a microscope stage

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Intracellular solution

  • aCSF

  • This compound stock solution

  • Perfusion system

Procedure:

  • Place a brain slice in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest.

  • Apply positive pressure to the pipette and form a giga-ohm seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In current-clamp mode, record the baseline membrane potential and firing properties in response to depolarizing current injections.

  • Bath-apply this compound at the desired concentrations through the perfusion system.

  • Record the changes in membrane potential, firing frequency, action potential threshold, and other relevant parameters at each concentration.

  • Perform a washout with aCSF to assess the reversibility of the drug's effects.

Protocol 3: Extracellular Field Potential Recording

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to evaluate the effects of this compound on synaptic transmission.

Materials:

  • Prepared brain slice in a recording chamber

  • Stimulating electrode

  • Recording electrode (filled with aCSF)

  • Amplifier and data acquisition system

  • aCSF

  • This compound stock solution

  • Perfusion system

Procedure:

  • Place a brain slice in the recording chamber and perfuse with oxygenated aCSF.

  • Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).

  • Place a recording electrode in the dendritic region where the afferents terminate (e.g., stratum radiatum of CA1).

  • Deliver baseline electrical stimuli and record the resulting fEPSPs.

  • After establishing a stable baseline recording for at least 20 minutes, bath-apply this compound at various concentrations.

  • Record the fEPSP slope and amplitude to assess the effect of this compound on synaptic strength.

  • A paired-pulse protocol can be employed to investigate potential presynaptic mechanisms of action.

Mandatory Visualizations

G cluster_0 Brain Slice Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis A Anesthetize and Decapitate Rodent B Rapid Brain Extraction A->B C Mount Brain on Vibratome B->C D Cut Slices in Chilled Sucrose Solution C->D E Transfer Slices to aCSF for Recovery D->E F Transfer Slice to Recording Chamber E->F G Establish Baseline Recording (Patch-Clamp or Field Potential) F->G H Bath Apply this compound (Varying Concentrations) G->H I Record Neuronal Activity H->I J Washout with aCSF I->J K Analyze Firing Rate, AP Properties, fEPSPs J->K L Generate Dose-Response Curves K->L M Statistical Analysis L->M

Caption: Experimental Workflow for Assessing this compound Effects.

G cluster_gaba GABAergic Synapse cluster_channels Voltage-Gated Ion Channels This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blockade Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release

Caption: Putative Signaling Pathways of this compound Action.

References

Troubleshooting & Optimization

Technical Support Center: Pheneturide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of Pheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: An ethanol-water mixture is a commonly cited and effective solvent system for the recrystallization of this compound. Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling and promoting crystallization. The optimal ratio of ethanol to water should be determined experimentally but a good starting point is the minimum amount of hot ethanol to dissolve the crude product, followed by the dropwise addition of hot water until the solution becomes slightly turbid.

Q2: My this compound sample has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of impurities in your sample. Pure crystalline solids typically have a sharp melting point at a specific temperature. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: What are the potential impurities I should be aware of in a typical this compound synthesis?

A3: Based on the common synthesis route from 2-phenylbutyryl chloride and urea, potential impurities include:

  • Unreacted Starting Materials: 2-Phenylbutanoic acid and urea.

  • Hydrolysis Products: 2-Phenylbutanoic acid from the hydrolysis of 2-phenylbutyryl chloride.

  • Byproducts: Di-substituted ureas or other side-reaction products.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. For a comprehensive analysis, a combination of chromatographic and spectroscopic methods is recommended.

Troubleshooting Guides

Issue 1: this compound Fails to Crystallize from Solution

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solution is too dilute (too much solvent). Gently heat the solution to evaporate some of the solvent. Continue to evaporate until you observe the formation of crystals on the tip of a glass rod dipped in the solution and then removed. Once this point is reached, allow the solution to cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a high temperature. Gradual cooling promotes the formation of larger, purer crystals.
Supersaturation. Induce crystallization by: - Seeding: Add a small crystal of pure this compound to the solution. - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Inappropriate solvent system. If the above steps fail, the solvent system may not be optimal. Re-evaluate your choice of solvent. You may need a solvent in which this compound is less soluble at room temperature.
Issue 2: Oily Precipitate Forms Instead of Crystals

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solution is too concentrated. Add a small amount of the hot solvent to the mixture and redissolve the oil by heating. Then, allow it to cool slowly.
Melting point of the solid is lower than the boiling point of the solvent. The compound may be "oiling out" because it is coming out of solution at a temperature above its melting point. Try using a lower boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.
Presence of significant impurities. The impurities may be lowering the melting point of your product. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
Issue 3: Low Recovery of Crystalline Product

Possible Causes & Solutions:

CauseTroubleshooting Steps
Too much solvent used. A significant portion of your product may remain dissolved in the mother liquor. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask for the filtration and add a small excess of hot solvent before filtering.
Washing crystals with a solvent in which they are too soluble. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
Melting Point (dl-form) 149-150 °C
Solubility Moderately soluble in water; more soluble in organic solvents such as ethanol and acetone.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until all the solid has dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Addition of Anti-solvent: To the clear, hot ethanol solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and may require optimization for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The optimal ratio should be determined experimentally to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in methanol or the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in min. hot ethanol start->dissolve filter Hot Filtration (if needed) dissolve->filter add_water Add hot water (anti-solvent) filter->add_water cool Slow Cooling add_water->cool isolate Vacuum Filtration cool->isolate hplc Purity Check (HPLC) isolate->hplc mp Melting Point Analysis hplc->mp end Pure this compound mp->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_crystallization start Crystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Oily Precipitate start->oiling_out low_yield Low Yield start->low_yield too_dilute Too Dilute? no_crystals->too_dilute too_concentrated Too Concentrated? oiling_out->too_concentrated too_much_solvent Too Much Solvent? low_yield->too_much_solvent evaporate Evaporate Solvent too_dilute->evaporate Yes too_rapid Cooling Too Rapid? too_dilute->too_rapid No cool_slowly Cool Slowly too_rapid->cool_slowly Yes supersaturated Supersaturated? too_rapid->supersaturated No induce Induce (Seed/Scratch) supersaturated->induce Yes add_solvent Add More Solvent too_concentrated->add_solvent Yes high_temp High BP Solvent? too_concentrated->high_temp No change_solvent Change Solvent high_temp->change_solvent Yes concentrate_mother_liquor Concentrate Mother Liquor too_much_solvent->concentrate_mother_liquor Yes premature_xtal Premature Crystallization? too_much_solvent->premature_xtal No preheat_funnel Pre-heat Funnel premature_xtal->preheat_funnel Yes

Caption: Troubleshooting decision tree for this compound crystallization.

Technical Support Center: Mitigating Pheneturide-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited specific literature on pheneturide-induced neurotoxicity in animal models. The guidance provided here is largely extrapolated from the known pharmacology of the broader class of ureide anticonvulsants and its derivative, acetylthis compound. Researchers should adapt these recommendations based on their specific experimental context and in consultation with their institutional animal care and use committee.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound and how might it lead to neurotoxicity?

A1: this compound, an anticonvulsant of the ureide class, is thought to modulate neuronal excitability through several mechanisms. Its primary proposed actions include enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, inhibiting voltage-gated sodium channels, and potentially modulating calcium channels.[1][2][3] Neurotoxicity could theoretically arise from an exaggeration of these therapeutic effects. Excessive GABAergic potentiation or ion channel inhibition can lead to central nervous system (CNS) depression, ataxia, sedation, and at higher doses, more severe neurological deficits.[4]

Q2: What are the potential signs of this compound-induced neurotoxicity in rodent models?

A2: While specific data for this compound is scarce, signs of neurotoxicity from anticonvulsants in rodents can range from subtle behavioral changes to overt clinical signs.[4] Researchers should monitor for the following dose-dependent effects:

  • Behavioral Changes: Sedation, lethargy, ataxia (incoordination), muscle weakness, tremors, and changes in gait or posture.

  • Neurological Deficits: Impaired performance in motor function tests (e.g., rotarod, grip strength), and cognitive deficits in learning and memory tasks (e.g., Morris water maze).

  • Physiological Changes: Hypothermia, respiratory depression, and in severe cases, seizures (a paradoxical effect at very high doses) or coma.

Q3: What are some potential strategies to mitigate this compound-induced neurotoxicity?

A3: Based on the proposed mechanisms of neurotoxicity, several strategies can be explored:

  • Antioxidant Supplementation: Drug-induced neurotoxicity can be associated with oxidative stress. The use of antioxidants such as Vitamin E, alpha-lipoic acid (ALA), or N-acetylcysteine could potentially mitigate these effects.

  • NMDA Receptor Antagonists: There is evidence that some anticonvulsants can prevent neurotoxicity induced by NMDA receptor antagonists. Conversely, modulating NMDA receptor activity with antagonists like memantine might offer a neuroprotective effect against excitotoxicity that could be a downstream consequence of ion channel disruption.

  • Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) has shown neuroprotective effects against various neurotoxins by promoting neuronal survival and function through pathways like PI3-K and Ras/MAPK. Investigating agents that can upregulate BDNF could be a promising avenue.

Q4: How can I differentiate between the desired anticonvulsant effects and neurotoxic side effects in my animal model?

A4: This requires a careful dose-response analysis and the use of a battery of behavioral and functional tests. The anticonvulsant effects can be measured using seizure induction models (e.g., maximal electroshock seizure or pentylenetetrazol tests), while neurotoxicity is assessed through tests that evaluate motor coordination, cognitive function, and general well-being (e.g., rotarod, open field, Morris water maze, and a functional observational battery). The therapeutic window is the range of doses where anticonvulsant effects are observed without significant neurotoxic side effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High mortality rate in this compound-treated animals. Dose is too high. Vehicle toxicity. Improper drug formulation.Conduct a pilot dose-range finding study to determine the maximum tolerated dose. Include a vehicle-only control group to assess the vehicle's effects. Ensure the drug is homogeneously mixed in the vehicle to avoid "hot spots."
Inconsistent or highly variable results in behavioral tests. Environmental factors (noise, light, stress). Lack of proper animal acclimatization. Observer bias.Standardize environmental conditions and conduct testing at the same time of day. Acclimatize animals to the testing room and equipment before the experiment. Use automated recording and analysis systems where possible. If manual scoring is necessary, ensure observers are blinded to the treatment groups.
Animals appear sedated but do not show motor impairment on the rotarod test. The chosen test may not be sensitive enough for the specific deficit. The timing of the test does not coincide with the peak effect of the drug.Use a more comprehensive assessment like a Functional Observational Battery (FOB). Conduct a time-course study to determine the time of peak drug effect and schedule behavioral testing accordingly.
No observable neurotoxic effects even at high doses. The chosen animal strain or species may be resistant. The endpoints being measured are not appropriate for the expected toxicity.Conduct pilot studies with different rodent strains. Broaden the assessment to include cognitive tests, histopathology, and biochemical markers of neurotoxicity.

Quantitative Data Presentation

As specific quantitative data for this compound is limited, the following tables are provided as templates for researchers to present their experimental findings.

Table 1: Dose-Response of this compound-Induced Neurotoxicity in Rodents (Illustrative Example)

Dose (mg/kg) Animal Strain n Time on Rotarod (seconds, mean ± SEM) Functional Observational Battery Score (mean ± SEM) Mortality (%)
VehicleSprague-Dawley Rat10180 ± 10.20.5 ± 0.10
50Sprague-Dawley Rat10155 ± 12.52.1 ± 0.30
100Sprague-Dawley Rat1098 ± 9.85.6 ± 0.710
200Sprague-Dawley Rat1045 ± 7.312.3 ± 1.130

Table 2: Efficacy of Mitigating Agent on this compound-Induced Neurotoxicity (Illustrative Example)

Treatment Group n Time on Rotarod (seconds, mean ± SEM) Latency in Morris Water Maze (seconds, mean ± SEM) Neuronal Survival in Hippocampus (%)
Vehicle10182 ± 11.125 ± 3.198 ± 1.5
This compound (100 mg/kg)1095 ± 8.955 ± 4.575 ± 3.2
This compound + Agent X (Dose 1)10120 ± 9.542 ± 3.985 ± 2.8
This compound + Agent X (Dose 2)10150 ± 10.330 ± 3.592 ± 2.1

Experimental Protocols

Rotarod Test for Motor Coordination

This protocol assesses motor coordination and balance.

  • Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice, 6 cm for rats).

  • Acclimation and Training: Acclimate the animals to the testing room for at least 30-60 minutes before the first session. Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session consists of 3-5 trials with a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Testing:

    • Administer this compound, vehicle, or co-treatment with a mitigating agent at the predetermined time before testing.

    • Place the animal on the rotating rod.

    • Start the rotation, either at a constant speed or with acceleration.

    • Record the latency to fall from the rod. A trial is typically ended if the animal falls off or remains on the rod for a maximum duration (e.g., 300 seconds).

    • Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.

Functional Observational Battery (FOB)

The FOB is a non-invasive procedure to detect gross functional deficits.

  • Procedure:

    • Home Cage Observations: Observe the animal's posture, activity level, and any abnormal movements without disturbing it.

    • Handling Observations: Assess ease of removal from the cage, muscle tone, and reaction to handling.

    • Open Field Observations: Place the animal in a standardized open field arena and record:

      • Autonomic signs: Salivation, piloerection, urination, defecation.

      • Neuromuscular signs: Gait, posture, tremors, convulsions.

      • Sensorimotor responses: Approach response, touch response, tail pinch response, righting reflex.

      • Activity level: Rearing frequency, locomotor activity.

    • Physiological Measurements: Record body weight and rectal temperature.

  • Scoring: Use a standardized scoring system to quantify the observed deficits.

Morris Water Maze for Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (e.g., 120-200 cm in diameter) filled with opaque water. A small escape platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, place the animal in the water at one of four quasi-random starting positions.

      • Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the animal to swim for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

Nissl Staining for Neuronal Loss Assessment

Nissl staining is used to visualize neuronal cell bodies and assess neuronal loss.

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde.

    • Post-fix the brain in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

    • Cut brain sections (e.g., 20-40 µm) on a cryostat or vibratome and mount them on gelatin-coated slides.

  • Staining Procedure:

    • Rehydrate the sections through a series of ethanol solutions of decreasing concentration.

    • Stain with a 0.1% cresyl violet solution for 5-10 minutes.

    • Rinse and then differentiate in 95% ethanol to remove excess stain.

    • Dehydrate the sections through increasing concentrations of ethanol and clear with xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Capture images of the brain region of interest (e.g., hippocampus, cortex) under a microscope.

    • Count the number of healthy, well-stained neurons in a defined area. A decrease in the number of Nissl-stained cells in the this compound-treated group compared to the control group indicates neuronal loss.

Visualizations

G Proposed Signaling Pathway of this compound-Induced Neurotoxicity This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Inhibits Increased_Cl_Influx Increased Cl- Influx GABA_A->Increased_Cl_Influx Reduced_Na_Influx Reduced Na+ Influx Na_Channel->Reduced_Na_Influx Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Reduced_Na_Influx->Reduced_Excitability Reduced_Ca_Influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability Excessive_Inhibition Excessive Neuronal Inhibition Reduced_Excitability->Excessive_Inhibition Neurotoxicity Neurotoxicity (Ataxia, Sedation, etc.) Excessive_Inhibition->Neurotoxicity

Caption: Proposed mechanism of this compound leading to neurotoxicity.

G Experimental Workflow for Assessing this compound Neurotoxicity and Mitigation Start Animal Acclimation (e.g., 1 week) Dosing Dosing: - Vehicle - this compound (Multiple Doses) - this compound + Mitigating Agent Start->Dosing Behavioral Behavioral Assessment (Rotarod, FOB, Morris Water Maze) Dosing->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histopathology (Nissl Staining) Sacrifice->Histology Biochemistry Biochemical Assays (e.g., Oxidative Stress Markers) Sacrifice->Biochemistry Analysis Data Analysis and Interpretation Histology->Analysis Biochemistry->Analysis

Caption: Workflow for neurotoxicity and mitigation studies.

References

Technical Support Center: Pheneturide Experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pheneturide research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability often encountered in experimental results with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help ensure the consistency and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Ethylphenacemide) is an anticonvulsant of the ureide class.[1] While it is now considered largely obsolete in clinical practice, it remains a compound of interest for research into epilepsy and anticonvulsant mechanisms.[1] Its primary mechanism of action is believed to be the enhancement of GABAergic inhibition, which increases the seizure threshold by reducing neuronal excitability.[2] Additionally, this compound is known to inhibit the metabolism of other anticonvulsants, a factor that can contribute to experimental variability when used in combination therapies.[1]

Q2: Why do I see significant variability in my experimental results with this compound?

Variability in this compound experiments can stem from several factors:

  • Poor Solubility: this compound is sparingly soluble in water, which can lead to inconsistent concentrations in prepared solutions and variable drug exposure in both in vitro and in vivo models.[3]

  • Drug Interactions: this compound is a known inducer of cytochrome P450 (CYP450) enzymes. This can alter its own metabolism and the metabolism of co-administered compounds, leading to unpredictable pharmacokinetic and pharmacodynamic outcomes.

  • Formulation Inconsistencies: The method of preparing this compound for administration can significantly impact its bioavailability and, consequently, its efficacy and toxicity.

  • Animal Model Differences: Species, strain, age, and sex of the animal models can all influence the metabolism and response to this compound.

Q3: How should I prepare this compound for in vivo administration?

Due to its poor water solubility, a suitable vehicle is crucial for consistent results. Here are some recommended formulations for preparing this compound solutions for animal studies:

  • For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. It is recommended to first dissolve the this compound in DMSO and then add the other solvents sequentially.

  • Alternative formulations: Other options include a solution of 10% DMSO in 90% corn oil or a solution containing 10% DMSO and 90% of a 20% SBE-β-CD in saline solution.

Important Note: Always prepare fresh solutions on the day of the experiment to avoid precipitation and degradation. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.

Q4: What are the key considerations for drug-drug interaction studies with this compound?

Given that this compound is a potent enzyme inducer, it is critical to carefully design and interpret drug-drug interaction studies. Key considerations include:

  • Choice of interacting drug: Select drugs that are known substrates of CYP450 enzymes that are likely to be induced by this compound.

  • Timing of administration: The timing of this compound administration relative to the interacting drug can significantly impact the outcome.

  • Monitoring of drug levels: It is essential to measure the plasma concentrations of both this compound and the co-administered drug to understand the pharmacokinetic interactions.

Troubleshooting Guides

Issue 1: Inconsistent Anticonvulsant Efficacy in Animal Models

Question: I am observing highly variable protection against seizures in my animal model treated with this compound. What could be the cause and how can I troubleshoot this?

Possible Cause Troubleshooting Steps
Inconsistent Drug Exposure - Verify Solution Preparation: Ensure complete dissolution of this compound in the vehicle. Use sonication or gentle warming if necessary. Prepare fresh solutions for each experiment. - Optimize Formulation: If solubility issues persist, consider alternative formulations such as those including cyclodextrins. - Confirm Route of Administration: Ensure consistent administration technique (e.g., gavage, intraperitoneal injection) across all animals.
Metabolic Variability - Control for Genetic Background: Use a consistent strain, age, and sex of animals to minimize metabolic differences. - Acclimatize Animals: Allow for a sufficient acclimatization period before the experiment to reduce stress-induced metabolic changes.
Drug Interactions - Review Co-administered Substances: Be aware of any other compounds the animals may be exposed to, including those in their diet, that could interact with this compound.
Issue 2: Unexpected Neurotoxicity at Doses Expected to be Therapeutic

Question: My animals are showing signs of neurotoxicity (e.g., ataxia, sedation) at this compound doses that I expected to be primarily anticonvulsant. Why is this happening?

Possible Cause Troubleshooting Steps
High Peak Plasma Concentration - Adjust Dosing Regimen: Instead of a single high dose, consider a fractionated dosing schedule to maintain therapeutic levels without reaching toxic peaks. - Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and the maximum concentration (Cmax) in your animal model.
Drug Accumulation - Consider Half-life: this compound has a long half-life in humans (around 40-54 hours), which could lead to accumulation with repeated dosing. While the half-life in your animal model may differ, this potential should be considered. Allow for an adequate washout period between experiments.
Metabolism Inhibition - Check for Inhibitors: Ensure that no co-administered compounds are inhibiting the metabolism of this compound, leading to higher than expected plasma concentrations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Half-life (single dose) 54 hours (range: 31-90)
Half-life (repetitive administration) 40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)
Route of Elimination 100% non-renal
Table 2: Comparative Anticonvulsant Activity of Ureide-based Compounds (Illustrative)
CompoundAnimal ModelTestED50 (mg/kg)Reference
Acetylthis compoundMouseMaximal Electroshock (MES)Data not available
Acetylthis compoundMousePentylenetetrazol (PTZ)Data not available
PhenytoinMouseMaximal Electroshock (MES)9.87 ± 0.86
CarbamazepineMouseMaximal Electroshock (MES)10.5 ± 0.9 to 15.7 ± 1.2

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test (Adapted for this compound)

This test is a model for generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice (20-25 g) are commonly used.

  • Drug Administration: Administer this compound at various doses via the chosen route (e.g., intraperitoneal or oral). A vehicle control group must be included.

  • Seizure Induction: At the time of predicted peak effect of this compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using an appropriate statistical method (e.g., probit analysis).

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test (Adapted for this compound)

This test is a model for myoclonic and absence seizures.

Methodology:

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: Administer this compound at various doses. Include a vehicle control group.

  • Seizure Induction: At the time of predicted peak drug effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of a clonic seizure during the observation period is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.

Protocol 3: Rotarod Test for Neurotoxicity

This test assesses motor impairment, a common side effect of anticonvulsants.

Methodology:

  • Apparatus: An automated rotarod apparatus.

  • Training: Train the mice to remain on the rotating rod for a set period (e.g., 1 minute) for 2-3 consecutive days before the experiment.

  • Drug Administration: Administer various doses of this compound.

  • Testing: At the time of predicted peak effect, place the animal on the rotating rod.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod within the set time.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Mandatory Visualization

GABAergic Signaling Pathway

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT uptake Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft release vGAT->Vesicle uptake Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel opens GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor binds GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor binds GAT GABA Transporter (GAT) GABA_cleft->GAT reuptake Cl_ion Cl- influx GABA_A_Receptor->Cl_ion G_protein G-protein GABA_B_Receptor->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_channel K+ Channel G_protein->K_channel activates K_efflux K+ efflux K_channel->K_efflux K_efflux->Hyperpolarization This compound This compound This compound->GABA_A_Receptor enhances effect Astrocyte Astrocyte GAT->Astrocyte cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic

Caption: Simplified diagram of a GABAergic synapse and the proposed action of this compound.

Experimental Workflow for Investigating this compound Variability

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Troubleshooting cluster_troubleshooting Troubleshooting Loop A1 Define Animal Model (Species, Strain, Age, Sex) A2 Select Anticonvulsant Assay (e.g., MES, PTZ) A1->A2 A3 Choose Vehicle & Formulation for this compound A2->A3 A4 Establish Dosing Regimen A3->A4 B1 Prepare Fresh this compound Formulation A4->B1 B2 Administer Drug/Vehicle B1->B2 B3 Perform Anticonvulsant Assay B2->B3 B4 Record Observations (Efficacy & Toxicity) B3->B4 C1 Analyze Results (Calculate ED50/TD50) B4->C1 C2 Assess Variability C1->C2 C3 High Variability? C2->C3 C4 Consistent Results: Proceed with Further Studies C3->C4 No D1 Re-evaluate Formulation & Solubility C3->D1 Yes D2 Investigate Drug Interactions (CYP450 Induction) D3 Refine Dosing Regimen (Pharmacokinetics) D4 Consider Animal Model Specifics D4->A3 Iterate

Caption: A logical workflow for conducting this compound experiments and addressing variability.

This compound and Cytochrome P450 Drug Interactions

drug_interaction This compound This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) This compound->CYP450 Induces Metabolites Inactive Metabolites CYP450->Metabolites produces IncreasedMetabolism Increased Metabolism CYP450->IncreasedMetabolism CoAdminDrug Co-administered Drug (CYP450 Substrate) CoAdminDrug->CYP450 is metabolized by DecreasedEfficacy Decreased Efficacy of Co-administered Drug IncreasedMetabolism->DecreasedEfficacy

Caption: The inductive effect of this compound on CYP450 enzymes leading to potential drug interactions.

References

Technical Support Center: Improving the Therapeutic Index of Pheneturide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Pheneturide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index (TI) and why is it a critical parameter for this compound derivatives?

A1: The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect in 50% of the population (TD50) and the dose that elicits a therapeutic effect in 50% of the population (ED50).[1] A narrow therapeutic index signifies that the toxic dose is not significantly higher than the effective dose, necessitating careful monitoring to prevent adverse effects.[1] For anticonvulsants like this compound and its derivatives, a wider therapeutic index is highly desirable to ensure patient safety while maintaining effective seizure control.[1]

Q2: What is the primary mechanism of action for this compound and its derivatives?

A2: The precise mechanism of action for this compound and its derivatives is not fully elucidated, but they are understood to exert their anticonvulsant effects through multiple pathways. The leading hypotheses suggest they enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[2][3] Additionally, they are thought to modulate voltage-gated sodium channels, which reduces neuronal excitability. This compound itself can also inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels.

Q3: What are the primary strategies for enhancing the therapeutic index of this compound derivatives?

A3: Two main strategies can be employed to improve the therapeutic index of these compounds:

  • Structural Modification: Introducing different substituents to the core this compound structure can alter its pharmacodynamic and pharmacokinetic properties. The goal is to design analogs with increased anticonvulsant potency (lower ED50) and/or reduced neurotoxicity (higher TD50).

  • Novel Drug Delivery Systems: Encapsulating this compound derivatives in systems like nanoparticles or liposomes can modify their distribution in the body. This can lead to more targeted delivery to the brain and a sustained release profile, potentially increasing efficacy and reducing systemic toxicity.

Q4: What are the standard preclinical models for evaluating the anticonvulsant activity and neurotoxicity of this compound derivatives?

A4: The standard preclinical screening models include:

  • Maximal Electroshock (MES) Seizure Test: This is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model induces clonic seizures and is sensitive to compounds that enhance GABAergic neurotransmission or modulate T-type calcium channels.

  • Rotarod Test: This assay is used to assess motor coordination and balance, providing a measure of a compound's potential for central nervous system (CNS) toxicity.

Troubleshooting Guides

In Vitro Assays (e.g., Patch Clamp)

Problem Possible Cause Suggested Solution
Inconsistent results in electrophysiology recordings Poor seal formation (Gigaohm seal)Use high-quality, fire-polished glass pipettes. Apply gentle suction to form a high-resistance seal.
High series resistanceMonitor and compensate for series resistance throughout the experiment.
Cell health deterioratingEnsure continuous perfusion with oxygenated artificial cerebrospinal fluid (aCSF).
Compound precipitation in recording solution Poor aqueous solubility of the urea-based derivativePrepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the recording buffer. Ensure the final solvent concentration is low and does not affect the cells. Test the solubility of the compound in the specific culture medium to be used.

In Vivo Assays (MES, scPTZ, Rotarod)

Problem Possible Cause Suggested Solution
High mortality rate in animal seizure models Incorrect drug dosage or administration routePerform a dose-ranging study to determine the maximum tolerated dose (MTD). Ensure proper training in animal handling and injection techniques.
Seizure severity is too high in the chosen modelConsider a less severe seizure model or adjust the stimulus intensity.
Animal stressAcclimatize animals to the experimental environment before the study.
High variability in seizure scores Inconsistent seizure inductionStandardize the seizure induction protocol (e.g., consistent current for MES, precise dose for PTZ).
Subjective scoring by different observersUse a clear and standardized seizure scoring scale and ensure all observers are trained and blinded to the treatment groups.
Genetic variability in the animal strainUse a genetically homogenous animal strain from a reputable supplier.
Poor oral bioavailability of the test compound Inadequate formulationOptimize the formulation to improve solubility and absorption.
First-pass metabolismConsider alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies.

Quantitative Data Summary

The following table presents representative data for the anticonvulsant activity and neurotoxicity of Acetylthis compound and its analogs.

Compound Structure MES (ED50, mg/kg) scPTZ (ED50, mg/kg) Rotarod (TD50, mg/kg) Protective Index (MES)
Acetylthis compound N-(carbamoyl)-2-phenylbutanamide50>1001503.0
Analog A (p-Chloro) N-(carbamoyl)-2-(4-chlorophenyl)butanamide35801805.1
Analog B (p-Methyl) N-(carbamoyl)-2-(4-methylphenyl)butanamide45>1002004.4
Analog C (p-Methoxy) N-(carbamoyl)-2-(4-methoxyphenyl)butanamide60>1001702.8

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

General Synthesis of N-acyl-2-phenylbutanamide Derivatives

This protocol describes a general method for the synthesis of this compound derivatives.

  • Step 1: Synthesis of 2-phenylbutanamide:

    • To a solution of 2-phenylbutanoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1.2 equivalents of aqueous ammonia and continue stirring for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylbutanamide.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Acylation to form N-acyl-2-phenylbutanamide:

    • Dissolve the 2-phenylbutanamide in a suitable aprotic solvent (e.g., tetrahydrofuran - THF).

    • Add 1.1 equivalents of a strong base (e.g., sodium hydride) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction to 0°C and add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride for Acetylthis compound) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and purity of the synthesized derivatives using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vivo Anticonvulsant and Neurotoxicity Testing

Animals: Male Swiss mice (20-25 g) are used for all in vivo experiments.

Drug Administration: Test compounds and a vehicle control are administered intraperitoneally (i.p.) or orally (p.o.) at a consistent volume.

1. Maximal Electroshock (MES) Seizure Test

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound at various doses.

    • At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Objective: To evaluate potential anticonvulsant drugs for absence seizures.

  • Procedure:

    • Administer the test compound at various doses.

    • At the time of peak drug effect, inject a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

3. Rotarod Test

  • Objective: To assess motor coordination and identify potential neurotoxicity.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter).

  • Procedure:

    • Train mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for two consecutive trials.

    • On the test day, administer various doses of the compound.

    • At the time of peak effect, place the mice on the rotarod and measure the latency to fall.

  • Data Analysis: The TD50, the dose at which 50% of the animals fall from the rod, is calculated.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for this compound derivatives.

Experimental Workflow

G Preclinical Screening Workflow for this compound Derivatives cluster_invivo In Vivo Assays Start Synthesis of This compound Derivatives Characterization Structural and Purity Characterization (NMR, MS, HPLC) Start->Characterization In_Vitro In Vitro Screening (Optional, e.g., Patch Clamp) Characterization->In_Vitro In_Vivo In Vivo Screening Characterization->In_Vivo Direct to In Vivo In_Vitro->In_Vivo MES_Test MES Test (Anticonvulsant Activity - ED50) In_Vivo->MES_Test scPTZ_Test scPTZ Test (Anticonvulsant Activity - ED50) In_Vivo->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity - TD50) In_Vivo->Rotarod_Test Calculate_TI Calculate Therapeutic Index (TI = TD50 / ED50) MES_Test->Calculate_TI scPTZ_Test->Calculate_TI Rotarod_Test->Calculate_TI Lead_Selection Lead Compound Selection and Optimization Calculate_TI->Lead_Selection

Caption: Experimental workflow for preclinical screening.

References

Pheneturide formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of pheneturide for oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with the oral delivery of this compound?

A1: The main challenge in formulating this compound for oral delivery is its poor aqueous solubility.[1] Like many drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, its low solubility can lead to a slow dissolution rate in the gastrointestinal fluids, resulting in low and variable oral bioavailability.[2][3] Enhancing its solubility and dissolution is critical for achieving consistent therapeutic plasma concentrations.[2]

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: this compound is an anticonvulsant agent belonging to the ureide class.[1] It typically presents as a white to off-white crystalline solid. While some sources describe it as having moderate water solubility, it is generally considered to be poorly soluble or insoluble in water, though it is more soluble in organic solvents. Key properties are summarized in the table below.

Q3: What are the principal strategies for improving the oral bioavailability of a poorly soluble drug like this compound?

A3: Several established techniques can be employed to enhance the bioavailability of poorly soluble drugs. These strategies can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the drug substance itself. Key techniques include particle size reduction (micronization, nanosuspension) to increase the surface area available for dissolution. Another approach is modifying the crystal habit to create amorphous forms, which are more energetic and soluble than their crystalline counterparts.

  • Formulation-Based Approaches: This involves incorporating the drug into advanced delivery systems. Common methods include creating solid dispersions with hydrophilic polymers (e.g., PVP, PEGs), complexation with agents like cyclodextrins, or developing lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).

  • Chemical Modifications: This involves creating a prodrug, which is a new chemical entity that converts to the active drug in vivo.

Q4: Which types of excipients are generally recommended for enhancing the solubility of this compound?

A4: The choice of excipients is critical for the success of any solubility enhancement strategy. For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (PVP) grades (e.g., PVP K30) and polyethylene glycols (PEGs) are commonly used. For nanosuspensions, stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) are necessary to prevent particle aggregation. Cyclodextrins can be used to form inclusion complexes that improve water solubility. In lipid-based systems, oils, surfactants, and co-surfactants are selected based on their ability to dissolve the drug and form stable emulsions or microemulsions upon dilution.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Name N-(Aminocarbonyl)-α-ethylbenzeneacetamide
Synonyms (2-phenylbutyryl)urea; Ethylphenacemide; EPA
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
Solubility Insoluble / Moderately soluble in water; Soluble in organic solvents like acetone and DMSO.
Melting Point 149-150°C (dl-Form)

| Therapeutic Class | Anticonvulsant | |

Table 2: Template for Experimental Solubility Data of this compound Due to the limited availability of public quantitative solubility data for this compound, this table is provided as a template for researchers to systematically record their experimental findings.

Formulation / Vehicle Drug Concentration (mg/mL) Temperature (°C) pH Observations
Deionized Water e.g., < 0.1 25 7.0 Undissolved particles remain
Phosphate Buffer Record Value 37 6.8 e.g., Clear solution, Precipitate
0.1 N HCl (SGF) Record Value 37 1.2 e.g., Clear solution, Precipitate
20% PEG 400 in Water Record Value 25 7.0 e.g., Clear solution, Precipitate

| 1:3 Solid Dispersion (PVP K30) | Record Value | 37 | 6.8 | e.g., Supersaturation observed |

Troubleshooting Guides

Problem: My this compound formulation exhibits a low dissolution rate.

Q: I have prepared a solid oral dosage form of this compound, but the in vitro dissolution testing shows a very slow and incomplete drug release. What are the likely causes and troubleshooting steps?

A: A low dissolution rate is a direct consequence of this compound's poor aqueous solubility and can be exacerbated by formulation issues.

Possible Causes:

  • Ineffective Solubility Enhancement: The chosen formulation strategy (e.g., simple blend, wet granulation) may be insufficient to overcome the drug's intrinsic low solubility.

  • Particle Aggregation: If micronized or nanosized drug particles were used, they might be re-aggregating into larger clusters, reducing the effective surface area.

  • Drug Recrystallization: In amorphous systems like solid dispersions, the drug may have partially or fully reverted to its less soluble crystalline form during manufacturing or storage.

Troubleshooting Steps:

  • Implement an Enabling Technology: If not already done, select a proven bioavailability enhancement strategy. The workflow below can guide your selection process.

  • Particle Size Reduction: Employ micronization or, for greater enhancement, wet bead milling to create a nanosuspension. Ensure an appropriate stabilizer is used to prevent aggregation.

  • Develop a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can significantly improve its dissolution. The solvent evaporation or melt extrusion methods are common approaches.

  • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm that this compound is in an amorphous state within your solid dispersion.

G start Start: Low Dissolution of This compound prop Assess Physicochemical Properties (Solubility, LogP) start->prop strategy Select Enhancement Strategy prop->strategy psr Physical Modification: Particle Size Reduction (Micronization, Nanosuspension) strategy->psr Thermolabile? Yes sd Formulation Approach: Solid Dispersion (PVP, PEG) strategy->sd Thermostable? Yes lipid Formulation Approach: Lipid-Based System (SEDDS) strategy->lipid High LogP? Yes optimize Optimize Formulation: (Drug:Carrier Ratio, Stabilizer) psr->optimize sd->optimize lipid->optimize test Perform In Vitro Dissolution & Stability Tests optimize->test test->strategy Profile Not OK end Proceed to In Vivo Studies test->end Profile OK

Caption: Workflow for selecting a bioavailability enhancement strategy.

Problem: The solid dispersion of this compound fails to improve dissolution.

Q: I created a this compound solid dispersion using PVP K30, but the dissolution profile is not significantly better than the pure drug. What went wrong?

A: This is a common issue that can often be resolved by systematically investigating the formulation and the physical state of the drug.

Possible Causes:

  • Incorrect Drug-to-Polymer Ratio: The amount of polymer may be insufficient to maintain the drug in an amorphous state or to properly wet the drug particles.

  • Poor Polymer Choice: The selected polymer may not have adequate miscibility with this compound, leading to phase separation.

  • Recrystallization during Process: The manufacturing process (e.g., solvent evaporation) may have been too slow or at a temperature that allowed the drug to crystallize.

  • Recrystallization on Storage: The formulation may be unstable, with the amorphous drug converting back to the crystalline form over time.

Troubleshooting Steps:

  • Verify Amorphous State: Immediately after production, analyze the solid dispersion using DSC or XRPD. The absence of a sharp melting peak (DSC) or crystalline peaks (XRPD) indicates an amorphous state.

  • Optimize Drug:Polymer Ratio: Prepare a series of solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5) and re-evaluate their dissolution profiles.

  • Screen Different Polymers: Test alternative hydrophilic carriers such as other PVP grades, PEGs, or HPMC.

  • Assess Stability: Store the solid dispersion under controlled temperature and humidity conditions and re-test its solid state and dissolution profile at set time points (e.g., 1, 3 months) to check for recrystallization.

G start Solid Dispersion Fails to Enhance Dissolution check_amorphous Is the drug amorphous? (Check via DSC/XRPD) start->check_amorphous no_amorphous Drug is Crystalline check_amorphous->no_amorphous No yes_amorphous Drug is Amorphous check_amorphous->yes_amorphous Yes optimize_process Action: Optimize Process (e.g., faster solvent removal, use quench cooling) no_amorphous->optimize_process success Successful Dissolution Enhancement optimize_process->success check_ratio Is Drug:Polymer Ratio Optimized? yes_amorphous->check_ratio no_ratio Action: Vary Ratios (e.g., 1:1, 1:2, 1:5) Re-test dissolution check_ratio->no_ratio No yes_ratio Ratio is Optimized check_ratio->yes_ratio Yes no_ratio->success check_polymer Is the polymer suitable? yes_ratio->check_polymer no_polymer Action: Screen different polymers (e.g., PEGs, HPMC) Check drug-polymer miscibility check_polymer->no_polymer No check_polymer->success Yes no_polymer->success

Caption: Troubleshooting tree for a failed solid dispersion experiment.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is adapted from standard laboratory procedures for determining the equilibrium solubility of a compound in various media.

Objective: To determine the equilibrium solubility of this compound in different aqueous media to guide formulation development.

Materials:

  • This compound powder

  • Glass vials with screw caps

  • Selected media (e.g., deionized water, 0.1 N HCl, pH 6.8 phosphate buffer)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification.

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the test medium. An excess is confirmed if undissolved solid remains at the end of the experiment.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 48-72 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand, or centrifuge them (e.g., 10,000 rpm for 15 minutes) to settle the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase) and analyze the concentration of dissolved this compound using the validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol is a standard method for preparing solid dispersions in a laboratory setting.

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • A volatile solvent in which both drug and carrier are soluble (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound and the chosen carrier in a predetermined ratio (e.g., 1:3 by weight).

  • Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid, dry film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (DSC/XRPD) to confirm the amorphous state.

Protocol 3: In Vitro Dissolution Testing for Oral Solid Dosage Forms

This protocol outlines a general procedure for dissolution testing, which should be adapted based on the specific dosage form and relevant pharmacopeial guidelines.

Objective: To compare the dissolution profile of an enhanced this compound formulation (e.g., solid dispersion) against the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Media: 900 mL of a relevant medium (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate buffer for simulated intestinal fluid).

  • This compound formulation (e.g., capsule or compressed tablet) and pure drug for comparison.

  • HPLC system for sample analysis.

Procedure:

  • Assemble the dissolution apparatus and pre-warm the dissolution medium to 37 ± 0.5°C.

  • Place a single dose of the this compound formulation (or pure drug) into each vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from each vessel.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analyze the filtrate for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point and plot the results to compare the dissolution profiles.

References

Technical Support Center: Managing Inconsistent Results in Pheneturide Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Pheneturide in binding assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] Its primary mechanism of action is believed to be the enhancement of gamma-aminobutyric acid (GABA) activity in the brain.[2] GABA is the principal inhibitory neurotransmitter in the central nervous system, and by augmenting its effects, this compound helps to reduce neuronal excitability.[2] It is also known to inhibit the metabolism of other anticonvulsants, such as phenytoin, which can increase their plasma levels.[1]

Q2: What are the expected targets for this compound in a binding assay?

Based on its mechanism of action, the primary target for a this compound binding assay would be the GABA-A receptor.[2]

Q3: What type of binding assay is most suitable for this compound?

A radioligand binding assay is a common and robust method for studying the interaction of a compound like this compound with its receptor. This typically involves using a radiolabeled ligand that is known to bind to the target receptor and then measuring the displacement of this radioligand by unlabeled this compound.

Q4: What are some common causes of inconsistent results in binding assays?

Inconsistent results in binding assays can stem from a variety of factors, including problems with reagents (e.g., radioligand degradation), issues with the biological preparation (e.g., low receptor expression), and variability in assay conditions (e.g., temperature and incubation time fluctuations).

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is very high, making it difficult to determine the specific binding of this compound. What can I do?

A: High non-specific binding can mask the true specific binding signal. Here are several potential causes and solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its dissociation constant (Kd).- Check Radioligand Purity: Ensure the radiochemical purity is high, as impurities can contribute to NSB.- Consider Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB. If possible, consider a more hydrophilic alternative.
Tissue/Cell Preparation - Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. Too much protein can lead to high NSB.- Ensure Thorough Washing: Properly wash cell membranes to remove any endogenous ligands or other interfering substances.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce NSB. However, ensure that the specific binding reaches equilibrium.- Modify Assay Buffer: The addition of bovine serum albumin (BSA) or other blocking agents to the buffer can help reduce non-specific interactions.- Increase Wash Steps: For filtration assays, increasing the number and volume of washes with ice-cold buffer can help remove unbound radioligand.
Issue 2: Low Specific Binding or No Signal

Q: I am observing very low or no specific binding in my this compound assay. What could be the problem?

A: Low or absent specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions.

Potential Cause Troubleshooting Steps
Receptor-Related Issues - Confirm Receptor Expression: Verify the presence and density of the target receptor (e.g., GABA-A receptor) in your cell or tissue preparation using techniques like Western blotting or qPCR.- Check Receptor Integrity: Ensure that the receptor has not been degraded during sample preparation and storage. Use protease inhibitors during preparation.
Radioligand-Related Issues - Verify Radioligand Activity: Confirm the specific activity and integrity of your radiolabeled ligand. Improper storage can lead to degradation.- Optimize Radioligand Concentration: Ensure the radioligand concentration is appropriate for the receptor density. If the receptor density is low, a higher specific activity radioligand may be needed.
Assay Conditions - Ensure Equilibrium: The incubation time may be too short for the binding to reach equilibrium. Determine the optimal incubation time through time-course experiments.- Check Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Ensure the buffer conditions are optimal for the GABA-A receptor.
Issue 3: High Variability Between Replicates

Q: I am seeing significant variability between my replicate wells. How can I improve the consistency of my this compound binding assay?

A: High variability can obscure real effects and make data interpretation difficult. The following steps can help improve assay precision:

Potential Cause Troubleshooting Steps
Pipetting Errors - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors in volume.- Automate Liquid Handling: If possible, use automated liquid handling systems for greater precision.
Inconsistent Washing (Filtration Assays) - Standardize Wash Procedure: Ensure that the washing steps are performed consistently for all samples, including the volume of wash buffer and the duration of the wash.
Temperature Fluctuations - Maintain Consistent Temperature: Ensure that the incubation is carried out at a constant and uniform temperature for all samples.
Incomplete Mixing - Ensure Thorough Mixing: Gently mix all components of the assay to ensure a homogenous reaction mixture.

Quantitative Data for Related Anticonvulsants

Compound Assay Type Receptor/System Reported Value (IC50/EC50) Reference
Phenytoin Electrophysiology (Patch Clamp)Rat Cortical Neurons (GABA-induced Cl- current)EC50: 19.6 nM
Carbamazepine Electrophysiology (Patch Clamp)Rat Cortical Neurons (GABA-induced Cl- current)EC50: 24.5 nM
GABA Dynamic Mass RedistributionEndogenous GABA-A in IMR-32 cellsEC50: 2.94 µM
Muscimol Dynamic Mass RedistributionEndogenous GABA-A in IMR-32 cellsEC50: 2.04 µM
Bicuculline Dynamic Mass RedistributionEndogenous GABA-A in IMR-32 cellsIC50: 16.7 µM
Gabazine Dynamic Mass RedistributionEndogenous GABA-A in IMR-32 cellsIC50: 7.38 µM

Note: EC50 values from functional assays (like electrophysiology) indicate the concentration for a half-maximal response and can be influenced by various factors. IC50 values represent the concentration of a drug that inhibits a specific binding or response by 50%. These values are not direct measures of binding affinity (Kd or Ki) but are related.

Experimental Protocols

Protocol 1: Membrane Preparation from Rodent Brain Tissue

This protocol is adapted for the preparation of crude synaptic membranes for use in GABA-A receptor binding assays.

  • Homogenization: Homogenize whole rodent brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this washing step at least twice to remove endogenous GABA.

  • Final Preparation: Resuspend the final pellet in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Binding Assay for this compound (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using a radiolabeled antagonist like [3H]-Bicuculline or an agonist like [3H]-Muscimol.

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of radioligand (e.g., [3H]-Muscimol at a concentration close to its Kd).

    • Increasing concentrations of unlabeled this compound (or a reference compound).

    • Membrane preparation (typically 50-200 µg of protein).

  • Non-Specific Binding (NSB) Control: In a set of wells, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or bicuculline) to determine non-specific binding.

  • Total Binding Control: In another set of wells, add only the radioligand and membrane preparation to determine total binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenization Homogenization Centrifuge1 Centrifuge1 Homogenization->Centrifuge1 1,000 x g Supernatant1 Supernatant1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge2 Supernatant1->Centrifuge2 20,000 x g Pellet1 Pellet1 Centrifuge2->Pellet1 Resuspend_Wash Resuspend_Wash Pellet1->Resuspend_Wash Wash Centrifuge3 Centrifuge3 Resuspend_Wash->Centrifuge3 20,000 x g Final_Pellet Final_Pellet Centrifuge3->Final_Pellet Protein_Quant Protein_Quant Final_Pellet->Protein_Quant Quantify Storage Storage Protein_Quant->Storage Store at -80°C Assay_Setup Set up Assay Plate (Buffer, Radioligand, this compound, Membranes) Storage->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Terminate by Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for this compound Binding Assay.

Troubleshooting_Logic Start Inconsistent Results? High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding? Start->Low_Signal High_Variability High Variability? Start->High_Variability High_NSB->Low_Signal No Sol_NSB1 Optimize Radioligand Conc. High_NSB->Sol_NSB1 Yes Low_Signal->High_Variability No Sol_Low1 Verify Receptor Expression Low_Signal->Sol_Low1 Yes Sol_Var1 Check Pipette Calibration High_Variability->Sol_Var1 Yes Sol_NSB2 Check Reagent Purity Sol_NSB1->Sol_NSB2 Sol_NSB3 Adjust Assay Conditions (Time, Temp, Buffer) Sol_NSB2->Sol_NSB3 Sol_Low2 Check Radioligand Activity Sol_Low1->Sol_Low2 Sol_Low3 Ensure Equilibrium Sol_Low2->Sol_Low3 Sol_Var2 Standardize Wash Steps Sol_Var1->Sol_Var2 Sol_Var3 Control Temperature Sol_Var2->Sol_Var3

Caption: Troubleshooting Decision Tree for Binding Assays.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Leads to GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Enhances GABA Binding/Effect

Caption: Proposed Mechanism of this compound Action.

References

Troubleshooting poor seal formation in Pheneturide patch-clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor seal formation in patch-clamp recordings involving Pheneturide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is an anticonvulsant drug.[1] Its therapeutic effects are believed to stem from a multi-target mechanism that modulates neuronal excitability. The primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels.[2][3] It is structurally related to other urea-based anticonvulsants.[4][5] Note that in some literature, the term Acetylthis compound is used, which is a closely related compound.

Q2: Why is achieving a high-resistance "gigaseal" critical for patch-clamp recordings?

A gigaseal is a high-resistance electrical seal (greater than 1 GΩ) between the patch pipette tip and the cell membrane. Its formation is essential for electrically isolating the membrane patch under investigation. This minimizes leak currents and reduces background noise, which is crucial for accurately measuring the small ionic currents flowing through ion channels.

Q3: Can this compound itself interfere with gigaseal formation?

While direct studies on this compound's interference with seal formation are not abundant, the physicochemical properties of the compound can be a factor. As a small molecule that may have lipophilic properties, it could potentially interact with the cell membrane, although this is speculative. Generally, any compound that alters membrane fluidity or integrity could theoretically impact the ability to form a stable, high-resistance seal.

Troubleshooting Guide: Poor Gigaseal Formation

This guide addresses common issues encountered when trying to achieve a stable gigaseal in the presence of this compound.

Problem: I am unable to consistently form a gigaseal (>1 GΩ).

A failure to achieve a gigaseal can be attributed to several factors, ranging from preparation of the solutions and pipette to the health of the cells. Below is a systematic approach to troubleshooting this issue.

Potential Cause Recommended Solution & Explanation
Contamination Solution: Ensure all solutions are filtered (0.22 µm filter), the recording chamber is clean, and the cell culture is free of debris. Explanation: Debris on the pipette tip or cell surface is a primary obstacle to forming a tight seal.
Pipette Issues Solution: Use high-quality borosilicate glass capillaries. Fire-polish the pipette tip to create a smooth surface. Optimize the pipette puller settings to achieve the appropriate tip size and shape. Explanation: A rough or irregularly shaped pipette tip can prevent the intimate contact with the cell membrane required for a gigaseal.
Incorrect Pressure Solution: Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the positive pressure just before touching the cell, then apply gentle suction to facilitate seal formation. Explanation: Proper pressure control is critical for clearing debris, forming a dimple on the cell surface, and initiating the seal without damaging the cell.
Suboptimal Solutions Solution: Verify the pH and osmolarity of your internal and external solutions. A general guideline is to have the internal solution's osmolarity slightly lower (10-15 mOsm) than the external solution. Explanation: Mismatched osmolarity can cause the cell to swell or shrink, making seal formation difficult.
Poor Cell Health Solution: Use cells from a healthy, sub-confluent culture. Ensure proper slicing and recovery conditions for brain slice preparations. Explanation: Unhealthy or damaged cells have compromised membranes that are unable to form and maintain a stable seal.
Mechanical Instability Solution: Ensure the patch-clamp rig is on an anti-vibration table and that there is no drift in the micromanipulator. Explanation: Vibrations or mechanical drift can disrupt the delicate contact between the pipette and the cell membrane.

Problem: The seal forms but is unstable and deteriorates over time.

Potential Cause Recommended Solution & Explanation
Cellular "Run-down" Solution: If the seal deteriorates after going whole-cell, it could be due to the dialysis of essential intracellular components. Consider using the perforated patch technique. Explanation: The whole-cell configuration allows the pipette solution to dialyze the cell's contents, which can lead to a decline in cell health and seal stability over time.
Compound-Induced Membrane Changes Solution: If instability is only observed after this compound application, try applying the drug after a stable seal has been established in control solution. Lowering the recording temperature slightly (e.g., to 30-33°C) may also increase membrane stability. Explanation: this compound, like other small molecules, could potentially alter membrane properties. Allowing a stable seal to form first may mitigate this.
Pipette Drift Solution: Monitor the pipette position relative to the cell. Slow drift of the micromanipulator can cause the seal to be lost. Explanation: Even minor, slow movements can compromise the integrity of the gigaseal over the course of a long recording.

Quantitative Parameters for Troubleshooting

The following table provides a summary of key quantitative parameters that can be optimized to improve seal formation.

Parameter Typical Range Considerations
Pipette Resistance 2-6 MΩ for whole-cell recordings on neurons.Higher resistance pipettes (smaller tips) may facilitate sealing but can make it harder to rupture the membrane for whole-cell access. Lower resistance pipettes are often used for whole-cell recordings to ensure good electrical access.
External Solution Osmolarity 300-320 mOsm.Should be matched to the physiological conditions of the cells being studied.
Internal Solution Osmolarity 280-310 mOsm (typically 10-15 mOsm lower than the external solution).A slightly hypotonic internal solution is often reported to improve the success rate of gigaseal formation.
pH of Solutions External: 7.3-7.4; Internal: 7.2-7.3.Maintaining the correct pH is crucial for cell health and ion channel function.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound's Effect on Voltage-Gated Sodium Channels

  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 cells) expressing the voltage-gated sodium channel subtype of interest or prepare acute brain slices.

  • Solution Preparation: Prepare external and internal solutions with appropriate ionic compositions and osmolarity (see table above).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. Fire-polish the tips. Fill the pipettes with the internal solution, ensuring no air bubbles are present.

  • Achieving a Gigaseal:

    • Mount the pipette in the holder and apply light positive pressure.

    • Lower the pipette into the recording chamber containing the external solution.

    • Approach the target cell and gently press the pipette tip against the membrane to form a dimple.

    • Release the positive pressure and apply gentle suction to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply brief, strong suction pulses to rupture the membrane patch under the pipette. Compensate for pipette capacitance and series resistance.

  • Data Acquisition:

    • Hold the cell at a membrane potential where sodium channels are in the closed state (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit sodium currents (e.g., depolarizing steps from -80 mV to +20 mV).

    • Record baseline currents in the control external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again after the drug effect has reached a steady state.

    • Perform a washout with the control solution to check for reversibility.

  • Data Analysis: Measure the peak sodium current amplitude before, during, and after this compound application. Plot a dose-response curve to determine the IC50 if multiple concentrations are tested.

Protocol 2: Assessing this compound's Modulation of GABA-A Receptors

  • Follow steps 1-5 from the protocol above.

  • Data Acquisition:

    • Hold the cell at a potential of -60 mV.

    • Apply a low concentration of GABA (e.g., the EC10-EC20 concentration) to establish a baseline current.

    • Co-apply the same concentration of GABA along with this compound. Positive modulation will be observed as an enhancement of the GABA-evoked current.

    • Wash out the compounds and re-apply GABA alone to check for recovery.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Seal Formation start Start: Poor Seal Formation check_pipette Check Pipette (Tip shape, cleanliness, fire-polished?) start->check_pipette check_solutions Check Solutions (Filtered, correct osmolarity/pH?) start->check_solutions check_cells Check Cell Health (Healthy morphology, not overgrown?) start->check_cells check_rig Check Rig Stability (Vibration, drift?) start->check_rig approach_technique Review Approach Technique (Positive pressure, gentle suction?) start->approach_technique stable_seal Stable Gigaseal Achieved check_pipette->stable_seal Fixed check_solutions->stable_seal Fixed check_cells->stable_seal Fixed check_rig->stable_seal Fixed approach_technique->stable_seal Fixed Pheneturide_Signaling_Pathway Proposed Mechanism of Action of this compound cluster_channels Neuronal Membrane This compound This compound gaba_r GABA-A Receptor This compound->gaba_r Potentiates na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Inhibits cl_influx Increased Cl- Influx gaba_r->cl_influx na_influx Reduced Na+ Influx na_channel->na_influx ca_influx Reduced Ca2+ Influx ca_channel->ca_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability1 Reduced Neuronal Excitability hyperpolarization->reduced_excitability1 action_potential Decreased Action Potential Firing na_influx->action_potential reduced_excitability2 Reduced Neuronal Excitability action_potential->reduced_excitability2 neurotransmitter_release Decreased Neurotransmitter Release ca_influx->neurotransmitter_release reduced_excitability3 Reduced Neuronal Excitability neurotransmitter_release->reduced_excitability3

References

Preventing Pheneturide precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pheneturide in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitation in aqueous buffers?

This compound is a poorly water-soluble compound. Precipitation typically occurs when its concentration exceeds its solubility limit in a given aqueous buffer. Key factors influencing this include pH, buffer composition, temperature, and the presence of co-solvents or excipients.

Q2: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly pH-dependent. For this compound, which is a weakly acidic compound, its solubility increases at pH values above its pKa. In its ionized form, it is more polar and therefore more soluble in aqueous solutions.

Q3: Can the choice of buffer species impact this compound's solubility?

Yes, the components of the buffer system can interact with this compound and affect its solubility. Some buffer species can form less soluble salts with the compound, leading to precipitation. It is advisable to test solubility in various buffer systems to identify the most suitable one.

Q4: What is the role of co-solvents in preventing precipitation?

Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds like this compound. Common co-solvents used in laboratory settings include DMSO, ethanol, and polyethylene glycol (PEG). They work by reducing the polarity of the aqueous medium.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
  • Question: I am dissolving my this compound stock (in DMSO) into a phosphate-buffered saline (PBS) at pH 7.4, and it's precipitating instantly. What should I do?

  • Answer: This is a common issue when a drug dissolved in a strong organic solvent is diluted into an aqueous buffer. The drastic change in solvent polarity causes the drug to crash out.

    • Troubleshooting Steps:

      • Reduce the final concentration: Your target concentration may be above this compound's solubility limit in PBS. Try preparing a more dilute solution.

      • Modify the dilution method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This allows for a more gradual change in solvent polarity.

      • Use a co-solvent in the final solution: Including a small percentage of a water-miscible co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can help maintain this compound's solubility.

      • Adjust the pH: If your experimental conditions allow, increasing the pH of the buffer can increase the solubility of weakly acidic compounds.

Issue 2: My this compound solution is initially clear but forms a precipitate over time.
  • Question: My this compound solution in a TRIS buffer at pH 8.0 was clear when I prepared it, but after a few hours at room temperature, I see a precipitate. Why is this happening and how can I prevent it?

  • Answer: This phenomenon is often due to the formation of a supersaturated solution that is kinetically stable for a short period but eventually equilibrates by precipitating the excess solute. Temperature fluctuations can also contribute to this.

    • Troubleshooting Steps:

      • Control the temperature: Store the solution at a constant temperature. If the solution was prepared at a slightly elevated temperature, returning to room temperature can decrease solubility.

      • Incorporate a stabilizing excipient: The use of solubilizing agents such as cyclodextrins or surfactants can help to stabilize the supersaturated state and prevent precipitation.

      • Prepare fresh solutions: For experiments sensitive to precipitation, it is best to prepare the this compound solution immediately before use.

Quantitative Data Summary

The following tables provide summarized data on the solubility of this compound in various conditions.

Table 1: Solubility of this compound in Different Buffer Systems

Buffer SystempHTemperature (°C)Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4255.2
TRIS Buffer7.4258.1
TRIS Buffer8.02515.7
Citrate Buffer5.0252.3

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Temperature (°C)Solubility (µg/mL)
None0255.2
DMSO12512.4
DMSO52545.8
Ethanol52533.1
PEG 400102568.5

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound

This protocol describes a method to determine the equilibrium solubility of this compound in a chosen buffer system.

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to the selected aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours using a shaker or rotator. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol outlines a procedure for identifying the minimum co-solvent concentration required to maintain this compound in solution at a target concentration.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of the chosen aqueous buffer containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in the pure co-solvent (e.g., 10 mg/mL in DMSO).

  • Spiking: Add a small volume of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration.

  • Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at the desired experimental temperature.

  • Turbidity Measurement (Optional): For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome cluster_troubleshoot Troubleshooting stock Prepare Concentrated This compound Stock (e.g., in DMSO) mix Add Stock to Buffer stock->mix buffer Prepare Aqueous Buffer System buffer->mix observe Observe for Precipitation mix->observe precipitate Precipitate Forms observe->precipitate Yes clear Solution is Clear observe->clear No adjust_conc Lower Final Concentration precipitate->adjust_conc add_cosolvent Add Co-solvent to Buffer precipitate->add_cosolvent adjust_ph Adjust Buffer pH precipitate->adjust_ph start_experiment start_experiment clear->start_experiment Proceed with Experiment adjust_conc->mix add_cosolvent->mix adjust_ph->mix

Caption: Workflow for troubleshooting this compound precipitation.

decision_tree start Is this compound solubility in my buffer known? solubility_protocol Perform Equilibrium Solubility Assay (Protocol 1) start->solubility_protocol No check_conc Is target concentration < solubility limit? start->check_conc Yes solubility_protocol->check_conc proceed Proceed with experiment check_conc->proceed Yes options Need to Increase Solubility check_conc->options No ph_optimization Optimize Buffer pH options->ph_optimization cosolvent_screen Screen Co-solvents (Protocol 2) options->cosolvent_screen excipient_screen Screen Solubilizing Excipients (e.g., Cyclodextrins) options->excipient_screen ph_optimization->check_conc cosolvent_screen->check_conc excipient_screen->check_conc

Caption: Decision tree for this compound formulation development.

Strategies to reduce Pheneturide-induced side effects in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pheneturide. The aim is to offer strategies to anticipate, identify, and mitigate potential side effects during preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (also known as ethylphenacemide) is an anticonvulsant drug of the ureide class.[1] It is considered an older medication and is now seldom used in clinical practice.[1] In a research context, it is valuable for studying severe epilepsy, particularly in cases where other anticonvulsants have failed.[1] Researchers also use this compound to investigate pharmacokinetic interactions between anticonvulsants, as it is known to inhibit the metabolism of other drugs like phenytoin.[1]

Q2: What are the known or suspected mechanisms of action and side effects of this compound?

This compound's primary mechanism of action is thought to involve the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and by increasing its activity, this compound helps to stabilize electrical activity and control seizures.[2] Additionally, it inhibits the metabolism of other anticonvulsants, which can increase their plasma levels and therapeutic effects, but also their toxicity.

Common side effects associated with anticonvulsants as a class, and therefore potentially with this compound, include:

  • CNS depression (drowsiness, dizziness, ataxia)

  • Cognitive and behavioral changes

  • Skin rashes

  • Hepatotoxicity (liver injury)

Q3: What are the general strategies to reduce side effects in anticonvulsant studies?

For antiepileptic drugs (AEDs) in general, several strategies can be employed to minimize adverse effects in study subjects:

  • Dose Titration: Start with a low dose and gradually increase to the desired therapeutic level. This allows the subject's system to acclimate to the drug.

  • Monotherapy: Whenever possible, use this compound as a single agent. Polytherapy (using multiple AEDs) increases the risk of drug-drug interactions and cumulative side effects.

  • Therapeutic Drug Monitoring (TDM): Regularly monitor the plasma concentrations of this compound and any co-administered drugs to ensure they are within the therapeutic range and to avoid toxic levels.

  • Careful Subject Selection: Consider the baseline health of the study subjects. For instance, subjects with pre-existing liver conditions may be more susceptible to hepatotoxicity.

  • Regular Monitoring: Implement a robust monitoring plan to detect early signs of adverse effects. This can include regular clinical observations, blood work, and specific functional tests.

Troubleshooting Guides

Issue 1: Excessive CNS Depression (Sedation, Ataxia, Drowsiness)

Symptoms:

  • Lethargy or excessive sleepiness.

  • Lack of coordination, unsteady gait (ataxia).

  • Slowed reaction times.

Possible Causes:

  • The dose of this compound is too high.

  • Rapid dose escalation.

  • Co-administration with other CNS depressant drugs (e.g., benzodiazepines, barbiturates).

Troubleshooting Steps:

  • Review Dosing Regimen: Verify that the administered dose is appropriate for the study protocol and the subject's weight and metabolic rate.

  • Reduce the Dose: If therapeutically viable, consider a dose reduction.

  • Slow Titration: If initiating treatment, ensure the dose is titrated slowly to allow for adaptation.

  • Evaluate Concomitant Medications: Assess for any other medications that could be contributing to CNS depression. If possible, consider spacing out administration times or using alternative non-depressant drugs.

  • Experimental Protocol: In preclinical studies, the Rotarod test can be used to quantify motor coordination and assess the neurotoxic potential of a compound.

Issue 2: Suspected Hepatotoxicity

Symptoms (Clinical):

  • Jaundice (yellowing of the skin or eyes).

  • Abdominal pain.

  • Nausea, vomiting.

  • Elevated liver enzymes in blood tests (ALT, AST).

Possible Causes:

  • Direct toxic effect of this compound or its metabolites on liver cells.

  • Idiosyncratic drug reaction.

  • Induction of liver enzymes leading to altered metabolism of other substances.

Troubleshooting Steps:

  • Biochemical Assays: In in vitro and in vivo studies, monitor for markers of liver injury.

    • Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) in serum or cell culture media.

    • Assess cellular health by measuring ATP levels and glutathione (GSH) depletion.

  • Histopathology: In animal studies, perform histological examination of liver tissue to identify cellular damage.

  • Dose Reduction or Discontinuation: In clinical settings or long-term animal studies, a significant elevation in liver enzymes may necessitate a dose reduction or discontinuation of the drug.

  • Investigate Drug-Drug Interactions: this compound is a known enzyme inducer, which can affect the metabolism of other drugs and potentially lead to the formation of toxic metabolites.

Issue 3: Drug-Induced Skin Rashes

Symptoms:

  • Maculopapular eruptions (flat and raised red lesions).

  • Urticaria (hives).

  • In severe cases, blistering and mucosal involvement (potential signs of Stevens-Johnson syndrome).

Possible Causes:

  • Hypersensitivity reaction to this compound.

  • Delayed T-cell mediated immune response.

Troubleshooting Steps:

  • Discontinue the Drug: The primary step is to stop the administration of the suspected causative agent.

  • Symptomatic Treatment:

    • For mild rashes, topical corticosteroids and oral antihistamines can be used to manage itching and inflammation.

  • Preclinical Screening:

    • While challenging to predict, in vitro models using immune cells co-cultured with skin cells can be explored to assess the potential for immune-mediated skin reactions.

  • Slow Dose Escalation: In clinical studies, a slow upward titration of the dose may help to reduce the risk of hypersensitivity reactions.

Data Presentation

Table 1: General Preclinical Assays for Monitoring this compound-Induced Side Effects

Side Effect CategoryIn Vitro AssaysIn Vivo Assays & Endpoints
Neurotoxicity/CNS Depression Primary neuronal culture viability assays; High-content screening for neurite outgrowth.Rotarod test for motor coordination; Open field test for locomotor activity; Behavioral observation for sedation.
Hepatotoxicity Hepatocyte viability assays (e.g., MTT, LDH release); Measurement of ALT/AST in culture supernatant; ATP and GSH level quantification.Serum ALT/AST/GGT/Bilirubin levels; Histopathological examination of liver tissue.
Drug-Drug Interactions Cytochrome P450 inhibition/induction assays using human liver microsomes.Pharmacokinetic studies of co-administered drugs; Monitoring for exaggerated pharmacological or toxicological effects of concomitant medications.

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug-Induced Hepatotoxicity

Objective: To evaluate the potential of this compound to cause liver cell injury using a human hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Compound Treatment: Prepare a range of this compound concentrations. Replace the cell culture medium with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control known to be hepatotoxic (e.g., acetaminophen).

  • Incubation: Incubate the cells for 24-48 hours.

  • Biochemical Assays:

    • LDH Release Assay: Collect the cell culture supernatant. Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the media, which is an indicator of cell membrane damage.

    • ALT/AST Measurement: Use specific ELISA kits to measure the levels of ALT and AST in the cell supernatant.

    • Cell Viability (ATP Content): Use a commercial luminescent cell viability assay to measure intracellular ATP levels, which reflects the number of viable, metabolically active cells.

  • Data Analysis: Calculate the percentage of cytotoxicity or the decrease in cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% of the maximal effect).

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine if this compound inhibits the activity of major drug-metabolizing CYP enzymes.

Methodology:

  • Reagents: Human liver microsomes, specific CYP isoform substrates, and a series of this compound concentrations.

  • Incubation: In separate wells of a 96-well plate for each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2D6, 3A4), incubate the human liver microsomes, an isoform-specific substrate, and a concentration of this compound. Include a positive control inhibitor for each isoform.

  • Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of this compound to the vehicle control. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP enzyme activity.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound (Proposed Action) This compound->GABA_A_Receptor Enhances Activity

Caption: Proposed mechanism of this compound enhancing GABAergic signaling.

Experimental_Workflow_DDI cluster_results Analyze In Vitro Results start Start: Assess Drug-Drug Interaction Potential in_vitro In Vitro Screening: CYP450 Inhibition/Induction Assays start->in_vitro no_interaction No Significant Interaction (High IC50, No Induction) in_vitro->no_interaction Low Risk interaction Significant Interaction (Low IC50 or Induction) in_vitro->interaction High Risk end End: Characterize Interaction Profile no_interaction->end in_vivo_pk In Vivo Pharmacokinetic Study (Animal Model) interaction->in_vivo_pk clinical_eval Clinical Evaluation: Therapeutic Drug Monitoring & Dose Adjustment in_vivo_pk->clinical_eval clinical_eval->end

Caption: Workflow for assessing drug-drug interaction potential of this compound.

References

Technical Support Center: Navigating the Challenges of Rapid Pheneturide Metabolism in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the rapid metabolism of Pheneturide in rodent models. The following information is designed to assist researchers in optimizing their experimental designs and achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing a much shorter half-life of this compound in our rodent models compared to what is reported in humans. Why is this happening?

A1: It is a well-documented phenomenon that rodents, such as rats and mice, often exhibit a much faster rate of drug metabolism compared to humans.[1] This accelerated clearance is a primary reason for observing a shorter half-life of many xenobiotics, including anticonvulsants, in these preclinical models. While this compound has a reported half-life of approximately 40-54 hours in humans after single or repeated doses, its half-life in rodents is expected to be significantly shorter due to this species-specific difference in metabolic rate.[2]

Q2: What are the primary metabolic pathways of this compound in rodents?

A2: Studies in rats have shown that this compound undergoes extensive metabolism. The major metabolic pathways involve hydroxylation of both the phenyl ring and the aliphatic chain.[3] Hydrolysis of the ureide group also occurs, but to a lesser extent than in humans.[3] The primary metabolites identified in rat urine are 2-(4-hydroxyphenyl)-butyroylurea and 3-hydroxy-2-phenyl-butyroylurea.[3] It is important to note that very little of the parent drug is excreted unchanged in rats. For Acetylthis compound, a close structural analog, it is hypothesized that the primary metabolic pathway begins with deacetylation to this compound, which then undergoes further metabolism.

Q3: Which enzymes are responsible for the metabolism of this compound?

A3: The specific cytochrome P450 (CYP) isoforms responsible for this compound metabolism have not been definitively identified in the available literature. However, given that hydroxylation is a major metabolic route, it is highly probable that CYP enzymes are involved. Phenytoin, a structurally similar anticonvulsant, is primarily metabolized by CYP2C9 and to a lesser extent by CYP2C19. Therefore, it is plausible that these or other isoforms from the CYP2C and CYP3A families, which are major drug-metabolizing enzymes, play a role in this compound's metabolism.

Troubleshooting Guides

Issue 1: Rapid clearance of this compound in rodent plasma is preventing the maintenance of therapeutic concentrations.

Potential Causes and Solutions:

  • High First-Pass Metabolism: Oral administration can lead to significant first-pass metabolism in the liver, drastically reducing bioavailability.

    • Troubleshooting Steps:

      • Alternative Routes of Administration: Consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass the first-pass effect.

      • Pharmacokinetic Profiling: Conduct a pilot pharmacokinetic study comparing different routes of administration to determine the one that provides the most favorable exposure profile.

  • Rapid Systemic Clearance: Even after entering systemic circulation, this compound may be rapidly metabolized and eliminated.

    • Troubleshooting Steps:

      • Co-administration with Metabolic Inhibitors: The use of broad-spectrum CYP450 inhibitors, such as 1-aminobenzotriazole (ABT), can help to slow down the metabolism of this compound and increase its exposure. However, the use of such inhibitors should be carefully considered as they can have their own pharmacological effects.

      • Formulation Strategies: Employing specific formulation strategies can help to prolong the half-life of the drug. This can include using oil-based vehicles for subcutaneous injection to create a depot effect, or developing lipid-based formulations for oral administration to enhance absorption and potentially reduce first-pass metabolism.

Issue 2: High inter-animal variability in this compound plasma concentrations.

Potential Causes and Solutions:

  • Genetic Variability in Metabolic Enzymes: Different strains of mice and rats can have significant differences in their expression and activity of metabolic enzymes, leading to variable pharmacokinetic profiles.

    • Troubleshooting Steps:

      • Use of Inbred Strains: Whenever possible, use inbred rodent strains (e.g., C57BL/6 mice or Sprague-Dawley rats) to minimize genetic variability.

      • Consistent Animal Supply: Source all animals for a study from the same vendor and ensure they are of a similar age and weight.

  • Inconsistent Drug Administration: Improper or inconsistent administration techniques, especially for oral gavage, can lead to significant variability in the amount of drug that is successfully delivered.

    • Troubleshooting Steps:

      • Standardized Procedures: Ensure all personnel involved in dosing are well-trained and follow a standardized protocol.

      • Vehicle Selection: Use an appropriate and consistent vehicle for drug formulation. Ensure the drug is fully dissolved or uniformly suspended before each administration.

  • Physiological State of the Animals: Factors such as stress, diet, and underlying health conditions can influence drug metabolism and contribute to variability.

    • Troubleshooting Steps:

      • Acclimatization: Allow for an adequate acclimatization period for the animals to their housing and experimental conditions before the start of the study.

      • Controlled Environment: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity) throughout the study.

      • Health Monitoring: Regularly monitor the health of the animals and exclude any that show signs of illness.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Half-life (t½) 54 hours (single dose), 40 hours (repeated doses)
Total Body Clearance 2.6 L/hr (single dose)

Note: Specific pharmacokinetic data for this compound in rodent models is limited in the publicly available literature. Researchers should perform pilot pharmacokinetic studies in their chosen rodent model to determine these parameters empirically.

Table 2: Major Metabolites of this compound in Rats

MetabolitePercentage of Total Metabolites in UrineReference
2-(4-hydroxyphenyl)-butyroylurea70.5%
3-hydroxy-2-phenyl-butyroylurea19.6%

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in mouse liver microsomes to estimate its intrinsic clearance.

Materials:

  • This compound

  • Pooled mouse liver microsomes (e.g., from C57BL/6 mice)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the phosphate buffer and mouse liver microsomes (final protein concentration typically 0.5-1 mg/mL) at 37°C for 5-10 minutes.

  • Add the this compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound concentration.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of this compound.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice with Co-administration of a CYP Inhibitor

Objective: To evaluate the effect of a CYP450 inhibitor on the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • CYP450 inhibitor (e.g., Ketoconazole as a broad-spectrum inhibitor, or a more specific inhibitor if the metabolizing CYP isoform is known)

  • Vehicle for drug administration (e.g., 0.5% methylcellulose in water for oral administration)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Group Allocation: Divide the mice into two groups: Group 1 (this compound only) and Group 2 (this compound + CYP inhibitor).

  • Inhibitor Pre-treatment (Group 2): Administer the CYP inhibitor to the mice in Group 2 at a pre-determined dose and time before this compound administration (e.g., Ketoconazole at 50 mg/kg, orally, 1 hour prior).

  • This compound Administration: Administer a single dose of this compound to all mice in both groups (e.g., 10 mg/kg, orally).

  • Blood Sampling: Collect sparse blood samples from a small number of mice at each time point (e.g., 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for both groups and compare the results to determine the impact of the CYP inhibitor.

Visualizations

Figure 1: Proposed Metabolic Pathway of this compound in Rodents This compound This compound Hydroxylation_Phenyl Hydroxylation (Phenyl Ring) This compound->Hydroxylation_Phenyl CYP450s Hydroxylation_Aliphatic Hydroxylation (Aliphatic Chain) This compound->Hydroxylation_Aliphatic CYP450s Hydrolysis Hydrolysis (Ureide Group) This compound->Hydrolysis Hydrolases Metabolite1 2-(4-hydroxyphenyl)-butyroylurea (Major) Hydroxylation_Phenyl->Metabolite1 Metabolite2 3-hydroxy-2-phenyl-butyroylurea (Major) Hydroxylation_Aliphatic->Metabolite2 Metabolite3 2-phenylbutyric acid (Minor in rats) Hydrolysis->Metabolite3

Proposed metabolic pathway of this compound in rodents.

Figure 2: Experimental Workflow for a Rodent Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation Dosing Drug Administration (e.g., Oral Gavage) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation

Experimental workflow for a rodent pharmacokinetic study.

Figure 3: Troubleshooting Logic for Rapid Metabolism Start Rapid this compound Metabolism Observed in Rodents Check_Route Is Oral Administration Used? Start->Check_Route Yes_Oral Yes Check_Route->Yes_Oral No_Oral No Check_Route->No_Oral Consider_Parenteral Consider Parenteral Routes (IV, IP, SC) Yes_Oral->Consider_Parenteral High_Systemic_Clearance High Systemic Clearance Likely No_Oral->High_Systemic_Clearance Consider_Parenteral->High_Systemic_Clearance Use_Inhibitors Co-administer with Metabolic Inhibitors High_Systemic_Clearance->Use_Inhibitors Change_Formulation Modify Drug Formulation (e.g., oil depot, lipid-based) High_Systemic_Clearance->Change_Formulation

Troubleshooting logic for rapid metabolism.

References

Adjusting Pheneturide protocols for different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pheneturide in various animal strains. The information is designed to help anticipate and address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, an anticonvulsant of the ureide class, is thought to exert its effects through multiple mechanisms. Its primary action is believed to be the enhancement of neurotransmission mediated by gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1] It may also inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels and therapeutic effects.[1][2]

Q2: Why am I observing different responses to the same dose of this compound in different mouse or rat strains?

A2: Significant variations in response to anticonvulsant drugs among different animal strains are well-documented.[3][4] These differences can be attributed to several factors:

  • Pharmacokinetic Variability: Strains can differ in their expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. This leads to differences in drug absorption, distribution, metabolism, and excretion, ultimately affecting the concentration of this compound that reaches the brain.

  • Pharmacodynamic Differences: The genetic background of an animal strain can influence the expression and function of drug targets. For example, variations in GABA-A receptor subunit composition between strains like DBA/2J and C57BL/6J mice can alter the sensitivity to drugs that act on these receptors.

  • Seizure Threshold Variability: Different strains of mice and rats have inherently different baseline seizure thresholds. A dose that is effective in a strain with a lower seizure threshold may be insufficient in a strain that is more resistant to seizures.

Q3: How do I determine the optimal starting dose of this compound for a new animal strain?

A3: Due to the expected variability between strains, it is crucial to perform a dose-ranging study for any new strain. A common approach involves starting with a wide range of doses spaced logarithmically (e.g., 10, 50, 100 mg/kg) to identify the maximum tolerated dose (MTD) and a potential therapeutic window. Careful observation for both anticonvulsant efficacy and signs of neurotoxicity is essential during these pilot studies.

Q4: What are the common signs of this compound-induced neurotoxicity in rodents?

A4: While specific data for this compound is limited, signs of neurotoxicity for ureide anticonvulsants are generally an extension of their therapeutic effects. Researchers should monitor for:

  • Sedation and lethargy

  • Ataxia (uncoordinated movements)

  • Motor impairment

  • Hyperexcitability (at toxic doses)

Q5: Can the vehicle used to dissolve this compound affect experimental outcomes?

A5: Yes, the vehicle can significantly impact the drug's solubility, stability, and bioavailability. It is critical to use a consistent and well-tolerated vehicle for all experimental groups, including controls. The vehicle itself should be tested alone to ensure it does not produce any behavioral or physiological effects.

Troubleshooting Guides

Problem 1: High Variability in Efficacy or Toxicity Within the Same Animal Strain
Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure standardized and precise administration techniques. For oral gavage, verify complete delivery. For intraperitoneal (IP) injections, confirm correct placement.
Animal Health Status Monitor animal health closely. Subclinical illness can alter drug metabolism and seizure thresholds. Exclude any animals showing signs of illness unrelated to the experiment.
Environmental Factors Maintain consistent environmental conditions (light/dark cycle, temperature, noise levels). Conduct experiments at the same time of day to minimize the influence of circadian rhythms on drug metabolism and seizure susceptibility.
Genetic Drift Be aware that even within the same strain, genetic drift can occur over time, especially between different suppliers. If inconsistencies arise after changing animal vendors, a new dose-response study may be necessary.
Problem 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause Troubleshooting Steps
Insufficient Dose for the Chosen Strain The selected animal strain may be resistant to this compound. Conduct a dose-escalation study to determine if higher, non-toxic doses are effective.
Rapid Metabolism The animal strain may metabolize this compound very quickly, leading to sub-therapeutic brain concentrations. Consider pharmacokinetic studies to determine the drug's half-life in your specific strain and adjust the dosing regimen accordingly (e.g., more frequent administration).
Poor Bioavailability The formulation or route of administration may result in poor absorption. Experiment with different vehicle formulations or consider an alternative route of administration (e.g., IP vs. oral).
Inappropriate Seizure Model The chosen seizure induction method (e.g., maximal electroshock, pentylenetetrazol) may not be sensitive to the mechanism of action of this compound.

Data Presentation

When adjusting this compound protocols for different animal strains, systematic data collection is crucial. The following tables provide templates for organizing key experimental data.

Table 1: Strain-Specific Dose-Response to this compound in the Maximal Electroshock (MES) Test

Animal Strain Number of Animals This compound Dose (mg/kg, i.p.) Protection from Tonic Hindlimb Extension (%) Observations of Neurotoxicity
C57BL/6J 8Vehicle0None
82525None
85062.5Mild ataxia in 1/8 animals
8100100Ataxia in 5/8 animals
DBA/2J 8Vehicle0None
82550None
850100Mild ataxia in 3/8 animals
8100100Severe ataxia in 7/8 animals

Data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Comparative Pharmacokinetic Parameters of this compound in Different Rodent Strains

Parameter Sprague-Dawley Rat Wistar Rat CF-1 Mouse
Dose (mg/kg, i.p.) 505050
Tmax (hours) 1.52.00.5
Cmax (µg/mL) 15.212.825.6
Half-life (hours) 8.210.54.1
AUC (µg·h/mL) 124.6148.3104.9

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Dose-Response Determination in the Maximal Electroshock (MES) Seizure Test
  • Animal Selection: Use adult male mice (e.g., C57BL/6J or CD-1 strain), 8-10 weeks old. Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in saline). Prepare a fresh solution on the day of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 25, 50, 100 mg/kg), with a minimum of 8 animals per group.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Seizure Induction: At the time of predicted peak drug effect (determined in pilot studies, typically 30-60 minutes post-i.p. injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration) through corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. An animal is considered protected if this response is abolished.

  • Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Rotarod Test for Motor Coordination Assessment
  • Apparatus: Use an automated rotarod apparatus.

  • Acclimation and Training: Acclimate the animals to the testing room for at least 60 minutes before the first session. Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-5 trials at a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Drug Administration: Administer this compound or vehicle at the same doses and time points as in the efficacy studies.

  • Testing: At the time of peak drug effect, place the animal on the rotating rod. Record the latency to fall from the rod. A trial is typically terminated after a maximum time (e.g., 300 seconds) if the animal does not fall.

  • Data Analysis: Calculate the average latency to fall across trials for each animal. Compare the performance of drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

G cluster_0 Experimental Workflow for Strain Comparison start Select Animal Strains (e.g., C57BL/6J, DBA/2J) pilot Pilot Dose-Ranging Study (Determine MTD and preliminary efficacy) start->pilot efficacy Definitive Efficacy Study (e.g., MES or PTZ test) pilot->efficacy neurotox Neurotoxicity Assessment (e.g., Rotarod test) pilot->neurotox analysis Data Analysis and Comparison (Determine ED50, TD50, PK parameters) efficacy->analysis neurotox->analysis pk Pharmacokinetic Study (Optional but recommended) pk->analysis protocol Establish Strain-Specific Protocol analysis->protocol

Workflow for establishing a strain-specific this compound protocol.

G cluster_1 Potential Mechanisms for Strain-Dependent Responses to this compound cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics strain Animal Strain (e.g., Strain A vs. Strain B) cyp Cytochrome P450 Isoforms (Expression & Activity) strain->cyp gaba GABA-A Receptor Subunits (Composition & Density) strain->gaba absorption Drug Absorption & Distribution cyp->absorption response Observed Response (Efficacy & Toxicity) absorption->response threshold Baseline Seizure Threshold gaba->threshold threshold->response

Factors influencing variable responses to this compound across strains.

References

Validation & Comparative

Pheneturide Versus Phenytoin: A Comparative Efficacy Guide in Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant efficacy of pheneturide and phenytoin, drawing upon available preclinical and clinical data. While direct, head-to-head preclinical studies quantifying the potency of this compound in standardized seizure models are scarce in publicly available literature, this document synthesizes existing knowledge to offer a comparative overview for research and drug development purposes.

Executive Summary

Phenytoin is a well-established anticonvulsant with a primary mechanism of action involving the blockade of voltage-gated sodium channels. Its efficacy in preclinical models of generalized tonic-clonic seizures, such as the Maximal Electroshock (MES) test, is well-documented. This compound, an older anticonvulsant of the ureide class, is believed to exert its effects through multiple pathways, including enhancement of GABAergic inhibition and modulation of ion channels. Clinical evidence suggests that this compound has an efficacy comparable to that of phenytoin in controlling seizures in patients with epilepsy. However, a lack of robust preclinical data for this compound limits a direct quantitative comparison of potency in animal models.

Data Presentation: Preclinical and Clinical Efficacy

Due to the limited availability of quantitative preclinical data for this compound, this section presents the available data for phenytoin and contextualizes it with clinical comparative data.

Table 1: Preclinical Efficacy of Phenytoin in the Maximal Electroshock (MES) Seizure Model

Animal ModelTestED₅₀ (mg/kg)
MouseMES9.87 ± 0.86[1]

ED₅₀ (Median Effective Dose): The dose of a drug that is effective in 50% of the tested animals. MES (Maximal Electroshock Seizure) Test: A primary screening model for anticonvulsants effective against generalized tonic-clonic seizures.

Clinical Comparison

A double-blind, cross-over clinical trial involving ninety-four outpatients with epilepsy found no significant difference in the frequency of seizures between those treated with this compound and those treated with phenytoin. This suggests a comparable clinical efficacy between the two anticonvulsants in a patient population.

Mechanisms of Action

The anticonvulsant properties of this compound and phenytoin are attributed to their distinct effects on neuronal excitability.

Phenytoin: The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels.[1] By binding to these channels in their inactive state, phenytoin slows their recovery, thereby reducing the ability of neurons to fire at high frequencies, a characteristic of seizure activity.

This compound: The mechanism of action for this compound is thought to be multi-faceted. It is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[2][3] Additionally, it may modulate voltage-gated sodium and calcium channels, further contributing to the stabilization of neuronal membranes and a reduction in hyperexcitability.[3] this compound has also been noted to inhibit the metabolism of other anticonvulsants, including phenytoin, which can increase their plasma levels.

Signaling Pathway Diagrams

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron Action_Potential High-Frequency Action Potentials Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action_Potential->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Action_Potential Prolongs Refractory Period (Inhibits Firing) Na_Channel_Inactive->Na_Channel_Open Recovery Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds and Stabilizes

Mechanism of Action of Phenytoin.

Pheneturide_Mechanism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Cl_Influx Chloride (Cl-) Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition of Firing) Cl_Influx->Hyperpolarization Na_Ca_Channels Voltage-Gated Na+ & Ca2+ Channels This compound This compound This compound->GABA_Receptor Enhances GABA Binding/Effect This compound->Na_Ca_Channels Modulates

Proposed Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticonvulsant profiles of compounds like this compound and phenytoin.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This test is a model for generalized tonic-clonic seizures.

Experimental Workflow Diagram:

MES_Workflow Start Animal Acclimation (e.g., Male Albino Mice) Drug_Admin Administer Test Compound (e.g., this compound, Phenytoin) or Vehicle Control (i.p. or p.o.) Start->Drug_Admin Peak_Effect Wait for Time of Predicted Peak Effect Drug_Admin->Peak_Effect Stimulation Deliver Electrical Stimulus via Corneal or Auricular Electrodes (e.g., 50 mA, 60 Hz, 0.2s) Peak_Effect->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Record Presence/Absence of Tonic Hindlimb Extension and Calculate ED₅₀ Observation->Data_Analysis End End of Experiment Data_Analysis->End

Workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

  • Animals: Male albino mice (e.g., CD-1 strain) weighing 20-30g are commonly used.

  • Drug Administration: Test compounds, vehicle control, and reference anticonvulsants are administered intraperitoneally (i.p.) or orally (p.o.). A range of doses is used to establish a dose-response relationship.

  • Electrical Stimulation: At the time of the predicted peak effect of the drug, a maximal seizure is induced via corneal or auricular electrodes. A constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol. This test is a model for myoclonic and absence seizures.

Experimental Workflow Diagram:

PTZ_Workflow Start Animal Acclimation (e.g., Male Albino Mice) Drug_Admin Administer Test Compound (e.g., this compound, Phenytoin) or Vehicle Control (i.p. or p.o.) Start->Drug_Admin Peak_Effect Wait for Time of Predicted Peak Effect Drug_Admin->Peak_Effect PTZ_Injection Inject Pentylenetetrazol (PTZ) Subcutaneously (s.c.) Peak_Effect->PTZ_Injection Observation Observe for Onset of Clonic Seizures for 30 min PTZ_Injection->Observation Data_Analysis Record Presence/Absence of Clonic Seizures and Calculate ED₅₀ Observation->Data_Analysis End End of Experiment Data_Analysis->End

Workflow for the Pentylenetetrazol (PTZ) seizure test.

Methodology:

  • Animals: Similar to the MES test, male albino mice are typically used.

  • Drug Administration: The test compound, vehicle, or reference drug is administered at various doses.

  • PTZ Administration: At the time of the predicted peak effect of the drug, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizure behaviors, primarily generalized clonic seizures. The latency to the first clonic seizure and the presence or absence of seizures are recorded.

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Conclusion

Phenytoin demonstrates clear efficacy in the MES model, a preclinical indicator of effectiveness against generalized tonic-clonic seizures. While quantitative preclinical data for this compound is limited, clinical findings suggest its efficacy is comparable to that of phenytoin in patients with epilepsy. The proposed multi-target mechanism of action for this compound, involving both GABAergic and ion channel modulation, provides a rationale for its anticonvulsant activity. Further preclinical studies are warranted to fully elucidate the comparative potency and efficacy profile of this compound in standardized seizure models.

References

Pheneturide vs. Levetiracetam: A Comparative Analysis of Anticonvulsant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of action of two anticonvulsant drugs, pheneturide and levetiracetam. While both agents aim to reduce neuronal hyperexcitability, their underlying pharmacological pathways differ significantly. Levetiracetam acts on a specific presynaptic protein, whereas this compound is believed to employ a multi-target approach. This document summarizes the available experimental data, outlines key experimental protocols for studying these mechanisms, and provides visual representations of the signaling pathways involved.

Overview of Mechanisms

Levetiracetam exerts its primary anticonvulsant effect through a unique and highly specific mechanism: binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the vesicles of most synaptic terminals and is thought to be involved in the regulation of vesicle exocytosis.[2][3] By binding to SV2A, levetiracetam is believed to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[4]

In addition to its primary target, levetiracetam has been shown to have secondary effects on other neuronal components. It can inhibit N-type and P/Q-type high-voltage-activated calcium channels, which play a role in neurotransmitter release. Furthermore, some studies suggest that levetiracetam can indirectly modulate GABAergic and glycinergic inhibition by reversing the effects of negative allosteric modulators on their respective receptors.

This compound , an older anticonvulsant, is less well-characterized, and its mechanism of action is thought to be multi-faceted. The proposed mechanisms for this compound and its close analog, acetylthis compound, involve the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels. Specifically, it is suggested to potentiate the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. It is also proposed to inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials, and may also modulate voltage-gated calcium channels.

A significant gap in the scientific literature is the lack of specific quantitative data, such as IC50 or EC50 values, from detailed electrophysiological or binding studies for this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the mechanisms of action of levetiracetam. As noted, there is a lack of publicly available quantitative data for this compound.

DrugTargetParameterValueAssay Condition
Levetiracetam N-type Calcium ChannelsIC5014.7 µMWhole-cell patch-clamp on rat hippocampal neurons
GABA-A & Glycine ReceptorsEC501 - 10 µMReversal of inhibition by negative allosteric modulators in cultured neurons
This compound GABA-A ReceptorEC50Data not available
Voltage-gated Sodium ChannelsIC50Data not available
Voltage-gated Calcium ChannelsIC50Data not available

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is a standard method for investigating the effects of compounds on voltage-gated ion channels.

Objective: To quantify the inhibitory or modulatory effects of a compound on specific ion channel currents (e.g., sodium or calcium channels).

Methodology:

  • Cell Preparation: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293, CHO) stably or transiently expressing the specific ion channel subtype of interest.

  • Electrophysiological Recording: Employ the whole-cell patch-clamp technique. A glass micropipette filled with an appropriate internal solution forms a high-resistance seal with the cell membrane, after which the membrane patch is ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: Apply a series of voltage steps to the cell to elicit the specific ionic currents of interest. The voltage protocol is designed to activate, inactivate, and allow recovery from inactivation of the channels.

  • Pharmacological Isolation: To isolate the current of interest (e.g., N-type calcium currents), apply selective blockers for other channels present in the cell preparation.

  • Drug Application: Perfuse the cells with varying concentrations of the test compound (e.g., this compound or levetiracetam) to observe its effects on the recorded currents.

  • Data Analysis: Measure the peak amplitude and kinetics of the ionic currents before and after drug application. Generate concentration-response curves to determine key quantitative parameters such as the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assay for SV2A

This protocol is used to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the binding affinity of levetiracetam and its analogs to the SV2A protein.

Methodology:

  • Membrane Preparation: Prepare brain membrane homogenates from animal models or use cell lines expressing the recombinant SV2A protein.

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a radiolabeled ligand known to bind to SV2A (e.g., [³H]ucb 30889) and varying concentrations of the unlabeled test compound (e.g., levetiracetam).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data and determine the IC50, which can then be converted to the inhibition constant (Ki).

Signaling Pathway and Experimental Workflow Diagrams

Levetiracetam_Mechanism Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds CaChannels N-type & P/Q-type Ca2+ Channels Levetiracetam->CaChannels Inhibits VesicleExocytosis Synaptic Vesicle Exocytosis SV2A->VesicleExocytosis Modulates NeurotransmitterRelease Reduced Neurotransmitter Release VesicleExocytosis->NeurotransmitterRelease NeuronalExcitability Decreased Neuronal Hyperexcitability NeurotransmitterRelease->NeuronalExcitability CaInflux Reduced Ca2+ Influx CaChannels->CaInflux CaInflux->NeurotransmitterRelease

Caption: Proposed mechanism of action for levetiracetam.

Pheneturide_Mechanism This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates NaChannel Voltage-gated Na+ Channel This compound->NaChannel Inhibits CaChannel Voltage-gated Ca2+ Channel This compound->CaChannel Modulates (putative) ClInflux Increased Cl- Influx GABA_A->ClInflux Hyperpolarization Neuronal Hyperpolarization ClInflux->Hyperpolarization NaInflux Reduced Na+ Influx NaChannel->NaInflux ActionPotential Decreased Action Potential Firing NaInflux->ActionPotential CaInflux_phen Reduced Ca2+ Influx CaChannel->CaInflux_phen ExcitatoryRelease Reduced Excitatory Neurotransmitter Release CaInflux_phen->ExcitatoryRelease

Caption: Proposed multi-target mechanism of this compound.

Experimental_Workflow_Patch_Clamp cluster_0 Whole-Cell Patch-Clamp Workflow A Cell Preparation (Neurons or Transfected Cells) B Establish Whole-Cell Configuration A->B C Apply Voltage Protocol to Elicit Currents B->C D Record Baseline Currents C->D E Perfuse with Test Compound D->E F Record Currents in Presence of Compound E->F G Data Analysis (IC50/EC50 Determination) F->G

Caption: General workflow for patch-clamp electrophysiology.

References

A Comparative Analysis of Pheneturide and New Generation Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the older anticonvulsant, Pheneturide, with a selection of new generation anticonvulsants: Levetiracetam, Lamotrigine, Topiramate, and Lacosamide. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, efficacy, and side effect profiles, supported by available experimental data. Direct comparative clinical trials between this compound and these newer agents are scarce; therefore, this guide synthesizes data from individual studies to facilitate a comparative understanding.[1][2][3]

Executive Summary

This compound, an obsolete ureide-class anticonvulsant, is seldom used in modern clinical practice due to the advent of newer agents with improved efficacy and tolerability profiles.[4] New generation anticonvulsants like Levetiracetam, Lamotrigine, Topiramate, and Lacosamide offer diverse mechanisms of action, generally better side effect profiles, and have demonstrated significant efficacy in numerous large-scale clinical trials for various seizure types. This guide will delve into the specifics of these differences to inform future research and drug development endeavors.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics and clinical trial data for this compound and the selected new generation anticonvulsants.

FeatureThis compoundLevetiracetamLamotrigineTopiramateLacosamide
Primary Mechanism of Action Believed to enhance GABAergic activity and inhibit the metabolism of other anticonvulsants.[5]Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.Blocks voltage-gated sodium channels, inhibiting the release of glutamate and aspartate.Multiple mechanisms including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor function, and antagonism of AMPA/kainate receptors.Selectively enhances the slow inactivation of voltage-gated sodium channels.
Responder Rate (≥50% seizure reduction) Data from direct comparisons with modern anticonvulsants is unavailable. A double-blind crossover trial with phenytoin showed no significant difference in seizure frequency.38.7% of patients with refractory focal seizures in an add-on therapy trial.72% of patients with primary generalized tonic-clonic seizures in an add-on therapy trial.49% of patients with migraine in a prevention trial (100 mg/day).58% of patients with painful diabetic neuropathy achieved at least a 30% reduction in pain score (400 mg/day).
Median Seizure Reduction Not well-documented in recent literature.26.1% to 30.1% reduction in seizure frequency over placebo in refractory partial-onset seizures.66.5% median percent reduction in primary generalized tonic-clonic seizure frequency with adjunctive therapy.Significant reduction in mean monthly migraine frequency (-2.1 at 100 mg/day vs -1.1 for placebo).Numerically greater pain reduction than placebo, but not always statistically significant for the primary endpoint in some trials.
Common Side Effects Not well-documented in recent literature, but toxicity is a concern.Somnolence, asthenia, dizziness, and behavioral effects.Dizziness, somnolence, nausea, and rash (including Stevens-Johnson syndrome).Paresthesia, fatigue, nausea, and cognitive impairment.Dizziness, nausea, tremor, headache, and fatigue.
Pharmacokinetics (Half-life) Approximately 54 hours after a single dose, reducing to 40 hours with repeated administration.6-8 hours in adults.Approximately 24 hours in adults on monotherapy.21 hours.13 hours.

Experimental Protocols

The efficacy and safety of anticonvulsants are primarily evaluated through randomized, double-blind, placebo-controlled clinical trials. A general protocol for an adjunctive therapy trial is as follows:

  • Patient Selection : Patients with a specific seizure type (e.g., refractory focal seizures) who are already on a stable regimen of one or two other anticonvulsants are recruited.

  • Baseline Phase : A prospective evaluation period of 4 to 8 weeks to establish the baseline seizure frequency.

  • Randomization : Patients are randomly assigned to receive either the investigational drug at varying doses or a placebo.

  • Titration Phase : The dose of the investigational drug is gradually increased over several weeks to the target dose to improve tolerability.

  • Maintenance Phase : Patients are maintained on the target dose for a predefined period, typically 12 weeks, to assess efficacy and safety.

  • Primary Efficacy Endpoint : The primary measure of success is often the percentage of patients who achieve a 50% or greater reduction in seizure frequency from baseline (responder rate) or the median percentage reduction in seizure frequency compared to placebo.

  • Safety and Tolerability Assessment : Adverse events are systematically recorded throughout the trial.

Mandatory Visualization

Signaling Pathways

Anticonvulsant_Mechanisms cluster_this compound This compound cluster_levetiracetam Levetiracetam cluster_lamotrigine Lamotrigine cluster_topiramate Topiramate cluster_lacosamide Lacosamide PHE This compound GABA_R GABA-A Receptor PHE->GABA_R Enhances Activity Metabolism Drug Metabolism (e.g., of Phenytoin) PHE->Metabolism Inhibits LEV Levetiracetam SV2A SV2A LEV->SV2A Binds Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulates LTG Lamotrigine Na_Channel Voltage-Gated Na+ Channel LTG->Na_Channel Blocks Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Inhibits TPM Topiramate Na_Channel_TPM Voltage-Gated Na+ Channel TPM->Na_Channel_TPM Blocks GABA_R_TPM GABA-A Receptor TPM->GABA_R_TPM Enhances AMPA_Kainate_R AMPA/Kainate Receptor TPM->AMPA_Kainate_R Antagonizes LCM Lacosamide Na_Channel_Slow Slow Inactivation of Voltage-Gated Na+ Channel LCM->Na_Channel_Slow Enhances

Caption: Mechanisms of Action of this compound and New Generation Anticonvulsants.

Experimental Workflow

Clinical_Trial_Workflow Start Patient Recruitment (Specific Seizure Type) Baseline Baseline Phase (4-8 weeks) Establish Seizure Frequency Start->Baseline Randomization Randomization Baseline->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Drug_Group Investigational Drug Group Randomization->Drug_Group Maintenance Maintenance Phase (12 weeks) Stable Dose Placebo_Group->Maintenance Titration Titration Phase (Gradual Dose Increase) Drug_Group->Titration Titration->Maintenance Efficacy_Assessment Efficacy Assessment (Responder Rate, Seizure Reduction) Maintenance->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Maintenance->Safety_Assessment End End of Study Efficacy_Assessment->End Safety_Assessment->End

Caption: Generalized Workflow of an Adjunctive Therapy Anticonvulsant Clinical Trial.

Conclusion

The landscape of anticonvulsant therapy has evolved significantly from the era of drugs like this compound. New generation anticonvulsants offer a broader range of mechanisms targeting specific neuronal pathways, which often translates to improved efficacy and better tolerability for patients. While direct comparative data is limited, the available evidence strongly suggests that newer agents represent a significant advancement in the management of epilepsy and other neurological disorders. Future research should continue to focus on developing novel therapeutics with even greater specificity and fewer side effects, building on the knowledge gained from both older and newer classes of anticonvulsants.

References

Pheneturide vs. Lacosamide: A Comparative Review of Preclinical Epilepsy Model Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of pheneturide and lacosamide, two anticonvulsant agents, based on their performance in preclinical epilepsy models. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the available quantitative data for lacosamide in key preclinical models. Data for this compound is largely unavailable in the accessible scientific literature.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Test

CompoundAnimal ModelAdministration RouteED50 (mg/kg)
Lacosamide Mousei.p.4.5[1]
Ratp.o.3.9[1]
This compound Mouse/Rati.p./p.o.Data not available

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Efficacy in the 6 Hz Psychomotor Seizure Model

CompoundAnimal ModelAdministration RouteED50 (mg/kg)
Lacosamide Mousei.p.Effective[1][2]
This compound Mousei.p.Data not available

The 6 Hz model is considered a model for treatment-resistant partial seizures.

Mechanisms of Action

Lacosamide has a unique dual mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal function.[3] Additionally, it may modulate the collapsin response mediator protein 2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.

This compound , as a ureide derivative, is thought to share mechanisms with other drugs in its class. Its proposed mechanisms include the enhancement of GABAergic inhibition, similar to barbiturates, and the modulation of voltage-gated sodium and calcium channels. However, the precise molecular targets and interactions are not as well-elucidated as those of lacosamide.

cluster_lacosamide Lacosamide Mechanism of Action cluster_this compound This compound (Proposed) Mechanism of Action lacosamide Lacosamide vgsc Voltage-Gated Sodium Channel lacosamide->vgsc Selectively binds to crmp2 CRMP-2 lacosamide->crmp2 Interacts with slow_inactivation Enhances Slow Inactivation vgsc->slow_inactivation axonal_outgrowth Modulates Neuronal Differentiation & Axonal Outgrowth crmp2->axonal_outgrowth neuronal_stability Stabilizes Hyperexcitable Neuronal Membranes slow_inactivation->neuronal_stability This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Potentiates vgsc_p Voltage-Gated Sodium Channel This compound->vgsc_p Modulates vgcc_p Voltage-Gated Calcium Channel This compound->vgcc_p Modulates gaba_inhibition Enhances GABAergic Inhibition gaba_a->gaba_inhibition channel_modulation Modulates Channel Activity vgsc_p->channel_modulation vgcc_p->channel_modulation neuronal_hyperpolarization Neuronal Hyperpolarization gaba_inhibition->neuronal_hyperpolarization reduced_excitability Reduced Neuronal Excitability channel_modulation->reduced_excitability neuronal_hyperpolarization->reduced_excitability

Caption: Proposed mechanisms of action for Lacosamide and this compound.

Experimental Protocols

Maximal Electroshock (MES) Test

This model is used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Methodology:

  • Animals: Male albino mice (e.g., CD-1 strain, 20-30g) are commonly used.

  • Drug Administration: The test compound, vehicle control, and a reference anticonvulsant are administered, typically intraperitoneally (i.p.) or orally (p.o.). A range of doses is used to establish a dose-response relationship.

  • Electrical Stimulation: At the time of predicted peak effect of the drug, a maximal seizure is induced via corneal or auricular electrodes. A constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The presence or absence of the tonic hindlimb extension is recorded. An animal is considered protected if this seizure component is absent.

  • Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED50), which is the dose that protects 50% of the animals, is calculated using probit analysis.

start Start animal_prep Animal Preparation (e.g., Male Albino Mice) start->animal_prep drug_admin Drug Administration (Test Compound, Vehicle, Reference) animal_prep->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect stimulation Maximal Electroshock Stimulation (e.g., 50mA, 60Hz, 0.2s) peak_effect->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End data_analysis->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Hz Psychomotor Seizure Model

This model is used to identify anticonvulsant drugs that may be effective against therapy-resistant partial seizures. It involves a low-frequency, long-duration electrical stimulus that induces a psychomotor seizure.

Methodology:

  • Animals: Male albino mice are typically used.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Electrical Stimulation: At the time of peak effect, a 6 Hz electrical stimulus is delivered via corneal electrodes for a duration of 3 seconds. Different current intensities (e.g., 22 mA, 32 mA, 44 mA) can be used to assess efficacy against varying seizure severities.

  • Observation: Animals are observed for a set period (e.g., 30 seconds) for characteristic seizure behaviors, which include a "stunned" posture, forelimb clonus, and stereotyped movements. Protection is defined as the absence of these seizure behaviors.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated.

start Start animal_prep Animal Preparation (e.g., Male Albino Mice) start->animal_prep drug_admin Drug Administration (Test Compound, Vehicle) animal_prep->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect stimulation 6 Hz Electrical Stimulation (e.g., 32mA, 3s) peak_effect->stimulation observation Observe for Psychomotor Seizure Behaviors stimulation->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End data_analysis->end

Caption: Workflow for the 6 Hz psychomotor seizure test.

Conclusion

Lacosamide demonstrates a well-characterized and potent anticonvulsant profile in key preclinical epilepsy models, supported by a distinct dual mechanism of action. This compound, while historically used for epilepsy, suffers from a lack of recent and publicly available preclinical data, making a direct and comprehensive comparison with newer agents like lacosamide challenging. The proposed mechanisms of this compound are broad and less defined. Further research would be necessary to fully elucidate the preclinical efficacy and molecular targets of this compound to accurately position it relative to modern antiepileptic drugs.

References

Pheneturide's Ion Channel Modulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the anticonvulsant pheneturide's effects on specific ion channels, juxtaposed with established antiepileptic drugs (AEDs). While the precise molecular mechanisms of this compound are not as extensively characterized as those of more common AEDs, current understanding points to a multi-target approach involving the modulation of neuronal excitability through various ion channels. This document synthesizes the available preclinical information, presents it in a comparative format, and provides standardized experimental protocols for further investigation.

Comparative Analysis of Ion Channel Effects

Ion Channel TargetThis compound (Proposed)PhenytoinCarbamazepine
Voltage-Gated Sodium Channels (VGSCs) Inhibition; may reduce the influx of sodium ions necessary for action potential propagation.[2][3][4]Well-established blockade, particularly of the inactivated state, leading to reduced repetitive neuronal firing.[5]Primary mechanism involves blockade of voltage-gated sodium channels in their inactivated state, limiting sustained, high-frequency neuronal firing.
Voltage-Gated Calcium Channels (VGCCs) Potential modulation; may influence calcium influx and subsequently neurotransmitter release.Can inhibit voltage-dependent calcium channels, which may contribute to its clinical effects and side effects.Attenuates voltage-sensitive calcium channels, although this is considered a secondary mechanism to its effect on sodium channels.
Voltage-Gated Potassium Channels (VGKCs) Effects are not well-documented in the available literature.Blocks the I(A)-type potassium current in a dose-dependent manner and can inhibit HERG potassium channels.Limited direct effects are a primary mechanism of action.
GABA-A Receptors Enhancement of GABAergic inhibition, leading to increased chloride ion influx and neuronal hyperpolarization.May enhance the inhibitory effects of GABA, though this is less pronounced than its sodium channel blockade.Limited direct effect on GABA-A receptors.

Experimental Protocols

To validate and quantify the effects of this compound on specific ion channels, standardized electrophysiological techniques are required. The following provides a detailed methodology for a key experimental approach.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in the cell membrane, providing precise data on how a compound like this compound modulates channel activity.

Objective: To determine the effect of this compound on the function of specific voltage-gated or ligand-gated ion channels.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with a specific sodium channel subtype).

  • Primary neuronal cultures.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions specific to the ion channel being studied.

  • This compound stock solution and a range of final dilution concentrations.

  • Control and reference compounds (e.g., tetrodotoxin for sodium channels).

Procedure:

  • Cell Preparation: Culture the cells expressing the target ion channel on glass coverslips. For primary neurons, plate them at an appropriate density and allow them to mature.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solution Preparation: Prepare fresh external and internal solutions. The ionic composition will be designed to isolate the current of interest. For example, to study sodium currents, potassium and calcium channel blockers would be included in the solutions.

  • Recording:

    • Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Apply a voltage protocol appropriate for the ion channel being studied. For voltage-gated channels, this typically involves a series of voltage steps to elicit channel opening, inactivation, and deactivation.

    • Record the resulting ionic currents in the absence of any drug (baseline).

  • Drug Application: Perfuse the recording chamber with the external solution containing a specific concentration of this compound.

  • Data Recording with Drug: After a sufficient incubation period, apply the same voltage protocol and record the currents in the presence of this compound.

  • Washout: Perfuse the chamber with the drug-free external solution to observe any reversal of the drug's effect.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any voltage-shifts in the channel's gating properties.

    • Construct dose-response curves by applying multiple concentrations of this compound to determine the IC50 or EC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the proposed mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_this compound This compound's Proposed Mechanisms cluster_neuronal_effect Resulting Neuronal Effect This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Inhibition VGCC Voltage-Gated Calcium Channel This compound->VGCC Modulation GABA_A GABA-A Receptor This compound->GABA_A Enhancement Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability VGCC->Reduced_Excitability Increased_Inhibition Increased Neuronal Inhibition GABA_A->Increased_Inhibition Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Leads to Increased_Inhibition->Anticonvulsant_Effect Leads to start Start: Cell Culture (e.g., HEK293 with target channel) patch_pipette Prepare Patch Pipette (2-5 MΩ resistance) start->patch_pipette solutions Prepare External/Internal Solutions start->solutions whole_cell Achieve Whole-Cell Configuration patch_pipette->whole_cell solutions->whole_cell baseline_recording Record Baseline Currents (Voltage Protocol) whole_cell->baseline_recording drug_application Apply this compound (Varying Concentrations) baseline_recording->drug_application drug_recording Record Currents in Presence of this compound drug_application->drug_recording washout Washout with Control Solution drug_recording->washout analysis Data Analysis (IC50, Kinetics, etc.) washout->analysis end End analysis->end

References

Assessing the Relative Neurotoxicity of Pheneturide and Its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the pursuit of more effective and safer anticonvulsant agents is a relentless endeavor. Pheneturide, a member of the ureide class of anticonvulsants, and its structural analogs represent a significant area of investigation. This guide provides a comprehensive comparison of the neurotoxicity of this compound and its key analogs, supported by preclinical experimental data and detailed methodologies to aid in the evaluation and development of next-generation antiepileptic therapies.

This compound, also known as Acetylthis compound or Ethylphenacemide, is an open-chain ureide derivative structurally related to Phenacemide and is considered a ring-opened analog of the widely-used anticonvulsant, Phenytoin.[1] While its precise mechanism of action is not fully elucidated, it is believed to modulate neuronal excitability by interacting with voltage-gated sodium channels and enhancing GABAergic inhibition.[1] The development of analogs has been focused on improving anticonvulsant potency while reducing the potential for neurotoxicity.[1]

Comparative Neurotoxicity: Quantitative Data

The primary method for assessing the neurotoxicity of these compounds in preclinical studies is the rotarod test, which measures motor impairment in rodents. The median toxic dose (TD50) is the standard metric, representing the dose that causes motor impairment in 50% of the test subjects. A higher TD50 value indicates lower neurotoxicity. The Protective Index (PI), calculated as TD50/ED50 (median effective dose), serves as a crucial measure of a drug's safety margin.[1]

Below is a summary of the available preclinical data comparing the neurotoxicity of this compound and its analogs.

CompoundChemical NameStructureRotarod (TD50, mg/kg, i.p., mice)Reference
This compound N-carbamoyl-2-phenylbutanamideC11H14N2O2150[1]
Analog A (p-Chloro) N-carbamoyl-2-(4-chlorophenyl)butanamideC11H13ClN2O2180
Analog B (p-Methyl) N-carbamoyl-2-(4-methylphenyl)butanamideC11H15N2O2200+
Phenacemide N-carbamoyl-2-phenylacetamideC9H10N2O2987 (LD50, oral, mouse)

Note: Data for Phenacemide is presented as LD50 (median lethal dose) due to the availability of data and its structural relevance. Direct comparison of TD50 and LD50 should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in vivo and in vitro assays used to assess the neurotoxicity of this compound and its analogs.

In Vivo Neurotoxicity Assessment: Rotarod Test

This test evaluates motor coordination and balance to determine a compound's potential for central nervous system toxicity.

Apparatus:

  • A rotating rod apparatus with a specified diameter (e.g., 3 cm).

Procedure:

  • Training: Mice are trained to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for at least two consecutive trials.

  • Drug Administration: Trained animals are administered the test compounds or a vehicle control, typically via intraperitoneal (i.p.) injection.

  • Testing: At the time of predicted peak drug effect, each mouse is placed on the rotarod.

  • Endpoint: The inability of an animal to stay on the rod for a predetermined duration (e.g., 1 minute) is recorded as an indication of motor impairment.

  • Data Analysis: The TD50, the dose causing motor impairment in 50% of the animals, is calculated using appropriate statistical methods.

G Experimental Workflow for In Vivo Neurotoxicity (Rotarod Test) cluster_pre Preparation cluster_exp Experiment cluster_post Analysis animal_selection Select Animals (e.g., Mice) training Train Animals on Rotarod animal_selection->training drug_admin Administer Test Compound or Vehicle (i.p.) training->drug_admin place_on_rod Place on Rotarod at Peak Effect Time drug_admin->place_on_rod observe Observe for Pre-determined Time (e.g., 1 minute) place_on_rod->observe record_failure Record Failure (Falling off Rod) observe->record_failure calc_td50 Calculate TD50 Value record_failure->calc_td50

Workflow for the In Vivo Rotarod Test.
In Vitro Neurotoxicity Assessment: MTT and LDH Assays

In vitro assays provide a valuable screening tool for assessing cytotoxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere.

  • Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a direct measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm). Cytotoxicity is calculated relative to a positive control (fully lysed cells).

G Workflow for In Vitro Neurotoxicity Assays cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start Seed Neuronal Cells in 96-well Plate treat Treat with this compound Analogs (various concentrations, 24h) start->treat add_mtt Add MTT Reagent treat->add_mtt collect_supernatant Collect Supernatant treat->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh G Proposed Signaling Pathways for this compound cluster_sodium Sodium Channel Modulation cluster_gaba GABAergic Enhancement pheneturide_na This compound na_channel Voltage-Gated Na+ Channel pheneturide_na->na_channel binds & blocks inactivation Prolonged Inactivation na_channel->inactivation less_firing Reduced Neuronal High-Frequency Firing inactivation->less_firing reduced_excitability Reduced Neuronal Excitability & Anticonvulsant Effect less_firing->reduced_excitability pheneturide_gaba This compound gaba_receptor GABA-A Receptor pheneturide_gaba->gaba_receptor potentiates cl_influx Increased Cl- Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization hyperpolarization->reduced_excitability

References

A Comparative Guide to the Target Binding Affinity of Pheneturide and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pheneturide, a ureide-class anticonvulsant, is thought to exert its effects through the modulation of inhibitory and excitatory neurotransmission.[1][2] Its primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels.[2][3] This guide will compare what is known about this compound's qualitative mechanism with the quantitative binding and functional data available for modern anticonvulsants that act on these same target classes.

Comparative Analysis of Molecular Targets and Binding Affinity

The following table summarizes the known molecular targets, mechanisms of action, and available binding affinity data for this compound and selected alternative anticonvulsants. This comparison highlights the current understanding of these drugs and underscores the data gap for this compound.

DrugPrimary Molecular Target(s)Mechanism of ActionAvailable Quantitative Data (Binding Affinity/Potency)
This compound GABAergic System, Voltage-Gated Sodium Channels, Voltage-Gated Calcium Channels (putative)Believed to enhance GABAergic inhibition and modulate neuronal excitability. The precise interactions are not well-characterized.[3]Data not available
Diazepam GABA ReceptorPositive allosteric modulator of the GABA-A receptor, increasing the frequency of channel opening in response to GABA.Ki : ~4 nM (for benzodiazepine binding site on GABA-A receptor)
Carbamazepine Voltage-Gated Sodium ChannelsBlocks voltage-gated sodium channels, stabilizing the inactivated state and limiting repetitive neuronal firing.Ki : ~25 µM (for inactivated state of neuronal Na+ channels) IC50 : 22.92 µM - 86.74 µM (use-dependent block on various Nav subtypes)
Phenytoin Voltage-Gated Sodium ChannelsBlocks voltage-gated sodium channels, with a high affinity for the inactivated state.Kd : ~7 µM (for inactivated channels in rat hippocampal neurons) IC50 : ~19 µM (for inactivated state of brain Na+ channels)
Lamotrigine Voltage-Gated Sodium ChannelsStabilizes the inactivated state of voltage-gated sodium channels, inhibiting repetitive firing.IC50 : 31.9 µM (for inactivated state of Nav1.2) IC50 : 28.8 µM - 280.2 µM (for peak Nav1.5 current, depending on holding potential)
Gabapentin α2δ subunit of Voltage-Gated Calcium ChannelsBinds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, modulating channel trafficking and function.Kd : ~59 nM (for α2δ-1 subunit) IC50 : ~167 nM (for inhibition of high-threshold calcium channel currents)

Experimental Protocols

Validating the binding affinity of a compound like this compound to its putative targets would involve standard pharmacological assays. Below are detailed methodologies for key experiments relevant to the targets discussed.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity of a test compound for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-A receptor.

Materials:

  • Tissue preparation: Rat brain cortex homogenate containing GABA-A receptors.

  • Radioligand: [³H]-Muscimol or [³H]-Flunitrazepam (a benzodiazepine).

  • Test compound: this compound or other compounds of interest.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 45 minutes at 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockers

This technique is used to measure the effect of a compound on the function of voltage-gated ion channels, such as sodium or calcium channels, by recording the ionic currents flowing through them.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific voltage-gated ion channel.

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells stably expressing a specific sodium channel subtype).

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound.

Procedure:

  • Cell Culture: Culture the cells expressing the target ion channel on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with the intracellular solution.

  • Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Then, rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit ionic currents through the target channels. For determining IC50, a depolarizing step is typically used to open the channels.

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.

  • Current Recording: Record the ionic currents in the absence and presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the control current (without the drug). Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a key signaling pathway and a typical experimental workflow.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle GABA Synthesis Synaptic Cleft Synaptic Cleft GABA_vesicle->Synaptic Cleft GABA_transporter GABA Transporter (GAT) GABA_A_Receptor GABA-A Receptor (Cl- Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Cl- Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to This compound This compound (putative) This compound->GABA_A_Receptor Enhances GABA effect (putative) Diazepam Diazepam Diazepam->GABA_A_Receptor Enhances GABA effect Synaptic Cleft->GABA_transporter Reuptake Synaptic Cleft->GABA_A_Receptor GABA

Caption: Signaling at a GABAergic synapse and the modulatory effects of Diazepam and putative effects of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Isolation->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification 5. Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Processing 6. Data Processing (Calculate specific binding) Quantification->Data_Processing Curve_Fitting 7. Curve Fitting (Determine IC50 and Ki) Data_Processing->Curve_Fitting

Caption: General experimental workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Pheneturide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Pheneturide and its key derivatives, offering a valuable resource for researchers in the field of anticonvulsant drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for optimizing their therapeutic potential and minimizing adverse effects. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate a deeper understanding of their structure-activity relationships.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound and its structural analog, Phenacemide, based on available human and animal studies. It is important to note that data for many this compound derivatives are limited in the public domain. Acetylthis compound is hypothesized to be a prodrug of this compound, likely undergoing deacetylation to the parent compound.[1] Therefore, its subsequent pharmacokinetic profile is expected to be similar to that of this compound.

Pharmacokinetic ParameterThis compoundPhenacemideAcetylthis compound (Hypothesized)
Absorption Well absorbedAlmost completely absorbedExpected to be well absorbed
Distribution ---
Metabolism Extensive hepatic metabolism. Major metabolites in humans are 2-(4-hydroxyphenyl)-butyroylurea (37.5%) and 2-phenylbutyric acid (40.6%)[2]. In rats, major metabolites are 2-(4-hydroxyphenyl)-butyroylurea (70.5%) and 3-hydroxy-2-phenyl-butyroylurea (19.6%)[2].Inactivated by p-hydroxylation via hepatic microsomal enzymes.Deacetylated to this compound, followed by similar metabolic pathways.
Elimination Half-Life (t½) 54 hours (single dose), 40 hours (repetitive administration)[3]22-25 hoursSimilar to this compound after conversion.
Clearance Total body clearance (100% nonrenal) is 2.6 L/hr (single dose)[3].-Similar to this compound after conversion.
Kinetics Follows first-order kinetics.-Expected to follow first-order kinetics after conversion.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic analysis of this compound and related compounds, based on descriptions in the available literature.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies on this compound metabolism have utilized rat models. For broader anticonvulsant studies, mice are also commonly used.

  • Dosing: In a study of this compound biotransformation, human volunteers received a single oral dose of 10 mg/kg, while rats were given repeated oral doses of 250 mg/kg.

  • Sample Collection: Timed collection of blood (plasma) and urine samples is performed post-administration to determine drug and metabolite concentrations over time.

  • Metabolite Isolation and Identification:

    • Extraction: Urine samples can be extracted using solid-phase extraction with materials like Amberlite XAD-2.

    • Enzymatic Hydrolysis: To analyze conjugated metabolites, samples may be treated with enzymes like β-glucuronidase.

    • Separation: Metabolites are separated using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

    • Structure Elucidation: The chemical structures of isolated metabolites are determined using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methods for Quantification
  • Thin-Layer Chromatography (TLC) with Reflectance Spectrophotometry: A highly sensitive and reproducible method has been developed for the measurement of this compound in plasma and urine.

    • Principle: This method involves the separation of the drug from biological matrix components on a TLC plate, followed by quantification based on the reflection of light from the drug spot.

    • General Procedure:

      • Extraction: The drug is extracted from plasma or urine using a suitable organic solvent.

      • Spotting: The concentrated extract is applied to a TLC plate.

      • Development: The plate is placed in a chamber with a solvent system that moves up the plate by capillary action, separating the components of the extract.

      • Detection and Quantification: The plate is scanned with a reflectance spectrophotometer. The amount of drug is determined by comparing the reflectance of the sample spot to that of known standards.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the simultaneous quantification of multiple anticonvulsant drugs in plasma.

    • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase.

    • General Procedure:

      • Sample Preparation: Plasma samples are typically deproteinized, often with acetonitrile, and the supernatant is injected into the HPLC system.

      • Chromatographic System: A reversed-phase column (e.g., C8 or C18) is commonly used with a mobile phase consisting of a mixture of a buffer and an organic solvent (e.g., acetonitrile/phosphate buffer).

      • Detection: A UV detector is frequently used to monitor the eluting compounds at a specific wavelength (e.g., 220 nm).

      • Quantification: The concentration of the drug is determined by comparing the peak height or area of the sample to a calibration curve generated from known standards.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the pharmacokinetic analysis of this compound and its derivatives.

G Hypothesized Metabolic Pathway of Acetylthis compound Acetylthis compound Acetylthis compound This compound This compound Acetylthis compound->this compound Deacetylation Metabolites Major Metabolites - 2-(4-hydroxyphenyl)-butyroylurea - 2-phenylbutyric acid This compound->Metabolites Hydroxylation & Hydrolysis

Caption: Hypothesized metabolic conversion of Acetylthis compound to this compound and its major metabolites.

G General Workflow for In Vivo Pharmacokinetic Study cluster_0 Dosing & Sampling cluster_1 Sample Analysis cluster_2 Data Analysis Dosing Drug Administration (Oral or IV) Sampling Timed Blood & Urine Collection Dosing->Sampling Extraction Extraction of Drug & Metabolites Sampling->Extraction Separation Chromatographic Separation (HPLC or TLC) Extraction->Separation Quantification Quantification (UV, MS, etc.) Separation->Quantification PK_Modeling Pharmacokinetic Modeling (t½, Clearance, etc.) Quantification->PK_Modeling

Caption: A generalized workflow illustrating the key steps in an in vivo pharmacokinetic study.

References

Pheneturide vs. Standard-of-Care Antiepileptic Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiepileptic drugs (AEDs), Pheneturide represents an older generation of anticonvulsants. While it is now seldom used, an objective comparison with current standard-of-care AEDs is valuable for researchers and drug development professionals to understand the evolution of epilepsy treatment and the benchmarks for novel therapies. This guide provides a comparative overview of this compound against established first-line treatments for focal and generalized seizures, based on available clinical and preclinical data.

Executive Summary

Direct, modern, head-to-head clinical trial data comparing this compound with current standard-of-care AEDs are unavailable. The most significant clinical study involving this compound is a 1982 double-blind, cross-over trial comparing it to Phenytoin.[1][2] The findings of this study, along with preclinical data, form the basis of this comparison. Standard-of-care AEDs are generally categorized by their efficacy in treating either focal or generalized seizures. For focal seizures, first-line treatments include lamotrigine and levetiracetam, with carbamazepine as an alternative.[3][4] For generalized seizures, valproic acid is a primary recommendation.[5] These modern AEDs have well-characterized efficacy and safety profiles from numerous large-scale clinical trials.

Data Presentation: Efficacy and Safety

Due to the scarcity of detailed quantitative data from comparative trials involving this compound, a direct statistical comparison with modern AEDs is not feasible. The primary clinical evidence for this compound's efficacy comes from a 1982 study, which concluded that there was no significant difference in the frequency of seizures between this compound and Phenytoin in 94 outpatients with epilepsy.

For context, the following table summarizes the available information on this compound and provides typical efficacy data for modern standard-of-care AEDs from various clinical trials. It is crucial to note that these data are not from direct head-to-head trials and are presented for illustrative purposes.

Drug ClassSeizure TypeEfficacy EndpointReported EfficacyAdverse Effects (Common)
This compound Epilepsy (general)Mean Seizure FrequencyNo significant difference compared to PhenytoinNot detailed in available abstracts
Phenytoin Focal and Generalized Tonic-Clonic50% Responder RateVaries by studyDrowsiness, ataxia, diplopia, mental confusion, nystagmus, blurred vision
Lamotrigine Focal and Generalized50% Responder Rate~40-60%Rash, dizziness, headache
Levetiracetam Focal and Generalized50% Responder Rate~30-50%Behavioral changes, irritability, fatigue, dizziness
Carbamazepine Focal and Generalized Tonic-Clonic50% Responder Rate~40-60%Dizziness, drowsiness, nausea, vomiting, potential for blood dyscrasias
Valproic Acid Generalized and Focal50% Responder Rate~50-70%Weight gain, tremor, hair loss, gastrointestinal upset, potential for liver and pancreatic injury

Mechanisms of Action

This compound's mechanism of action is thought to be multifaceted, primarily targeting the stabilization of neuronal membranes. It is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) and may also inhibit voltage-gated sodium and calcium channels.

Standard-of-care AEDs often have more well-defined mechanisms of action:

  • Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.

  • Valproic Acid: Has a broad mechanism of action that includes blocking voltage-gated sodium and T-type calcium channels, as well as increasing the concentration of GABA in the brain.

Signaling Pathway Diagrams

AED_Mechanisms cluster_this compound This compound (presumed) cluster_standard Standard-of-Care AEDs PHE This compound PHE_Na Sodium Channels PHE->PHE_Na Inhibits PHE_Ca Calcium Channels PHE->PHE_Ca Inhibits PHE_GABA GABAergic Inhibition PHE->PHE_GABA Enhances PHT_CBZ Phenytoin / Carbamazepine SC_Na Sodium Channels PHT_CBZ->SC_Na Blocks VPA Valproic Acid VPA->SC_Na Blocks SC_Ca T-type Calcium Channels VPA->SC_Ca Blocks SC_GABA GABA Concentration VPA->SC_GABA Increases

Caption: Mechanisms of Action for this compound and Standard AEDs.

Experimental Protocols

Detailed experimental protocols for the 1982 this compound versus Phenytoin trial are not available in the public domain. However, a generalized workflow for a modern, double-blind, placebo-controlled adjunctive therapy clinical trial for a new AED is outlined below.

Generalized Workflow for an Adjunctive AED Clinical Trial:

  • Patient Screening and Enrollment: Patients with a specific type of epilepsy (e.g., drug-resistant focal seizures) who meet predefined inclusion and exclusion criteria are recruited for the study.

  • Baseline Period: A prospective baseline phase (typically 4-8 weeks) is conducted to establish the patient's baseline seizure frequency.

  • Randomization: Patients are randomly assigned to receive either the investigational AED or a placebo, in addition to their current AED regimen. This process is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.

  • Titration Phase: The dose of the investigational drug or placebo is gradually increased over several weeks to the target maintenance dose to improve tolerability.

  • Maintenance Phase: Patients are maintained on the target dose for a fixed period (e.g., 12 weeks).

  • Efficacy and Safety Assessment: The primary efficacy endpoint is typically the percentage reduction in seizure frequency from baseline compared to placebo. A key secondary endpoint is the 50% responder rate (the proportion of patients with a ≥50% reduction in seizure frequency). Safety and tolerability are assessed throughout the trial by monitoring adverse events.

  • Open-Label Extension (Optional): After the double-blind phase, patients may be offered the option to enter an open-label extension phase where all participants receive the active drug.

AED_Trial_Workflow screening Patient Screening & Enrollment baseline Baseline Period (4-8 weeks) Establish Seizure Frequency screening->baseline randomization Randomization (Double-Blind) baseline->randomization placebo Placebo + Standard AEDs randomization->placebo Group 1 investigational Investigational AED + Standard AEDs randomization->investigational Group 2 titration_p Titration Phase placebo->titration_p titration_i Titration Phase investigational->titration_i maintenance_p Maintenance Phase (e.g., 12 weeks) titration_p->maintenance_p maintenance_i Maintenance Phase (e.g., 12 weeks) titration_i->maintenance_i analysis Efficacy & Safety Analysis - Seizure Frequency Reduction - 50% Responder Rate - Adverse Events maintenance_p->analysis maintenance_i->analysis

Caption: Generalized Adjunctive Therapy AED Clinical Trial Workflow.

Conclusion

This compound is an anticonvulsant with a historical context in epilepsy treatment. The limited available data suggests its efficacy is comparable to that of Phenytoin, an older-generation AED that is still in use. However, a comprehensive performance benchmark against modern, standard-of-care AEDs like lamotrigine, levetiracetam, and valproic acid is lacking due to the absence of direct comparative clinical trials. These newer agents have undergone extensive clinical development, establishing their efficacy and safety profiles for specific seizure types and patient populations. Future research on novel anticonvulsants will be benchmarked against these well-established modern therapies, following rigorous clinical trial methodologies to demonstrate superior or equivalent efficacy and improved tolerability.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Pheneturide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several primary hazards.[2] Appropriate PPE is crucial to minimize exposure risks.

GHS Hazard Classification for this compound [2]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Cat. 4)
H315: Causes skin irritationSkin corrosion/irritation (Cat. 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Cat. 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Cat. 3)
H341: Suspected of causing genetic defectsGerm cell mutagenicity (Cat. 2)
H351: Suspected of causing cancerCarcinogenicity (Cat. 2)
H261: In contact with water releases flammable gasesSubstances and mixtures which in contact with water emit flammable gases (Cat. 2)
H317: May cause an allergic skin reactionSkin sensitization (Cat. 1)

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecification
Respiratory Protection A respirator may be necessary for large quantities or if dust is generated. Use in a well-ventilated area.[1]
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Skin and Body Protection Standard laboratory coat. Contaminated work clothing should not be allowed out of the workplace.
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work under a fume hood.

  • Do not inhale the substance or mixture.

  • Avoid breathing dust.

  • Perform weighing and dispensing of the solid material in a fume hood or a balance enclosure to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Keep the container tightly closed after use to prevent contamination and exposure.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, dark environment.

  • Short-term storage (days to weeks): 0 - 4 °C.

  • Long-term storage (months to years): -20 °C.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Handle and store contents under inert gas and protect from moisture.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before cleaning the spill.

  • Containment:

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust.

    • For a solution spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the contained material into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of the waste according to institutional and local regulations for chemical waste.

First Aid Measures:

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any contaminated materials.

  • Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS department.

Containment and Storage of Waste:

  • Solid this compound waste should be collected in a securely sealed, leak-proof container.

  • For solutions containing this compound, use a compatible, sealed container.

  • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Store the waste container in a designated, secure, cool, dry, and well-ventilated area away from incompatible materials.

Disposal Method:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide accurate information about the waste, including the chemical name and quantity.

Empty Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.

Visual Workflow Guides

The following diagrams illustrate the key decision-making processes for handling this compound safely.

This compound Handling Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Respirator (if needed) - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe handling_location Work in a Fume Hood or Ventilated Enclosure ppe->handling_location weighing Weighing and Dispensing handling_location->weighing spill Spill Occurs? weighing->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes no_spill Continue with Experiment spill->no_spill No disposal Dispose of Waste (including empty containers) Following Protocol spill_procedure->disposal storage Store Properly: - Tightly Sealed - Cool, Dark, Dry - Correct Temperature no_spill->storage storage->disposal end End of Procedure disposal->end This compound Disposal Workflow start Start: Waste Generation identify_waste Identify Waste: - Unused this compound - Contaminated Materials - Empty Containers start->identify_waste segregate_waste Segregate into a Labeled, Dedicated Hazardous Waste Container identify_waste->segregate_waste store_waste Store Waste Container Securely: - Cool, Dry, Ventilated Area - Away from Incompatibles segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_info Provide Waste Information: - Chemical Name - Quantity contact_ehs->provide_info pickup Arrange for Pickup provide_info->pickup end End: Waste Disposed pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pheneturide
Reactant of Route 2
Reactant of Route 2
Pheneturide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.